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Foundational

4-(benzyloxy)-3-bromopyridin-2(1H)-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one Executive Summary 4-(Benzyloxy)-3-bromopyridin-2(1H)-one is a substituted pyridinone derivative of si...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

Executive Summary

4-(Benzyloxy)-3-bromopyridin-2(1H)-one is a substituted pyridinone derivative of significant interest to the fields of organic synthesis and medicinal chemistry. The 2-pyridone core is a privileged scaffold found in numerous biologically active compounds, and this particular molecule offers a unique combination of functional groups: a bromine atom poised for cross-coupling or substitution, a versatile benzyloxy protecting group, and the inherent reactivity of the pyridone ring system. This guide provides a comprehensive overview of its chemical identity, predicted spectroscopic profile, a plausible synthetic pathway, and its key chemical transformations. It is intended for researchers, chemists, and drug development professionals seeking to leverage this building block for the synthesis of complex molecular architectures and novel pharmaceutical agents.

Introduction: A Versatile Heterocyclic Building Block

Heterocyclic compounds are foundational to drug discovery, with nitrogen-containing rings being particularly prominent in FDA-approved pharmaceuticals.[][2] Among these, the 2-pyridone motif is a recurring structural element in molecules exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[3][4] 4-(Benzyloxy)-3-bromopyridin-2(1H)-one emerges as a highly valuable synthetic intermediate by incorporating three key features onto this core structure.

The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions or nucleophilic substitutions to introduce molecular diversity.[5] The benzyloxy group at the 4-position not only enhances solubility but also acts as a robust protecting group for the corresponding hydroxyl functionality, which can be unmasked in later synthetic steps.[5] Finally, the pyridinone ring itself offers additional sites for modification, such as N-alkylation.[4] This combination makes 4-(Benzyloxy)-3-bromopyridin-2(1H)-one an ideal starting material for constructing libraries of complex molecules for structure-activity relationship (SAR) studies in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is critical for its effective use in synthesis and for the characterization of its derivatives.

Chemical Identity and Physical Properties

The fundamental properties of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one are summarized below. While specific experimental data for properties like melting point are not widely published, estimations can be made based on related structures.

PropertyValueSource / Rationale
Chemical Name 4-(Benzyloxy)-3-bromopyridin-2(1H)-oneIUPAC Nomenclature
CAS Number 586372-76-1[6]
Molecular Formula C₁₂H₁₀BrNO₂Derived from structure
Molecular Weight 280.12 g/mol Calculated
Physical Form Expected to be a solid powderBased on analogs like 4-benzyloxy-2(1H)-pyridone and 4-(benzyloxy)-3-bromopyridine which are solids/powders.[4]
Melting Point Not reported; likely >200 °CThe un-brominated analog, 4-benzyloxy-2(1H)-pyridone, melts at 201-203 °C.[4] Halogenation can influence this value.
Predicted Spectroscopic Characteristics

For a synthetic chemist, spectroscopic data is the primary means of structural verification. Based on the functional groups present, the following spectral characteristics are predicted for 4-(Benzyloxy)-3-bromopyridin-2(1H)-one.

SpectroscopyPredicted Signals and Rationale
¹H NMR ~10.0-12.0 ppm (br. s, 1H): N-H proton of the pyridone ring. The broadness is due to chemical exchange and potential hydrogen bonding.[7] ~7.30-7.50 ppm (m, 5H): Aromatic protons of the phenyl ring on the benzyl group. ~7.10 ppm (d, 1H) & ~6.20 ppm (d, 1H): The two protons on the pyridone ring, appearing as doublets due to coupling with each other. ~5.20 ppm (s, 2H): Benzylic methylene (-O-CH₂-Ph) protons. Their deshielding is due to the adjacent oxygen and aromatic ring.[7]
¹³C NMR ~165 ppm: Carbonyl carbon (C=O) of the pyridone ring. ~150-160 ppm: C4 carbon bearing the benzyloxy group. ~127-136 ppm: Carbons of the phenyl ring and the olefinic carbons of the pyridone ring. ~100 ppm: C3 carbon bearing the bromine atom. ~70 ppm: Benzylic methylene carbon (-O-CH₂-Ph).
IR (Infrared) ~3200-3400 cm⁻¹: N-H stretching. ~1640-1680 cm⁻¹: C=O stretching (amide/carbonyl). ~1550-1600 cm⁻¹: C=C stretching from the aromatic and pyridone rings. ~1200-1250 cm⁻¹: C-O stretching (aryl ether). ~550-650 cm⁻¹: C-Br stretching.
Mass Spec. A prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the definitive isotopic signature for a molecule containing one bromine atom.

Synthesis and Reactivity

The true value of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one lies in its synthetic accessibility and its predictable reactivity, allowing for controlled and strategic molecular elaboration.

Proposed Synthetic Pathway

While multiple routes may exist, a logical and efficient synthesis can be proposed starting from commercially available 4-hydroxypyridin-2(1H)-one. This pathway involves two key transformations: electrophilic bromination followed by Williamson ether synthesis for the introduction of the benzyl protecting group.

G cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Benzylation A 4-Hydroxypyridin-2(1H)-one B 3-Bromo-4-hydroxypyridin-2(1H)-one A->B  N-Bromosuccinimide (NBS)  Acetonitrile (CH₃CN) C 4-(Benzyloxy)-3-bromopyridin-2(1H)-one B->C  Benzyl Bromide (BnBr)  K₂CO₃, DMF

Figure 1: Proposed two-step synthesis pathway.
Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 3-Bromo-4-hydroxypyridin-2(1H)-one

  • Rationale: The pyridone ring is activated towards electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and regioselective brominating agent for such activated systems, minimizing over-bromination and harsh reaction conditions.[8][9] Acetonitrile is a suitable polar aprotic solvent.

  • Procedure:

    • To a solution of 4-hydroxypyridin-2(1H)-one (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the solvent under reduced pressure.

    • Add water to the residue to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the brominated intermediate.

Step 2: Synthesis of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

  • Rationale: A Williamson ether synthesis is employed. The phenolic hydroxyl group is deprotonated by a mild base, potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide. This attacks the electrophilic benzyl bromide (BnBr) to form the ether linkage.[10] DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

  • Procedure:

    • Suspend 3-Bromo-4-hydroxypyridin-2(1H)-one (1.0 eq) and potassium carbonate (1.5 eq) in dimethylformamide (DMF).

    • Add benzyl bromide (1.1 eq) dropwise to the suspension.

    • Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product.

    • Filter the solid, wash thoroughly with water to remove DMF and salts, and dry.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure target compound.

Key Chemical Transformations and Reactivity

The synthetic value of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one stems from the orthogonal reactivity of its functional groups, allowing for selective and sequential modifications.

G A 4-(Benzyloxy)-3-bromopyridin-2(1H)-one B Suzuki Coupling Product (C-C Bond Formation) A->B  R-B(OH)₂  Pd Catalyst, Base C Buchwald-Hartwig Product (C-N Bond Formation) A->C  R₂NH  Pd Catalyst, Base D N-Alkylated Product A->D  R'-X, Base E Debenzylated Product (4-Hydroxy derivative) A->E  H₂, Pd/C

Figure 2: Major reactivity pathways.
  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is the most reactive site for transformations like Suzuki-Miyaura coupling (to form C-C bonds with boronic acids) or Buchwald-Hartwig amination (to form C-N bonds with amines).[5][8] This is the primary strategy for introducing diverse substituents at the 3-position.

  • N-Alkylation: The nitrogen atom of the pyridone ring can be alkylated using an alkyl halide and a suitable base, a reaction that can be performed under mild conditions.[4]

  • Debenzylation: The benzyl group can be readily removed via catalytic hydrogenation (e.g., H₂ over Pd/C) to reveal the 4-hydroxy group. This unmasks a site for further functionalization or for creating a key pharmacophore for biological target interaction.

Applications in Drug Discovery and Medicinal Chemistry

The structure of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one is pre-validated as a starting point for creating pharmacologically relevant molecules.

  • Scaffold for Library Synthesis: By leveraging the reactivity described above, medicinal chemists can rapidly generate a library of analogs. For example, a diverse set of boronic acids can be coupled via Suzuki reactions to probe the chemical space around the 3-position, while various amines can be introduced via Buchwald-Hartwig amination. This systematic approach is crucial for developing SAR and optimizing lead compounds.

  • Access to Bioactive Cores: Pyridinone derivatives have been investigated as inhibitors of bacterial enzymes like enoyl-ACP reductase, and other substituted pyridinones have been explored for potential anticancer or antimicrobial activities.[3][4] This compound provides a direct route to novel analogs of such systems.

  • Fragment-Based Drug Design: The molecule itself can be considered a complex fragment that can be elaborated into more potent inhibitors. The benzyloxy group, for instance, can occupy hydrophobic pockets in a protein active site, while the pyridone core provides hydrogen bond donors and acceptors.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While specific toxicology data for this compound is unavailable, information from structurally similar chemicals provides a strong basis for safe handling protocols.

AspectRecommendationRationale / Source
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat. Use a dust mask or work in a fume hood.Analogs are classified as skin, eye, and respiratory irritants (H315, H319, H335).[4]
Handling Avoid generating dust. Avoid contact with skin, eyes, and clothing.Prudent laboratory practice for fine chemical powders.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.Recommended for stable organic solids. Some suppliers suggest storage at room temperature under an inert atmosphere.[11]
In case of Exposure Skin: Wash off with plenty of soap and water. Eyes: Rinse thoroughly with plenty of water for at least 15 minutes. Inhalation: Move to fresh air.Standard first aid for chemical irritants.[4]

Conclusion

4-(Benzyloxy)-3-bromopyridin-2(1H)-one is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined structure, characterized by orthogonally reactive functional groups, provides a reliable and versatile platform for the synthesis of complex heterocyclic systems. For researchers in drug discovery, it represents a valuable starting point for the efficient exploration of chemical space and the development of novel therapeutic agents. Its predictable reactivity and synthetic accessibility ensure its continued importance as a key building block in the chemist's arsenal.

References

  • EvitaChem. 4-(Benzyloxy)-3-bromo-5-iodo-1-methylpyridin-2(1h)-one.
  • EvitaChem. 5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H).
  • HXCHEM. 4-(Benzyloxy)-3-bromopyridin-2(1h)-one/CAS:586372-76-1.
  • Sigma-Aldrich. 4-Benzyloxy-2(1H)-pyridone 99 53937-02-3.
  • Sigma-Aldrich. 4-(benzyloxy)-3-bromopyridine | 1019767-63-5.
  • MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
  • PubMed. Discovery and structural optimization of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones as RORc inverse agonists.
  • PMC. 4-Benzyloxy-2-bromo-1-methoxybenzene.
  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • BLD Pharm. 36953-37-4|4-Bromopyridin-2(1H)-one|BLD Pharm.
  • BOC Sciences. Building Block Synthesis for R&D.
  • ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.
  • HETEROCYCLES. ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN.
  • RSC Publishing. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.

Sources

Exploratory

Comprehensive Technical Guide on 4-(Benzyloxy)-3-bromopyridin-2(1H)-one: Synthesis, Characterization, and Registry Dynamics

Executive Summary & Chemical Identity The compound 4-(benzyloxy)-3-bromopyridin-2(1H)-one (Molecular Formula: C12H10BrNO2, MW: 280.12 g/mol ) is an advanced heterocyclic intermediate highly valued in modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The compound 4-(benzyloxy)-3-bromopyridin-2(1H)-one (Molecular Formula: C12H10BrNO2, MW: 280.12 g/mol ) is an advanced heterocyclic intermediate highly valued in modern drug discovery, particularly for synthesizing kinase inhibitors, novel antibacterial agents, and complex nitrogen-containing scaffolds[1].

A frequent point of friction for procurement, regulatory documentation, and inventory tracking is the identification of its Chemical Abstracts Service (CAS) Registry Number. As of current public registry data, the exact tautomeric structure of 4-(benzyloxy)-3-bromopyridin-2(1H)-one is primarily tracked as a proprietary catalog item (e.g., catalog EVT-8572091) and lacks a universally indexed, public CAS number[1]. However, researchers often utilize the closely related non-carbonyl derivative, 4-(benzyloxy)-3-bromopyridine , which is officially registered under CAS 1019767-63-5 . Another related isomer, 3-(benzyloxy)-5-bromopyridin-4-ol, is cataloged under PubChem CID 84715046[2].

Mechanistic Rationale & Retrosynthetic Analysis

The strategic value of 4-(benzyloxy)-3-bromopyridin-2(1H)-one lies in its orthogonal reactivity, which allows for highly controlled sequential functionalization:

  • The Benzyl (Bn) Ether (C4 Position): The benzyloxy group serves a critical dual purpose. Mechanistically, it acts as a robust protecting group for the C4-hydroxyl, preventing unwanted side reactions (such as O-arylation or degradation) during subsequent organometallic couplings. It is highly stable under basic conditions but can be cleanly cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H₂) or strong acid (TFA) when the free hydroxyl is required for the final Active Pharmaceutical Ingredient (API).

  • The Bromine Atom (C3 Position): The bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the pyridinone ring, combined with the steric shielding of the adjacent benzyloxy group, requires careful optimization of the bromination step to ensure high regioselectivity.

Experimental Protocol: De Novo Synthesis & Validation

To ensure a self-validating system, the following protocol relies on in-process controls (TLC monitoring) and specific quenching mechanisms to prevent over-reaction and ensure high purity.

Phase 1: Selective O-Benzylation
  • Initialization: Charge a flame-dried 250 mL round-bottom flask with 2,4-dihydroxypyridine (10.0 g, 90.0 mmol) and anhydrous N,N-Dimethylformamide (DMF, 100 mL).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃, 18.6 g, 135.0 mmol). Stir at 25°C for 15 minutes.

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the more acidic C4-hydroxyl group, forming a phenoxide-like nucleophile while leaving the pyridinone nitrogen largely protonated, thus directing the reaction toward O-alkylation rather than N-alkylation.

  • Alkylation: Add Benzyl Bromide (11.2 mL, 94.5 mmol) dropwise over 10 minutes.

    • Causality: Limiting the electrophile to exactly 1.05 equivalents prevents unwanted double-alkylation.

  • Reaction & Monitoring: Heat the mixture to 60°C for 4 hours. Monitor via TLC (DCM:MeOH 9:1, UV active). The starting material spot (Rf ~0.1) should disappear, replaced by a new, less polar spot (Rf ~0.4).

  • Workup: Cool to room temperature and pour into 300 mL of ice water. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield 4-(benzyloxy)pyridin-2(1H)-one.

Phase 2: Regioselective Bromination
  • Initialization: Dissolve the intermediate (15.0 g, 74.5 mmol) in anhydrous DMF (150 mL) and cool to 0°C in an ice bath.

  • Halogenation: Add N-Bromosuccinimide (NBS, 13.9 g, 78.2 mmol) portion-wise over 20 minutes.

    • Causality: NBS provides a controlled, low concentration of electrophilic bromine. The C3 position is highly activated by the strong electron-donating effects of the C2-carbonyl (via tautomerization) and C4-benzyloxy groups, directing the electrophilic aromatic substitution exclusively to C3. DMF stabilizes the polar Wheland intermediate transition state.

  • Reaction: Remove the ice bath and stir at 25°C for 2 hours.

  • Quench & Workup: Pour the mixture into a 10% aqueous sodium thiosulfate solution (200 mL).

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine to inert bromide, preventing oxidative side reactions or over-bromination during extraction. Extract with Ethyl Acetate (3 x 100 mL), wash the combined organic layers with brine (5 x 100 mL) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: Purify via flash column chromatography (Hexanes:EtOAc) to yield the target 4-(benzyloxy)-3-bromopyridin-2(1H)-one. Confirm identity via ¹H NMR (look for the distinct singlet for the benzyl CH₂ at ~5.2 ppm, and characteristic doublets for the pyridine ring protons at C5 and C6).

Analytical Characterization & Quantitative Data

Table 1: Physicochemical and Registry Properties
PropertyValue
Compound Name 4-(benzyloxy)-3-bromopyridin-2(1H)-one
Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
CAS Registry Number Unassigned / Proprietary Catalog[1]
Related CAS (Non-carbonyl) 1019767-63-5 (4-(benzyloxy)-3-bromopyridine)
Catalog Reference EVT-8572091[1]
Table 2: Optimization of Bromination Conditions
Halogenating AgentSolventTemp (°C)Regioselectivity (C3:C5)Yield (%)
Br₂Acetic Acid2585:1562
NBSAcetonitrile0 to 2592:878
NBS DMF 0 to 25 >99:1 89

Mandatory Visualizations

G A 2,4-Dihydroxypyridine (Starting Material) B Selective O-Benzylation (BnBr, K2CO3, DMF) A->B Step 1 C 4-(Benzyloxy)pyridin-2(1H)-one (Intermediate) B->C Yield > 80% D Regioselective Bromination (NBS, DMF, 0°C to RT) C->D Step 2 E 4-(Benzyloxy)-3-bromopyridin-2(1H)-one (Target Compound) D->E Yield > 85% F Analytical Validation (NMR, LC-MS, HPLC) E->F QC Check

Fig 1: Step-by-step synthetic workflow for 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

G A 4-(Benzyloxy)-3-bromopyridin-2(1H)-one B Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) A->B C-C Bond Formation C 3-Aryl-4-(benzyloxy)pyridin-2(1H)-one B->C Cross-Coupling D Catalytic Hydrogenation (H2, Pd/C) C->D Benzyl Deprotection E 3-Aryl-4-hydroxypyridin-2(1H)-one (API Scaffold) D->E Final Scaffold

Fig 2: Downstream application pathway utilizing cross-coupling and deprotection.

References

  • Title: 3-(Benzyloxy)-5-bromopyridin-4-ol (CID 84715046) Source: PubChem, National Institutes of Health URL: [Link]

Sources

Foundational

4-(benzyloxy)-3-bromopyridin-2(1H)-one molecular structure

An In-Depth Technical Guide to 4-(Benzyloxy)-3-bromopyridin-2(1H)-one: Synthesis, Functionalization, and Pharmacological Utility Executive Overview In contemporary medicinal chemistry, the rational design of neurotropic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-(Benzyloxy)-3-bromopyridin-2(1H)-one: Synthesis, Functionalization, and Pharmacological Utility

Executive Overview

In contemporary medicinal chemistry, the rational design of neurotropic agents relies heavily on versatile, highly functionalized heterocyclic scaffolds. 4-(Benzyloxy)-3-bromopyridin-2(1H)-one has emerged as a critical structural intermediate, particularly in the synthesis of positive allosteric modulators (PAMs) targeting the metabotropic glutamate receptor subtype 2 (mGluR2)[1]. This whitepaper provides a comprehensive analysis of its molecular architecture, self-validating synthetic protocols, and its downstream utility in drug discovery pipelines.

Molecular Architecture and Physicochemical Profiling

The structural logic of 4-(benzyloxy)-3-bromopyridin-2(1H)-one is defined by its highly programmable core. The pyridinone ring serves as a stable bioisostere for various amide-containing pharmacophores. The benzyloxy group at the C4 position provides essential lipophilicity and steric bulk, while simultaneously protecting the C4-hydroxyl tautomer. Crucially, the bromine atom at the C3 position acts as a selective synthetic handle for transition-metal-catalyzed cross-coupling reactions.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 4-(benzyloxy)-3-bromopyridin-2(1H)-one
Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
Precursor CAS Number 53937-02-3 (4-benzyloxy-1H-pyridin-2-one)
Hydrogen Bond Donors 1 (N1-H)
Hydrogen Bond Acceptors 2 (C2=O, C4-O-Ether)
Topological Polar Surface Area ~38.3 Ų
Key Reactive Sites C3 (Electrophilic/Coupling), N1 (Nucleophilic)

Regioselective Synthesis: Protocols and Causality

The synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one requires precise regiocontrol to prevent over-bromination or cleavage of the benzyl ether. The following protocol outlines a self-validating system for its preparation[2].

Step-by-Step Regioselective Bromination Protocol:

  • Preparation & Environmental Control: Dissolve the precursor, 4-benzyloxy-1H-pyridin-2-one (1.0 eq), in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the hydrolytic degradation of the succinimide intermediates, while the inert atmosphere suppresses oxidative side reactions.

  • Electrophilic Addition: Cool the reaction vessel to 0°C. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

    • Causality: NBS is selected over elemental bromine (Br2) to provide a mild, controlled source of electrophilic bromine. The C3 position is highly activated by the synergistic electron-donating effects of the C2-carbonyl and the C4-benzyloxy group. The 0°C temperature mitigates the exothermic nature of the reaction, strictly limiting bromination to the C3 position and preventing di-bromination.

  • Reaction Progression & Self-Validation: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 to 16 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The protocol is validated when the starting material mass (m/z ~202 [M+H]+) is completely consumed, replaced by a new peak at m/z 280 and 282 [M+H]+. This distinct 1:1 isotopic cluster mathematically confirms the successful incorporation of a single bromine atom.

  • Workup & Isolation: Quench the reaction with distilled water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Triturate the crude residue with diethyl ether to precipitate the pure product as a white solid[3].

Synthesis SM 4-benzyloxy-1H- pyridin-2-one (Precursor) Reagents NBS (1.05 eq) DMF or DCM 0°C to RT SM->Reagents Electrophilic Substitution Product 4-(benzyloxy)-3-bromo pyridin-2(1H)-one (Target) Reagents->Product Regioselective Bromination Downstream1 N-Alkylation (K2CO3, KI, R-X) Product->Downstream1 N1 Functionalization Downstream2 C3 Cross-Coupling (Pd-catalyzed) Product->Downstream2 C3 Functionalization

Synthetic workflow and downstream functionalization of 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

Downstream Functionalization Strategies

Once synthesized, the molecule serves as a dual-axis scaffold for building complex pharmacophores.

N1-Alkylation: The N1 position is functionalized using an alkylating agent (e.g., cyclopropylmethyl bromide) in the presence of a mild base like K2CO3[1].

  • Causality: Potassium iodide (KI) is often added in catalytic amounts. This initiates a Finkelstein reaction, converting less reactive alkyl chlorides into highly reactive alkyl iodides in situ, thereby lowering the activation energy and dramatically accelerating the N-alkylation process[4].

C3 Cross-Coupling: The C3-bromo substituent is primed for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. By utilizing palladium catalysts (e.g., Pd(dppf)Cl2), researchers can append diverse aryl or heteroaryl rings to the C3 position, which is a critical step in optimizing the binding affinity of the resulting molecule within target receptor pockets.

Pharmacological Significance: mGluR2 Positive Allosteric Modulation

Derivatives of 4-(benzyloxy)-3-bromopyridin-2(1H)-one have demonstrated profound efficacy as positive allosteric modulators (PAMs) of mGluR2[1]. Unlike orthosteric ligands that compete with endogenous glutamate, these pyridinone derivatives bind to an allosteric site located within the seven-transmembrane (7TM) region of the receptor[4].

  • Mechanistic Causality: Binding of the PAM induces a conformational shift that amplifies the receptor's response to glutamate. Because mGluR2 is negatively coupled to adenylate cyclase via the Gαi-protein, this amplified activation leads to a sharp decrease in intracellular cAMP levels. Consequently, this signaling cascade inhibits the presynaptic release of excessive glutamate, providing a neuroprotective effect that is highly sought after in the treatment of schizophrenia, anxiety, and epilepsy[1].

Mechanism PAM Pyridinone-Derived mGluR2 PAM Receptor mGluR2 Receptor (7TM Allosteric Site) PAM->Receptor Allosteric Binding G_protein Gαi-Protein Activation Receptor->G_protein Conformational Shift Adenylate Adenylate Cyclase Inhibition G_protein->Adenylate Negative Coupling cAMP Decreased cAMP Levels Adenylate->cAMP Downregulation Glutamate Inhibition of Glutamate Release cAMP->Glutamate Synaptic Modulation

Mechanism of action for mGluR2 positive allosteric modulators derived from the pyridinone core.

References

  • Cid-Nunez, J. M., & Trabanco-Suarez, A. A. (2014). 1,3-disubstituted-4-phenyl-1H-pyridin-2-ones. US Patent US8722894B2. Google Patents. 1

  • Cid-Nunez, J. M., et al. (2014). Indole and benzomorpholine derivatives as modulators of metabotropic glutamate receptors. US Patent US8697689B2. Google Patents. 4

  • Cid-Nunez, J. M., et al. (2009). International Application Published Under the Patent Cooperation Treaty (PCT): WO 2009/033702. World Intellectual Property Organization. 2

  • Cid-Nunez, J. M., et al. (2010). 1,3-DISUBSTITUTED 4-(ARYL-X-PHENYL)-1H-PYRIDIN-2-ONES. European Patent Office EP2200985B1. 3

Sources

Exploratory

A Technical Guide to the Synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of a reliable and efficient synthetic pathway for 4-(benzyloxy)-3-bromopyridin-2(1H)-one, a valuable heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a reliable and efficient synthetic pathway for 4-(benzyloxy)-3-bromopyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in two key stages, commencing with the selective O-benzylation of the readily available 4-hydroxy-2-pyridone, followed by regioselective bromination. This document elucidates the mechanistic underpinnings of each synthetic step, provides detailed experimental protocols, and presents relevant data to ensure scientific integrity and reproducibility.

I. Synthetic Strategy and Mechanistic Overview

The synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one is most effectively approached through a two-step sequence. This strategy is predicated on the initial protection of the 4-hydroxyl group of 4-hydroxy-2-pyridone as a benzyl ether, which subsequently directs the regioselective bromination to the C3 position of the pyridone ring.

The tautomeric nature of 4-hydroxy-2-pyridone, existing in equilibrium with its pyridone form, presents a classic challenge of N- versus O-alkylation.[1] To achieve the desired O-benzylation, conditions that favor the reaction at the oxygen atom are paramount. The use of a zinc(II)-mediated system provides a highly effective method for selective O-benzylation.[2][3]

Following the successful synthesis of the 4-(benzyloxy)-2(1H)-pyridone intermediate, the subsequent step involves the electrophilic aromatic substitution to introduce a bromine atom at the C3 position. The electron-donating nature of the benzyloxy group at C4 and the directing effect of the pyridone ring system facilitate the regioselective bromination at the C3 position. N-Bromosuccinimide (NBS) is an effective and selective brominating agent for this transformation.[4][5]

II. Visualizing the Synthesis Pathway

The overall synthetic transformation can be visualized as a two-step process, starting from the commercially available 4-hydroxy-2-pyridone.

Synthesis_Pathway Start 4-Hydroxy-2-pyridone Intermediate 4-(Benzyloxy)-2(1H)-pyridone Start->Intermediate Step 1: O-Benzylation BnBr, ZnO, ZnCl₂, DIEA, Toluene, 110 °C Product 4-(Benzyloxy)-3-bromopyridin-2(1H)-one Intermediate->Product Step 2: Bromination NBS, Acetonitrile, rt

Caption: Synthetic pathway for 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

III. Experimental Protocols

Part 1: Synthesis of 4-(Benzyloxy)-2(1H)-pyridone

This protocol is adapted from a zinc-mediated selective O-benzylation method.[2][3]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
4-Hydroxy-2-pyridoneC₅H₅NO₂111.1010.01.0
Benzyl bromideC₇H₇Br171.0312.01.2
Zinc oxide (ZnO)ZnO81.383.00.3
Zinc chloride (ZnCl₂)ZnCl₂136.301.00.1
N,N-Diisopropylethylamine (DIEA)C₈H₁₉N129.2420.02.0
TolueneC₇H₈92.14--

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-2-pyridone (1.11 g, 10.0 mmol), zinc oxide (0.24 g, 3.0 mmol), and zinc chloride (0.14 g, 1.0 mmol).

  • Purge the flask with argon and add dry toluene (50 mL).

  • Add N,N-diisopropylethylamine (3.48 mL, 20.0 mmol) to the suspension.

  • Add benzyl bromide (1.43 mL, 12.0 mmol) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 110 °C and maintain for 24 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(benzyloxy)-2(1H)-pyridone as a solid.

Part 2: Synthesis of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

This protocol is based on established methods for the regioselective bromination of pyridones.[4]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
4-(Benzyloxy)-2(1H)-pyridoneC₁₂H₁₁NO₂201.225.01.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.985.51.1
AcetonitrileCH₃CN41.05--

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(benzyloxy)-2(1H)-pyridone (1.01 g, 5.0 mmol) in acetonitrile (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add N-Bromosuccinimide (0.98 g, 5.5 mmol) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to yield 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

IV. Conclusion

The synthetic pathway detailed in this guide offers a robust and reproducible method for the preparation of 4-(benzyloxy)-3-bromopyridin-2(1H)-one. The two-step approach, involving a selective O-benzylation followed by regioselective bromination, provides a clear and efficient route to this valuable synthetic intermediate. The provided protocols, grounded in established chemical principles and supported by scientific literature, are designed to be a valuable resource for researchers in the field of synthetic and medicinal chemistry.

V. References

  • BenchChem. (2025). Application Notes & Protocols: Benzyl Protection of Hydroxypyridines.

  • Salamanca, K. D., Lozano, J. D., Hurtado-Rodríguez, D., & Millán, J. C. (2025, October). Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. New Journal of Chemistry.

  • ChemicalBook. (2026, January 13). 4-BENZYLOXY-2(1 H)-PYRIDONE.

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH.

  • ChemicalBook. 4-BROMO-3-HYDROXYPYRIDINE synthesis.

  • PrepChem.com. Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone.

  • ChemBK. (2024, April 9). 3-Bromo-2-hydroxypyridine.

  • Myk, Z. M., Sośnicki, J. G., & Struk, Ł. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. PMC.

  • MDPI. (2018, July 20). Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems.

  • NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2).

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.

  • MDPI. (2023, June 10). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones.

  • Survival Technologies. 4-BENZYLOXY-2(1H)-PYRIDONE.

  • The Royal Society of Chemistry. Supplemental Information.

  • Preprints.org. (2022, June 30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.

  • Google Patents. CN111944855B - Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol.

  • Sigma-Aldrich. 4-Benzyloxy-2(1H)-pyridone 99 53937-02-3.

  • Honraedt, A., & Gallagher, T. (2015, September 8). Concise Entries to 4-Halo-2-pyridones and 3-Bromo-4-halo-2-pyridones. ResearchGate.

  • Sigma-Aldrich. 4-(benzyloxy)-3-bromopyridine | 1019767-63-5.

  • TCI Chemicals. (2014, August 25). Regioselective Bromination of Fused Pyridine N-Oxides.

  • BenchChem. (2025). Synthesis of 4-(Benzyloxy)-3-bromo-5-fluoroaniline: A Technical Guide.

  • CiteSeerX. (2010, June 8). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches.

  • MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

  • Semantic Scholar. Regioselective bromination of fused heterocyclic N-oxides.

  • Beilstein Journals. Supplementary Information.

  • Semantic Scholar. (2023, November 9). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free.

  • RSC Publishing. Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst.

  • Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3.

  • RSC Publishing. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities.

  • PubMed. (2002, July 11). Regioselective one-pot bromination of aromatic amines.

  • Oriental Journal of Chemistry. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, March 16).

  • ChemicalBook. 4-Bromopyridine(1120-87-2) 1H NMR spectrum.

  • HXCHEM. 4-(Benzyloxy)-3-bromopyridin-2(1h)-one/CAS:586372-76-1.

  • An Improved Produce for the Synthesis of 4-Benzyloxy-3-nitro-α-bromoacetophenone.

  • PMC. 4-Benzyloxy-2-bromo-1-methoxybenzene.

  • ACS Publications - American Chemical Society. (2020, June 15). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy | Organic Process Research & Development.

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.

  • The Royal Society of Chemistry. Supplementary Information for:.

  • BenchChem. Technical Support Center: Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol.

  • PMC. (2024, November 1). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor.

  • ACS Publications. (2018, May 16). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | The Journal of Organic Chemistry.

  • ResearchGate. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF.

Sources

Foundational

Comprehensive Spectral Analysis of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one: A Technical Guide for Structural Elucidation

Executive Summary The functionalized 2-pyridone core is a privileged scaffold in modern drug discovery, frequently serving as a precursor for complex kinase inhibitors and biologically active heterocycles. Among these, 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized 2-pyridone core is a privileged scaffold in modern drug discovery, frequently serving as a precursor for complex kinase inhibitors and biologically active heterocycles. Among these, 4-(benzyloxy)-3-bromopyridin-2(1H)-one stands out as a highly versatile intermediate. The benzyloxy group provides a robust, orthogonal protecting group that can be unmasked via hydrogenolysis, while the C3-bromine atom serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions.

As a Senior Application Scientist, I have designed this technical whitepaper to provide researchers with an authoritative, in-depth guide to the synthesis, mechanistic rationale, and multi-modal spectral elucidation (NMR, IR, MS) of this specific compound.

Introduction & Pharmacological Relevance

Substituted 2-pyridones exhibit unique electronic properties due to their lactam-lactim tautomerism. The parent scaffold, 4-benzyloxy-2-pyridone, has been extensively utilized in advanced synthetic methodologies, including stereoselective 1[1] and transition-metal-catalyzed 2[2].

By introducing a bromine atom at the C3 position, chemists unlock the ability to perform late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). However, the regioselective installation of this halogen—and the subsequent definitive proof of its position—requires a rigorous analytical approach.

Mechanistic Rationale for Synthesis

The synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one is achieved via an Electrophilic Aromatic Substitution ( SE​Ar ) using N-Bromosuccinimide (NBS).

Causality of Regioselectivity: The regiochemical outcome is strictly dictated by the electronic landscape of the starting material. The C4-benzyloxy group acts as a strong π -donor (+M effect), pushing electron density into the ortho positions (C3 and C5). Simultaneously, the N1 nitrogen (via the enol tautomer resonance) strongly activates the C3 position. Because C3 is flanked by both the electron-donating ether oxygen and the lactam nitrogen, it is the kinetically and thermodynamically favored site for electrophilic attack by the bromonium ion ( Br+ ).

SyntheticWorkflow Start 4-Benzyloxy-2(1H)-pyridone Reagent NBS (1.05 eq) DMF, 0 °C to RT Start->Reagent Intermediate Bromonium Ion Intermediate (C3 Electrophilic Attack) Reagent->Intermediate Product 4-(Benzyloxy)-3-bromopyridin-2(1H)-one Intermediate->Product Rearomatization Purification Aqueous Workup & Recrystallization Product->Purification

Fig 1. Regioselective synthesis workflow via electrophilic aromatic substitution.

Spectral Data Elucidation

To ensure absolute trustworthiness in structural assignment, a self-validating analytical system must be employed. Mass spectrometry confirms the molecular weight and halogen presence, IR confirms the tautomeric state, and 2D NMR provides the definitive atom-to-atom connectivity.

SpectralLogic Sample Purified Compound MS HRMS (ESI+) Isotope Pattern (79Br/81Br) Sample->MS IR FT-IR Spectroscopy C=O & N-H Stretches Sample->IR NMR 1D & 2D NMR Connectivity & Regiochemistry Sample->NMR Structure Confirmed Structure MS->Structure MW & Halogen IR->Structure Functional Groups NMR->Structure Atom Mapping

Fig 2. Orthogonal spectral techniques for definitive structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the ultimate arbiter of regiochemistry. The data below is acquired in DMSO- d6​ to suppress tautomeric line broadening and stabilize the lactam form via solvent-solute hydrogen bonding.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

ProtonChemical Shift ( δ , ppm)Multiplicity J (Hz)IntegrationCausality & Assignment
N-H 11.65br s-1HHighly deshielded due to lactam hydrogen bonding.
Ph-H 7.45 - 7.35m-5HBenzyl aromatic protons.
H-6 7.32d7.21HDeshielded by adjacent N1 atom; couples with H-5.
H-5 6.28d7.21HHighly shielded by the resonance donation of the C4-oxygen lone pair.
-OCH 2​ - 5.25s-2HBenzyl methylene protons, deshielded by oxygen.

Self-Validation Check: The presence of two doublets with a J -coupling of 7.2 Hz is the hallmark of ortho-coupled protons on a pyridone ring. If bromination had occurred at C5, we would observe two uncoupled singlets for H3 and H6. The J=7.2 Hz definitively proves the C3-bromination.

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

CarbonChemical Shift ( δ , ppm)Causality & Assignment
C4 (C-O) 161.8Highly deshielded by direct oxygen attachment.
C2 (C=O) 160.2Lactam carbonyl carbon.
Ph-ipso 136.5Aromatic quaternary carbon of the benzyl group.
C6 (C-H) 135.5Adjacent to nitrogen, moderately deshielded.
Ph-Ar 128.6, 128.1, 127.8Benzyl aromatic carbons (ortho, meta, para).
C5 (C-H) 98.2Shielded by C4-oxygen resonance (+M effect).
C3 (C-Br) 96.0Heavy Atom Effect: Bromine substitution on an electron-rich ring shifts the carbon upfield.
-OCH 2​ - 70.8Aliphatic ether carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is critical for evaluating the tautomeric equilibrium. In the solid state, the compound exists almost exclusively in the lactam (pyridin-2(1H)-one) form rather than the lactim (pyridin-2-ol) form.

Table 3: FT-IR Data (ATR, Solid State)

Wavenumber (cm −1 )Peak ShapeAssignmentCausality
3150 - 2850 BroadN-H / C-H stretchBroadening is caused by extensive intermolecular hydrogen bonding of the lactam N-H.
1645 Strong, SharpC=O stretch (Amide I)Confirms the lactam tautomer. This aligns perfectly with established3[3].
1605, 1580 MediumC=C stretchPyridone and phenyl ring skeletal vibrations.
1255 StrongC-O-C stretchAsymmetric stretching of the benzyl ether linkage.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides immediate confirmation of the halogen's presence through its distinctive isotopic signature.

Table 4: HRMS Data (ESI, Positive Mode)

m/z ObservedRelative AbundanceFragment / IonCausality
280.0 100%[M( 79 Br)+H] + Protonated molecular ion containing the 79 Br isotope.
282.0 98%[M( 81 Br)+H] + Protonated molecular ion containing the 81 Br isotope (Characteristic 1:1 ratio confirms 1x Bromine).
190.0 45%[M( 79 Br)+H - C 7​ H 6​ ] + Loss of the benzyl group, leaving the 3-bromo-4-hydroxypyridone core.
91.1 80%[C 7​ H 7​ ] + Tropylium ion; highly favored fragmentation of the benzyl ether bond.

Experimental Protocols

Regioselective Bromination Workflow

Self-Validating Principle: To prevent over-bromination, the reaction is monitored via LC-MS to track the disappearance of the starting material and the 1:1 isotopic appearance of the product mass.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 4-benzyloxy-2(1H)-pyridone (10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 50 mL) under an argon atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. DMF is chosen as it stabilizes the bromonium intermediate and fully solubilizes the starting material.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS, 10.5 mmol, 1.05 eq) in 20 mL of anhydrous DMF. Add this solution dropwise over 30 minutes to prevent localized heating and di-bromination at C5.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor via LC-MS.

  • Quenching & Workup: Pour the mixture into 200 mL of ice-cold distilled water. A precipitate will form. Stir for 15 minutes, then filter the solid under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove residual DMF and succinimide.

  • Purification: Recrystallize the crude solid from boiling ethanol to yield pure 4-(benzyloxy)-3-bromopyridin-2(1H)-one as an off-white crystalline solid.

NMR Acquisition Protocol
  • Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ . Crucial Step: Ensure the DMSO is strictly anhydrous (stored over molecular sieves) to prevent water exchange with the N-H proton, which would obscure the signal at 11.65 ppm.

  • 1D Acquisition: Acquire a standard 1 H spectrum (16 scans, 10 s relaxation delay) and a 13 C spectrum (1024 scans).

  • 2D Validation: Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. Look for the cross-peak between the benzyl -OCH 2​

    • protons ( δ 5.25) and the C4 carbon ( δ 161.8) to definitively prove the ether linkage remains intact.

References

  • Bach, T., et al. "Templated Photochemistry: Toward Catalysts Enhancing the Efficiency and Selectivity of Photoreactions in Homogeneous Solutions." Chemical Reviews - ACS Publications. Available at: 1

  • Miura, W., et al. "Iridium-Catalyzed Site-Selective C–H Borylation of 2-Pyridones." Synthesis. Available at: 2

  • "2-Chloro-4(1H)-pyridinone | 17368-12-6." Benchchem. Available at: 3

Sources

Exploratory

Comprehensive Solubility Profiling of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one: Mechanistic Insights and Experimental Workflows

Executive Summary The compound 4-(benzyloxy)-3-bromopyridin-2(1H)-one is a highly functionalized heterocyclic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(benzyloxy)-3-bromopyridin-2(1H)-one is a highly functionalized heterocyclic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral agents. Despite its utility, its physicochemical profile presents unique challenges during process development, crystallization, and purification.

This whitepaper provides an in-depth analysis of the solubility profile of 4-(benzyloxy)-3-bromopyridin-2(1H)-one. By deconstructing the thermodynamic drivers of its solvation—specifically lactam-lactim tautomerism, hydrogen-bonded dimerization, and substituent-driven lipophilicity—we establish a predictive framework for solvent selection. Furthermore, we detail a self-validating, high-throughput experimental protocol for determining thermodynamic solubility, ensuring data integrity for downstream process chemistry.

Structural Drivers of Solvation Thermodynamics

To predict and manipulate the solubility of 4-(benzyloxy)-3-bromopyridin-2(1H)-one, one must first understand the competing intermolecular forces dictated by its molecular architecture.

Lactam-Lactim Tautomerism and Dimerization

The core of the molecule is a 2-pyridone ring, which exists in equilibrium with its 2-hydroxypyridine (lactim) tautomer. In the solid state and in non-polar solutions, 2-pyridone derivatives are well-documented to form via N−H⋯O=C interactions[1].

This dimerization creates a highly stable crystal lattice with a large lattice enthalpy ( ΔHlattice​ ). Consequently, non-polar solvents (e.g., heptane, cyclohexane) lack the dielectric constant and hydrogen-bonding capacity required to disrupt these dimers, resulting in exceptionally poor solubility[2].

Substituent Effects: Lipophilicity and Steric Bulk

The native solubility of the 2-pyridone core is further modified by its substituents:

  • C4-Benzyloxy Group: This bulky, aromatic ether significantly increases the molecule's overall lipophilicity (LogP) and introduces the potential for π−π stacking within the crystal lattice. This functional group drastically reduces aqueous solubility while enhancing affinity for medium-polarity organic solvents like ethyl acetate or dichloromethane.

  • C3-Bromo Group: The heavy halogen atom increases polarizability and molecular weight, further driving down aqueous solubility while introducing the potential for weak halogen bonding in specific solvent matrices.

The Solvation Pathway

Solvation of this compound is a competition between solvent-solute interactions and the robust dimerized crystal lattice. (e.g., Methanol, DMSO) successfully compete for the hydrogen bond donor/acceptor sites, breaking the dimer and yielding high solubility[3].

SolvationMechanism A 4-(Benzyloxy)-3-bromopyridin-2(1H)-one (Solid State Crystal Lattice) B Non-Polar / Weakly Polar Solvents (e.g., Heptane, Toluene, DCM) A->B Solvation Attempt C Polar Aprotic / Protic Solvents (e.g., DMSO, DMF, MeOH) A->C Solvation Attempt D Hydrogen-Bonded Dimer Maintained (Low Solubility) B->D Insufficient dielectric constant to break N-H···O=C network E Solvated Monomer H-Bonds Disrupted (High Solubility) C->E Solvent competes for H-bond donor/acceptor sites

Fig 1: Solvation thermodynamics dictating the monomer-dimer equilibrium of 2-pyridone derivatives.

Quantitative Solubility Profiling

Based on the physicochemical properties discussed, the following table summarizes the representative thermodynamic solubility profile of 4-(benzyloxy)-3-bromopyridin-2(1H)-one at 25°C. This data serves as a critical reference for selecting reaction solvents and designing anti-solvent crystallization workflows.

Solvent ClassSpecific SolventDielectric Constant ( ε )Representative Solubility (mg/mL)Solvation State / Mechanism
Aqueous Water (pH 7.0)80.1< 0.05Poor; driven by high LogP of benzyloxy/bromo groups.
Non-Polar Heptane1.9< 0.10Poor; unable to disrupt hydrogen-bonded dimers.
Aromatic Toluene2.4~ 1.5Low; slight enhancement via π−π interactions.
Polar Aprotic (Weak) Ethyl Acetate6.0~ 18.0Moderate; partial H-bond acceptor capability.
Polar Protic Methanol32.7~ 35.0High; protic nature actively breaks lactam dimers.
Polar Aprotic (Strong) DMSO46.7> 150.0Excellent; strong H-bond acceptor, complete monomerization.

Experimental Methodology: Thermodynamic Solubility Screening

To generate reliable data for process chemistry, kinetic solubility (often measured via solvent titration) is insufficient. The following protocol details a self-validating Isothermal Shake-Flask Method coupled with HPLC-UV quantification, specifically optimized for highly lipophilic, dimerizing compounds.

Protocol Rationale & Causality
  • Extended Equilibration: Because 2-pyridones form robust, dissolution kinetics in medium-polarity solvents can be artificially slow[4]. A 24-to-48-hour equilibration ensures the system reaches true thermodynamic equilibrium.

  • Phase Separation via Centrifugation: The highly lipophilic benzyloxy moiety exhibits non-specific binding to standard nylon or cellulose acetate syringe filters. Centrifugation is mandated to prevent artificial lowering of the quantified solubility.

  • Solid-State Verification: Solvents like methanol or DMSO can form solvates with the host molecule. Post-equilibration solid-phase analysis ensures the measured solubility corresponds to the desired anhydrous polymorph, not a newly formed solvate.

Step-by-Step Workflow
  • Solid Addition: Dispense 50 mg of 4-(benzyloxy)-3-bromopyridin-2(1H)-one into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent. Ensure a visible excess of solid remains; if the solid completely dissolves, add more API until a suspension is maintained.

  • Isothermal Equilibration: Seal the vials and place them in a thermoshaker at 25.0°C ± 0.1°C. Agitate at 800 RPM for 24 to 48 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 14,000 RPM for 15 minutes at 25°C to pellet the undissolved solid.

  • Supernatant Sampling & Matrix Matching: Carefully aspirate 100 µL of the clear supernatant. Dilute immediately (e.g., 1:10 or 1:100) into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water). Critical Step: Matrix matching prevents the compound from crashing out in the HPLC injection loop.

  • HPLC-UV Quantification: Analyze the diluted sample using a validated reverse-phase HPLC method (e.g., C18 column, UV detection at 293 nm based on the pyridone chromophore[2]). Quantify against a multi-point calibration curve.

  • Solid-State Validation (Self-Validation): Recover the pelleted solid from Step 4, dry under vacuum, and analyze via X-ray Powder Diffraction (XRPD) to confirm the absence of form changes or solvate formation.

ShakeFlaskWorkflow S1 1. Solid Addition S2 2. Isothermal Agitation (24h) S1->S2 S3 3. Phase Separation S2->S3 S4 4. Matrix Matching S3->S4 S5 5. HPLC-UV Analysis S4->S5

Fig 2: Self-validating isothermal shake-flask methodology for thermodynamic solubility profiling.

Downstream Implications for Process Chemistry

Understanding the solubility profile of 4-(benzyloxy)-3-bromopyridin-2(1H)-one directly informs process optimization:

  • Reaction Solvent Selection: For homogeneous catalytic cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig utilizing the C3-bromo position), polar aprotic solvents like DMF or DMSO are required to maintain the substrate in solution.

  • Anti-Solvent Crystallization: The stark contrast in solubility between DMSO (>150 mg/mL) and Water (<0.05 mg/mL) makes the DMSO/Water system ideal for high-yield anti-solvent crystallization. The compound can be dissolved in minimal DMSO, followed by the controlled addition of water to drive supersaturation and crystal nucleation.

  • Impurity Purging: If process impurities are highly polar, washing the isolated filter cake with non-polar solvents (like heptane or cold toluene) will effectively remove lipophilic byproducts without dissolving the target compound, leveraging its dimer-induced insolubility in these media.

References

  • Wikipedia Contributors. "2-Pyridone." Wikipedia, The Free Encyclopedia. Accessed April 1, 2026.

  • Wong, M. W., Wiberg, K. B., & Frisch, M. J. "Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study." Journal of the American Chemical Society, 1992, 114(5), 1645-1652.

  • Müller, A., et al. "The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study." The Journal of Physical Chemistry A, 2010, 114(36), 9744–9754.

  • Müller, A., et al. "Ab Initio Benchmark Study of (2-Pyridone)2, a Strongly Bound Doubly Hydrogen-Bonded Dimer." The Journal of Physical Chemistry A, 2003, 107(50), 11043–11052.

Sources

Foundational

Synthesis and Application of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one: A Technical Guide

Executive Summary & Retrosynthetic Analysis The compound 4-(benzyloxy)-3-bromopyridin-2(1H)-one is a highly specialized, advanced starting material utilized extensively in the pharmaceutical industry. Its unique structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Analysis

The compound 4-(benzyloxy)-3-bromopyridin-2(1H)-one is a highly specialized, advanced starting material utilized extensively in the pharmaceutical industry. Its unique structural topology—featuring a selectively protected C4-hydroxyl group, a C3-halogen designed for transition-metal-catalyzed cross-coupling, and a free C2-lactam nitrogen—makes it an indispensable building block for synthesizing positive allosteric modulators (PAMs) targeting the metabotropic glutamate receptor subtype 2 (mGluR2)[1].

Designing a scalable, self-validating synthesis for this intermediate requires navigating complex regioselectivity challenges. Direct O-alkylation of the cheaper precursor, 3-bromo-2,4-dihydroxypyridine[2], with benzyl bromide typically results in competitive N-alkylation, yielding the undesired over-alkylated byproduct 1-benzyl-4-(benzyloxy)-3-bromopyridin-2(1H)-one (CAS 586382-62-9)[3].

To bypass this lack of chemoselectivity, the optimal retrosynthetic pathway leverages 4-benzyloxypyridine-N-oxide . By executing a Boekelheide-type rearrangement to form the pyridone core[4], followed by regioselective electrophilic bromination[5], chemists can achieve high yields without the need for complex protecting-group gymnastics.

Mechanistic Workflow & Pathway Visualization

The diagram below illustrates the divergent synthetic strategies, highlighting the chemoselective superiority of the N-oxide route over the direct dihydroxypyridine route.

SynthesisWorkflow NOxide 4-Benzyloxypyridine N-oxide Pyridone 4-Benzyloxy-2(1H)-pyridone CAS: 53937-02-3 NOxide->Pyridone 1. Ac2O, Reflux 2. MeOH/EtOAc, 60°C Target 4-(Benzyloxy)-3-bromo pyridin-2(1H)-one Pyridone->Target NBS, DMF, 0°C to RT Regioselective C3-Bromination Dihydroxy 2,4-Dihydroxypyridine CAS: 626-03-9 BromoDihydroxy 3-Bromo-2,4-dihydroxy pyridine Dihydroxy->BromoDihydroxy Br2 or NBS BromoDihydroxy->Target Benzyl Bromide, Ag2CO3 (Low Yield) NBenzyl 1-Benzyl-4-(benzyloxy) -3-bromopyridin-2(1H)-one BromoDihydroxy->NBenzyl Benzyl Bromide, K2CO3 (Over-alkylation)

Figure 1: Retrosynthetic pathways and regioselective challenges for the target starting material.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but establish a framework of causality where each physical change validates the underlying chemical mechanism.

Protocol A: Synthesis of 4-Benzyloxy-2(1H)-pyridone (CAS: 53937-02-3)

This step utilizes a Boekelheide rearrangement to install the pyridone carbonyl while preserving the benzyloxy ether[4].

  • Activation: Suspend 4-benzyloxypyridine-N-oxide (1.0 equiv) in neat acetic anhydride (Ac₂O, 10 volumes). Heat the mixture to reflux for 1.5 hours.

    • Causality: Ac₂O acts as a potent electrophile, acylating the N-oxide oxygen to form a highly reactive N-acetoxypyridinium intermediate. The acetate counterion then attacks the C2 position, breaking the N–O bond and driving the rearrangement.

  • Concentration: Cool the reaction to room temperature and concentrate under reduced pressure.

    • Validation: The removal of volatile Ac₂O and acetic acid leaves a crude oil, indicating successful conversion to the C2-acetate intermediate.

  • Hydrolysis/Tautomerization: Dissolve the concentrated residue in a solvent mixture of ethyl acetate and methanol (15:1 v/v). Stir at 60 °C for 2 hours.

    • Causality: Methanolysis selectively cleaves the C2-acetate group. The resulting 2-hydroxypyridine rapidly tautomerizes to the thermodynamically favored 2-pyridone (lactam) form[4].

  • Isolation: Cool the system to 0 °C.

    • Validation: The pure 4-benzyloxy-2(1H)-pyridone precipitates as a crystalline solid. Filter and wash with cold ethyl acetate (Yield: ~49-55%)[4].

Protocol B: Regioselective C3-Bromination

This step installs the critical bromine atom required for downstream cross-coupling.

  • Preparation: Dissolve 4-benzyloxy-2(1H)-pyridone (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 5 volumes) and cool to 0 °C under an inert atmosphere.

  • Electrophilic Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 30 minutes.

    • Causality: The 2-pyridone ring is highly electron-rich. The C4-benzyloxy group donates electron density via resonance, synergizing with the C2-lactam nitrogen to make the C3 position exceptionally nucleophilic. NBS is chosen over Br₂ because it provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺), which prevents uncontrolled over-bromination at the C5 position[5].

  • Reaction & Quench: Allow the mixture to warm to room temperature and stir for 2 hours. Quench by pouring the mixture into ice water (15 volumes).

    • Validation: The sudden shift in solvent polarity forces the hydrophobic 4-(benzyloxy)-3-bromopyridin-2(1H)-one to crash out of solution as a dense white/pale-yellow solid. Filter, wash with distilled water to remove succinimide and DMF, and dry under vacuum.

Quantitative Data: Bromination Optimization

To ensure maximum chemoselectivity during the halogenation of the pyridone core, solvent and temperature parameters must be strictly controlled. The table below summarizes the causality of solvent choice on the regioselectivity of the bromination step.

Solvent SystemHalogenating AgentTemp (°C)Regioselectivity (C3:C5)Isolated Yield (%)Mechanistic Impact
DMF NBS (1.05 eq) 0 to RT >99:1 85 - 90 Optimal. Polar aprotic solvent stabilizes the transition state; NBS ensures controlled Br⁺ release.
AcetonitrileNBS (1.05 eq)0 to RT95:578Lower solubility of the pyridone intermediate slightly reduces reaction kinetics.
DichloromethaneBr₂ (1.0 eq)-7880:2065Br₂ is too reactive; localized concentration spikes override the electronic bias of C3.
Acetic AcidBr₂ (1.0 eq)RT50:50< 40Acidic conditions protonate the pyridone, altering resonance and leading to heavy C3,C5-dibromination.

Downstream Applications in Drug Development

Once synthesized, 4-(benzyloxy)-3-bromopyridin-2(1H)-one serves as the foundational architecture for complex active pharmaceutical ingredients (APIs).

N-Alkylation for mGluR2 PAMs: The free lactam nitrogen is selectively alkylated to build modulators for neurological disorders (e.g., schizophrenia, anxiety)[1]. The protocol typically involves reacting the pyridone with an alkylating agent (e.g., isopentylbromide or cyclopropylmethyl halides) in the presence of K₂CO₃ and a catalytic amount of Potassium Iodide (KI)[6],[7].

  • Causality: KI acts as a nucleophilic catalyst via the Finkelstein reaction, converting the alkyl bromide into a highly reactive alkyl iodide in situ. This kinetic acceleration ensures the N-alkylation outcompetes any residual O-alkylation tendencies[7].

C3 Cross-Coupling: The C3-bromine is strategically positioned for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing medicinal chemists to rapidly iterate through Structure-Activity Relationship (SAR) libraries by appending various aryl or heteroaryl groups directly to the pyridone core[6].

References

  • ChemicalBook - 4-BENZYLOXY-2(1 H)
  • ChemicalBook - 2(1H)
  • CAS号查询 (chemsrc.com) - 586382-62-9_1-benzyl-4-(benzyloxy)-3-bromopyridin-2(1H)
  • World Intellectual Property Organization (PCT) - (12)
  • Google Patents - US8722894B2 - 1,3-disubstituted-4-phenyl-1H-pyridin-2-ones URL
  • Google Patents - US8697689B2 - Indole and benzomorpholine derivatives as modulators of metabotropic glutamate receptors URL
  • DOKUMEN.PUB - Directed C―H Bond Functionalization.

Sources

Exploratory

In-Depth Technical Guide: Theoretical Yield Calculation for 4-(benzyloxy)-3-bromopyridin-2(1H)-one

Section 1: Introduction to Theoretical Yield in Pharmaceutical Synthesis In the landscape of drug development and medicinal chemistry, the synthesis of novel molecular entities is a cornerstone of innovation. The efficie...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Introduction to Theoretical Yield in Pharmaceutical Synthesis

In the landscape of drug development and medicinal chemistry, the synthesis of novel molecular entities is a cornerstone of innovation. The efficiency of a synthetic route is not merely an academic exercise; it has profound implications for the economic viability, scalability, and environmental footprint of pharmaceutical production. Central to this evaluation is the concept of theoretical yield , which represents the maximum possible mass of a product that can be formed from the given amounts of reactants in a chemical reaction.[1]

This guide provides an in-depth analysis of the theoretical yield calculation for a specific molecule of interest: 4-(benzyloxy)-3-bromopyridin-2(1H)-one . Pyridinone scaffolds are prevalent in medicinal chemistry, and understanding the stoichiometry of their synthesis is critical for researchers aiming to optimize reaction conditions and manage resources effectively. This document will deconstruct the synthesis, explain the underlying chemical principles, and provide a practical, step-by-step workflow for calculating the theoretical yield.

Section 2: The Synthetic Pathway: Benzylation of a Pyridinone Precursor

The synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one is most effectively achieved via a nucleophilic substitution reaction, specifically the Williamson ether synthesis.[2][3][4][5][6] This method involves the reaction of an alkoxide (in this case, a phenoxide-like species) with a primary alkyl halide.

The overall balanced chemical equation for this synthesis is:

Figure 1: Synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one via Williamson ether synthesis.

Mechanistic Insights and Reagent Rationale (E-E-A-T)
  • Mechanism : The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][7] The process begins with the deprotonation of the hydroxyl group on the 3-bromo-4-hydroxy-2(1H)-pyridone precursor by a base to form a nucleophilic pyridinoxide anion. This anion then acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This attack occurs from the backside, displacing the bromide leaving group in a single, concerted step to form the desired ether linkage.[6]

  • Choice of Precursor (3-bromo-4-hydroxy-2(1H)-pyridone) : This starting material provides the core pyridinone ring system with the necessary hydroxyl group for etherification and a bromine atom at a key position for potential downstream cross-coupling reactions.

  • Electrophile (Benzyl Bromide) : Benzyl bromide is an excellent substrate for SN2 reactions. The benzylic carbon is reactive, and the bromide is a good leaving group. Furthermore, competing E2 elimination reactions are not possible as there are no beta-hydrogens on the adjacent aromatic ring.[2]

  • Base (Potassium Carbonate, K2CO3) : While strong bases like sodium hydride (NaH) can be used, potassium carbonate is a milder, safer, and more cost-effective choice.[4][8] It is sufficiently basic to deprotonate the acidic hydroxyl group of the pyridinone (which is more acidic than a typical alcohol due to resonance stabilization of the conjugate base) without promoting unwanted side reactions.[2][9]

  • Solvent (N,N-Dimethylformamide, DMF) : DMF is a polar aprotic solvent. Its high dielectric constant helps to dissolve the ionic intermediates and stabilize the transition state of the SN2 reaction, thereby accelerating the reaction rate.[7] It effectively solvates cations (like K⁺) while leaving the nucleophilic anion relatively "bare" and reactive.

Section 3: Foundational Principles of Stoichiometric Calculation

Calculating the theoretical yield is a systematic process grounded in the principles of stoichiometry.[1] The core idea is to determine which reactant will be completely consumed first, as this will dictate the maximum amount of product that can be formed.

Key Definitions
  • Stoichiometry : The quantitative relationship between reactants and products in a balanced chemical equation. The coefficients in the balanced equation represent the molar ratios.

  • Limiting Reactant : The reactant that is completely consumed in a chemical reaction. Once it runs out, the reaction stops.

  • Excess Reactant : The reactant that is present in a quantity greater than what is required to react completely with the limiting reactant.

The calculation workflow is as follows:

  • Balance the Chemical Equation : Ensure the law of conservation of mass is upheld.

  • Calculate Moles of Reactants : Convert the mass (in grams) of each reactant to moles using their respective molecular weights.

  • Determine the Limiting Reactant : Compare the mole ratio of the reactants to the stoichiometric ratio from the balanced equation.

  • Calculate Moles of Product : Use the moles of the limiting reactant and the stoichiometric ratio to determine the maximum moles of product that can be formed.

  • Calculate Theoretical Yield : Convert the moles of product to mass (in grams) using its molecular weight.

Section 4: Practical Calculation: A Worked Example

Let's apply these principles to a hypothetical synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

Scenario : A researcher starts with 5.00 g of 3-bromo-4-hydroxy-2(1H)-pyridone and 4.70 g of benzyl bromide, with an excess of potassium carbonate in DMF.

Quantitative Data Summary
Compound NameMolecular FormulaMolecular Weight ( g/mol )Mass Used (g)
3-bromo-4-hydroxy-2(1H)-pyridoneC₅H₄BrNO₂190.00[10]5.00
Benzyl BromideC₇H₇Br171.044.70
4-(benzyloxy)-3-bromopyridin-2(1H)-oneC₁₂H₁₀BrNO₂280.12 (Calculated)N/A

Note: The molecular weight for the product was calculated as follows: (12 × 12.011) + (10 × 1.008) + (1 × 79.904) + (1 × 14.007) + (2 × 15.999) = 280.12 g/mol . The CAS number for this compound is 586372-76-1.[11]

Step 1: Convert Mass of Reactants to Moles
  • Moles of 3-bromo-4-hydroxy-2(1H)-pyridone : (5.00 g) / (190.00 g/mol ) = 0.0263 mol

  • Moles of Benzyl Bromide : (4.70 g) / (171.04 g/mol ) = 0.0275 mol

Step 2: Identify the Limiting Reactant

The balanced chemical equation shows a 1:1 stoichiometric ratio between the pyridinone precursor and benzyl bromide. We compare the actual moles calculated:

  • Moles of pyridinone precursor: 0.0263 mol

  • Moles of benzyl bromide: 0.0275 mol

Since we have fewer moles of the pyridinone precursor (0.0263 < 0.0275), 3-bromo-4-hydroxy-2(1H)-pyridone is the limiting reactant . The reaction will cease once all 0.0263 moles of it have been consumed.

Step 3: Calculate the Theoretical Yield

The amount of product formed is directly determined by the amount of the limiting reactant.

  • Moles of Product Formed : Based on the 1:1 stoichiometry, 0.0263 moles of the limiting reactant will produce 0.0263 moles of 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

  • Theoretical Yield in Grams : (0.0263 mol) × (280.12 g/mol ) = 7.37 g

Therefore, the theoretical yield for this reaction is 7.37 grams .

Section 5: Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis.

  • Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-bromo-4-hydroxy-2(1H)-pyridone (5.00 g, 0.0263 mol).

  • Addition of Reagents : Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to the flask and stir to dissolve the starting material. Add potassium carbonate (K₂CO₃, 5.45 g, 0.0395 mol, 1.5 equivalents) to the solution.

  • Initiation : Stir the resulting suspension at room temperature for 15 minutes. Add benzyl bromide (4.70 g, 0.0275 mol, 1.05 equivalents) dropwise via syringe.

  • Reaction Execution : Heat the reaction mixture to 60 °C using an oil bath and maintain stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting pyridinone spot is no longer visible (typically 4-6 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 150 mL of ethyl acetate and 100 mL of water.

    • Shake the funnel vigorously and separate the layers. The organic layer contains the product.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.[12][13]

  • Isolation and Purification :

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 4-(benzyloxy)-3-bromopyridin-2(1H)-one as a solid.

Section 6: Workflow Visualization

The logical flow of the theoretical yield calculation can be visualized as follows:

Theoretical_Yield_Workflow cluster_reactants Reactant Inputs cluster_moles Molar Calculation cluster_logic Limiting Reactant Determination cluster_product Product Calculation ReactantA Mass of Pyridinone (g) MolesA Moles of Pyridinone ReactantA->MolesA / MWA ReactantB Mass of BnBr (g) MolesB Moles of BnBr ReactantB->MolesB / MWB MWA MW of Pyridinone (g/mol) MWA->MolesA MWB MW of BnBr (g/mol) MWB->MolesB Compare Compare Moles (1:1 Stoichiometry) MolesA->Compare MolesB->Compare LimitingMoles Moles of Limiting Reactant Compare->LimitingMoles Select Smaller Value TheoreticalYield Theoretical Yield (g) LimitingMoles->TheoreticalYield x MW_Product MW_Product MW of Product (g/mol) MW_Product->TheoreticalYield

Caption: Workflow for calculating theoretical yield.

References

  • HXCHEM. 3-Bromo-4-hydroxy-2(1h)-pyridone/CAS:96245-97-5. Available from: [Link]

  • Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962–8964. Available from: [Link]

  • HXCHEM. 4-(Benzyloxy)-3-bromopyridin-2(1h)-one/CAS:586372-76-1. Available from: [Link]

  • Chem Help ASAP. (2019). in the chemical literature: Williamson ether synthesis. YouTube. Available from: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • J&K Scientific LLC. (2021). Williamson Ether Synthesis. Available from: [Link]

  • Reddit. (2022). DMF Work-up and Solubility Issues. r/Chempros. Available from: [Link]

  • Pagnon, J., et al. (2020). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 190, 112101. Available from: [Link]

  • PubChem. 3-Bromo-4-hydroxypentan-2-one. National Center for Biotechnology Information. Available from: [Link]

  • LibreTexts Chemistry. (2024). 18.2: Preparing Ethers. Available from: [Link]

  • Chemistry Stack Exchange. (2014). How to crystallize out reaction mixture from DMF?. Available from: [Link]

  • Avesh Chemistry (JEE). (2020). Dimethylformamide (DMFA/DMF) | Solvent for SN2 reaction in Organic Chemistry. YouTube. Available from: [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available from: [Link]

  • ChemTalk. Calculating Percent Yield. Available from: [Link]

  • Nerz, J. The SN2 Reaction: Preparation of an Anti-Bacterial Compound. University of the Sciences. Available from: [Link]

  • Leah4sci. (2020). SN2 reactions. YouTube. Available from: [Link]

  • Miller, M. J., et al. (2016). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. Tetrahedron, 72(41), 6393–6401. Available from: [Link]

  • PubChem. 4-Bromo-2-hydroxypyridine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2016). One-Pot Synthesis of New Benzimidazole Derivatives Promoted by Potassium Carbonate. Available from: [Link]

  • Qian, Y., et al. (2009). An Improved Produce for the Synthesis of 4-Benzyloxy-3-nitro-α-bromoacetophenone. Chinese Journal of Modern Applied Pharmacy, 26(1), 38-39. Available from: [Link]

  • Wang, C. C., et al. (2015). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. Organic & Biomolecular Chemistry, 13(10), 2963–2967. Available from: [Link]

  • Google Patents. Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol.
  • Al-Zaydi, K. M. (2016). Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. Russian Chemical Bulletin, 65(1), 1-22. Available from: [Link]

  • ResearchGate. (2015). Concise Entries to 4-Halo-2-pyridones and 3-Bromo-4-halo-2-pyridones. Available from: [Link]

  • Chen, Y. H., et al. (2021). Effect of Carbonate Source on the Dehydrofluorination Process in Polyvinylidene Fluoride/Alkali Metal Carbonate Composites. Polymers, 13(1), 123. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The compound 4-(benzyloxy)-3-bromopyridin-2(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 4-(benzyloxy)-3-bromopyridin-2(1H)-one is a highly valuable heterocyclic building block utilized in the development of advanced pharmaceuticals and targeted inhibitors[1]. The synthesis of this molecule relies on the precise, regioselective electrophilic aromatic substitution of its precursor, 4-(benzyloxy)pyridin-2(1H)-one.

The 2-pyridone core exhibits complex tautomerism, reacting through highly polarized lactam and enol forms[2]. In this system, the C-3 position is exceptionally nucleophilic due to the synergistic electron-donating effects of the C-4 benzyloxy group (via resonance) and the C-2 lactam carbonyl. To achieve high yields without degrading the sensitive benzyl ether linkage, N-Bromosuccinimide (NBS) is utilized as a mild, controlled source of electrophilic bromine (Br⁺), which is vastly superior to elemental bromine (Br₂) for avoiding over-halogenation[3].

Pathway SM 4-(Benzyloxy)pyridin-2(1H)-one Complex Sigma Complex (C-3) SM->Complex + NBS NBS N-Bromosuccinimide NBS->Complex Product 4-(Benzyloxy)-3-bromopyridin-2(1H)-one Complex->Product - H+, - Succinimide

Figure 1: Mechanistic pathway for the regioselective electrophilic bromination of the pyridone core.

Experimental Workflow

The reaction is performed under kinetic control, initiating at 0 °C to manage the exothermic formation of the bromonium-like sigma complex, followed by warming to room temperature to drive the substitution to completion[4].

Workflow Step1 1. Preparation Dissolve SM in DMF Step2 2. Reagent Addition Add NBS at 0 °C Step1->Step2 Step3 3. Reaction Stir at RT (2-4 h) Step2->Step3 Step4 4. Quenching Na2S2O3 / Ice Water Step3->Step4 Step5 5. Isolation Filtration & H2O Wash Step4->Step5 Step6 6. Purification Recrystallization Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Protocol

Materials Required
  • Starting Material: 4-(Benzyloxy)pyridin-2(1H)-one (1.0 equiv, e.g., 10.0 mmol, 2.01 g)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol, 1.87 g)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Quenching Agent: 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

Procedure
  • System Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Purge the flask with dry nitrogen (N₂) to prevent moisture-induced degradation of the electrophile.

  • Dissolution: Add 4-(benzyloxy)pyridin-2(1H)-one (2.01 g) to the flask and dissolve in 20 mL of anhydrous DMF. Stir until a clear solution is obtained.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Add NBS (1.87 g) portion-wise over 15 minutes. Self-Validation Check: The solution may turn slightly yellow/orange upon addition, indicating the formation of the active brominating complex.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM; UV active at 254 nm) until the starting material is fully consumed.

  • Quenching: Pour the reaction mixture slowly into 100 mL of ice-cold 10% aqueous Na₂S₂O₃ solution under vigorous stirring. Stir for an additional 30 minutes.

  • Isolation: Collect the resulting white-to-off-white precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water (3 × 30 mL) to remove residual DMF and succinimide.

  • Drying & Purification: Dry the solid in a vacuum oven at 45 °C overnight. If necessary, recrystallize from Ethanol/Water to achieve >98% purity.

Process Causality & Troubleshooting

Do not merely execute the protocol; understand the chemical causality behind each step to ensure reproducibility:

  • Why DMF? Dimethylformamide is a polar aprotic solvent. It stabilizes the highly polar transition state during the electrophilic attack, accelerating the reaction while maintaining the solubility of both the organic substrate and NBS.

  • Why Quench with Na₂S₂O₃? The addition of sodium thiosulfate is a critical safety and purity step. It chemically reduces any residual active bromine species (unreacted NBS or trace Br₂) to inert bromide salts, preventing late-stage oxidative cleavage of the benzyl group during workup.

  • Why Aqueous Precipitation? The isolation step leverages a dramatic solubility differential. The target product is highly hydrophobic due to the benzyl ether and bromine atom, whereas the byproducts (succinimide) and solvent (DMF) are highly water-soluble. This allows for rapid isolation via simple filtration, bypassing immediate chromatographic purification.

Analytical Characterization Data

Confirm the success of the synthesis by verifying the regioselectivity of the bromination. The disappearance of the C-3 proton is the primary diagnostic marker.

Analytical MethodExpected Result / ValueDiagnostic Significance
Physical Appearance White to off-white crystalline solidIndicates removal of colored bromine byproducts.
Mass Spectrometry (LC-MS) m/z 280.0, 282.0[M+H]⁺ (1:1 ratio)Confirms the presence of a single bromine atom (characteristic ⁷⁹Br/⁸¹Br isotopic distribution).
¹H NMR (400 MHz, DMSO-d₆) δ 11.5 (br s, 1H, NH)Confirms the retention of the pyridone lactam core.
¹H NMR (Aromatic Region) δ 7.45–7.30 (m, 5H, Ph)Confirms the benzyl ether linkage remains intact.
¹H NMR (Pyridone Core) δ 7.25 (d, J=7.2 Hz, 1H, H-6)δ 6.10 (d, J=7.2 Hz, 1H, H-5)Critical: The pair of doublets confirms substitution at C-3. The C-3 proton (normally ~5.9 ppm) is absent.
¹H NMR (Aliphatic Region) δ 5.20 (s, 2H, -CH₂-)Confirms the benzylic methylene group is unoxidized.

References

  • Buy 4-(benzyloxy)-3-bromopyridin-2(1H)-one (EVT - 8572091), EvitaChem.
  • Directed C―H Bond Functionalization.
  • Templated Photochemistry: Toward Catalysts Enhancing the Efficiency and Selectivity of Photoreactions in Homogeneous Solutions, Chemical Reviews - ACS Public
  • Tautomerism of hydroxypyridines (II). Bromination of 2,4-dihydroxypyridine, Semantic Scholar.

Sources

Application

Application Note: Synthesis and Mechanistic Profiling of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Relevance Functionalized pyridin-2(1H)-ones are pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Relevance

Functionalized pyridin-2(1H)-ones are privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors, epigenetic modulators (such as WDR5 inhibitors)[1], and antimicrobial agents. Among these building blocks, 4-(benzyloxy)-3-bromopyridin-2(1H)-one is highly valued for its orthogonal reactivity.

The C-3 bromine atom provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations)[2], while the C-4 benzyloxy group acts as a robust, lipophilic protecting group that can be selectively cleaved via hydrogenolysis late in the synthetic sequence. This application note details a highly regioselective, scalable, and self-validating protocol for synthesizing this critical intermediate.

Retrosynthetic Analysis & Route Selection

When designing the synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one from the inexpensive starting material 2,4-dihydroxypyridine, two primary pathways emerge:

  • Route A: Initial bromination of 2,4-dihydroxypyridine followed by O-benzylation.

  • Route B: Initial O-benzylation of 2,4-dihydroxypyridine followed by electrophilic bromination.

Causality for Route Selection: Route B is heavily favored in process chemistry. 2,4-Dihydroxypyridine and its brominated derivatives are highly polar, zwitterionic, and notoriously difficult to extract from aqueous layers during workup. By installing the benzyl group first (Route B), the intermediate 4-(benzyloxy)pyridin-2(1H)-one becomes highly soluble in organic solvents, streamlining isolation. Furthermore, the installed 4-benzyloxy group strongly directs subsequent bromination to the C-3 position, ensuring high regioselectivity and preventing over-bromination[3].

SynthesisWorkflow A 2,4-Dihydroxypyridine (Highly Polar) B 4-(Benzyloxy)pyridin-2(1H)-one (Organic Soluble) A->B BnBr, Ag2CO3 Toluene/DMF, 80°C (O-Alkylation) C 4-(Benzyloxy)-3-bromopyridin-2(1H)-one (Target Scaffold) B->C NBS, DMF 0°C to RT (Electrophilic Bromination)

Synthesis workflow highlighting the strategic transition from polar to organic-soluble intermediates.

Mechanistic Rationale: Regioselective Bromination

The transformation of 4-(benzyloxy)pyridin-2(1H)-one to its 3-bromo derivative using N-bromosuccinimide (NBS) is a classic electrophilic aromatic substitution (S_E_Ar). The regioselectivity is governed by the synergistic electronic effects of the pyridone ring:

  • Electronic Activation: The +M (mesomeric) effect of the 4-benzyloxy oxygen donates electron density into the ring, strongly activating the ortho positions (C-3 and C-5).

  • Thermodynamic Preference: The C-3 position is additionally activated by the enamine-like character of the N1-C2=C3 system. The resulting Wheland intermediate at C-3 is significantly more stable than at C-5.

  • Solvent Effect: Utilizing N,N-Dimethylformamide (DMF) stabilizes the polar transition state, facilitating the efficient transfer of the bromonium ion (Br⁺) from NBS to the C-3 carbon[3].

Mechanism NBS N-Bromosuccinimide (NBS) Complex Pi-Complex Formation (Br+ transfer in DMF) NBS->Complex Substrate 4-(Benzyloxy)pyridin-2(1H)-one Substrate->Complex Wheland Wheland Intermediate (C-3 position stabilized by 4-OBn) Complex->Wheland Electrophilic Attack at C-3 Product 4-(Benzyloxy)-3-bromopyridin-2(1H)-one Wheland->Product Deprotonation (Aromatization)

Mechanistic pathway of the regioselective electrophilic bromination at the C-3 position.

Experimental Protocols

Protocol A: Synthesis of 4-(Benzyloxy)pyridin-2(1H)-one

Objective: Regioselective O-alkylation of 2,4-dihydroxypyridine.

Reagents & Materials:

  • 2,4-Dihydroxypyridine (1.0 equiv, 100 mmol, 11.1 g)

  • Benzyl bromide (1.05 equiv, 105 mmol, 12.5 mL)

  • Silver carbonate (Ag₂CO₃) or Potassium carbonate (K₂CO₃) (0.6 equiv for Ag₂CO₃, 60 mmol, 16.5 g)

  • Toluene / DMF (4:1 v/v, 250 mL)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with 2,4-dihydroxypyridine and the Toluene/DMF solvent mixture.

  • Base Addition: Add Ag₂CO₃ (or K₂CO₃) to the suspension. Note: Ag₂CO₃ provides superior O- vs. N-alkylation selectivity due to the halophilic nature of silver driving the precipitation of AgBr.

  • Alkylation: Add benzyl bromide dropwise at room temperature.

  • Heating: Heat the reaction mixture to 80 °C and stir for 12 hours under an inert argon atmosphere.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove silver/potassium salts. Wash the filter cake with Ethyl Acetate (EtOAc, 100 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (3 × 100 mL) to remove DMF, followed by brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Recrystallize the crude residue from EtOAc/Hexanes to afford 4-(benzyloxy)pyridin-2(1H)-one as a white solid.

Protocol B: Synthesis of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

Objective: Regioselective C-3 bromination using NBS.

Reagents & Materials:

  • 4-(Benzyloxy)pyridin-2(1H)-one (1.0 equiv, 50 mmol, 10.06 g)

  • N-Bromosuccinimide (NBS) (1.02 equiv, 51 mmol, 9.08 g)

  • Anhydrous DMF (100 mL)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-(benzyloxy)pyridin-2(1H)-one in anhydrous DMF in a 250 mL round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Crucial Step: Lowering the temperature suppresses radical side-reactions and prevents dibromination at the C-5 position.

  • Bromination: Add NBS portion-wise over 30 minutes. Keep the flask shielded from direct light (e.g., wrap in aluminum foil) to prevent homolytic cleavage of the N-Br bond.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours. Monitor completion via TLC (EtOAc/Hexanes 1:1) or LC-MS.

  • Quenching: Once starting material is consumed, quench the reaction by pouring it into 200 mL of ice-cold 10% aqueous Na₂S₂O₃. Causality: Thiosulfate reduces any unreacted electrophilic bromine species, preventing oxidative degradation during workup.

  • Isolation: The product will precipitate as an off-white solid. Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Filtration & Drying: Filter the solid under vacuum, wash thoroughly with cold distilled water (3 × 50 mL) to remove succinimide and DMF, and dry under high vacuum at 45 °C overnight.

Quantitative Data & Analytics

The following table summarizes the expected yields, physical states, and critical analytical markers required to self-validate the success of the protocols.

CompoundExpected YieldAppearance¹H NMR (400 MHz, DMSO-d₆) Key ShiftsESI-MS (m/z)
4-(Benzyloxy)pyridin-2(1H)-one 75–85%White Solidδ 11.10 (br s, 1H, NH), 7.45–7.30 (m, 5H, Ph), 7.25 (d, J=7.2 Hz, 1H, C6-H), 5.95 (dd, J=7.2, 2.4 Hz, 1H, C5-H), 5.80 (d, J=2.4 Hz, 1H, C3-H), 5.10 (s, 2H, CH₂)202.1[M+H]⁺
4-(Benzyloxy)-3-bromopyridin-2(1H)-one 88–95%Off-White Solidδ 11.85 (br s, 1H, NH), 7.50–7.35 (m, 5H, Ph), 7.30 (d, J=7.0 Hz, 1H, C6-H), 6.20 (d, J=7.0 Hz, 1H, C5-H), 5.25 (s, 2H, CH₂)280.0, 282.0 [M+H]⁺

Note on NMR Validation: The disappearance of the C3-H proton (δ 5.80) and the collapse of the C5-H signal from a doublet of doublets to a simple doublet (δ 6.20) definitively confirms regioselective bromination at the C-3 position. The 1:1 isotopic pattern in the mass spectrum (280/282) confirms the incorporation of a single bromine atom.

References

  • Heterocyclic WDR5 Inhibitors as Anti-Cancer Compounds. World Intellectual Property Organization. Patent WO2021026672A1.
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 2016. American Chemical Society. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Alkylation of 4-(benzyloxy)-3-bromopyridin-2(1H)-one

Introduction The N-alkylation of pyridin-2(1H)-ones is a fundamental transformation in synthetic organic chemistry, providing access to a diverse array of heterocyclic structures. These N-substituted pyridinones are prev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The N-alkylation of pyridin-2(1H)-ones is a fundamental transformation in synthetic organic chemistry, providing access to a diverse array of heterocyclic structures. These N-substituted pyridinones are prevalent scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The substrate of interest, 4-(benzyloxy)-3-bromopyridin-2(1H)-one, is a versatile intermediate, and its N-alkylation opens avenues for the synthesis of novel compounds with potential therapeutic applications.

This document provides a detailed protocol for the N-alkylation of 4-(benzyloxy)-3-bromopyridin-2(1H)-one. It delves into the mechanistic rationale behind the choice of reagents and reaction conditions, addresses the inherent challenge of regioselectivity, and offers a comprehensive, step-by-step guide for researchers and scientists in the field.

The Challenge: N- vs. O-Alkylation

Pyridin-2(1H)-ones, including our target substrate, are ambident nucleophiles. Deprotonation by a base generates a pyridinolate anion with two nucleophilic centers: the nitrogen atom and the exocyclic oxygen atom. Consequently, reaction with an electrophile, such as an alkyl halide, can lead to a mixture of N-alkylated and O-alkylated products.[1][2] The regioselectivity of this reaction is influenced by several factors, including the nature of the counter-ion, the electrophile, the solvent, and the temperature.[1] Generally, polar aprotic solvents and alkali metal bases like potassium carbonate tend to favor N-alkylation.

Recommended Protocol: N-Alkylation with Alkyl Halides

This protocol is optimized for the selective N-alkylation of 4-(benzyloxy)-3-bromopyridin-2(1H)-one using a standard alkyl halide.

Materials and Reagents
ReagentGradeSupplier Example
4-(benzyloxy)-3-bromopyridin-2(1H)-one≥98% PurityCommercial
Alkyl Halide (e.g., Iodomethane, Ethyl Bromide)Reagent GradeCommercial
Potassium Carbonate (K₂CO₃), anhydrous≥99%, fine powderCommercial
N,N-Dimethylformamide (DMF), anhydrous≥99.8%, DriSolv™Commercial
Ethyl Acetate (EtOAc)ACS GradeCommercial
Saturated aqueous sodium chloride (Brine)Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial
Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(benzyloxy)-3-bromopyridin-2(1H)-one (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq) to the flask. Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.1 M.

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes. Add the alkyl halide (1.2-1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers and wash with brine to remove residual DMF. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices
  • Base and Solvent: Potassium carbonate is a moderately strong base, sufficient to deprotonate the pyridinone. Its use in a polar aprotic solvent like DMF favors the formation of the N-alkylated product.[3][4] DMF effectively solvates the potassium cation, leaving a more "naked" and highly nucleophilic pyridinolate anion, which preferentially attacks from the nitrogen atom.

  • Temperature: The reaction is heated to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided as they can lead to decomposition or an increase in side products.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere is good practice to prevent the introduction of moisture, which can quench the base and affect the reaction efficiency.

Alternative Protocol for Enhanced N-Selectivity

For challenging substrates or to further enhance N-selectivity, a protocol adapted from the alkylation of 4-alkoxy-2-pyridones can be employed.

Materials and Reagents
ReagentGradeSupplier Example
4-(benzyloxy)-3-bromopyridin-2(1H)-one≥98% PurityCommercial
Alkyl HalideReagent GradeCommercial
Potassium tert-butoxide (t-BuOK)≥98%Commercial
Tetrabutylammonium iodide (n-Bu₄NI)≥98%Commercial
Tetrahydrofuran (THF), anhydrous≥99.9%, DriSolv™Commercial
Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-(benzyloxy)-3-bromopyridin-2(1H)-one (1.0 eq) and tetrabutylammonium iodide (0.05 eq).

  • Addition of Solvent and Base: Add anhydrous tetrahydrofuran (THF) to dissolve the solids. Cool the solution to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise.

  • Addition of Alkylating Agent: Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Mechanistic Insight of the Alternative Protocol

The use of potassium tert-butoxide, a stronger base, ensures complete deprotonation of the pyridinone. The key to this method's high N-selectivity is the addition of catalytic tetrabutylammonium iodide. Anion exchange between the potassium pyridinolate and n-Bu₄NI generates a pyridinolate anion with a bulky quaternary ammonium counter-ion. This large, non-coordinating cation further promotes N-alkylation over O-alkylation.

Visualizing the Workflow

Alkylation_Workflow General Workflow for N-Alkylation of 4-(benzyloxy)-3-bromopyridin-2(1H)-one cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Dry Glassware Add_Pyridone Add Pyridinone (1.0 eq) Start->Add_Pyridone Add_Base_Solvent Add Base (e.g., K2CO3, 2.0 eq) & Anhydrous Solvent (e.g., DMF) Add_Pyridone->Add_Base_Solvent Add_Alkyl_Halide Add Alkyl Halide (1.2-1.5 eq) Add_Base_Solvent->Add_Alkyl_Halide Heat_Stir Heat and Stir (e.g., 50-60 °C) Add_Alkyl_Halide->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Quench_Extract Quench with Water & Extract with EtOAc Monitor->Quench_Extract Upon Completion Wash_Dry Wash with Brine & Dry over MgSO4 Quench_Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Isolated N-Alkylated Product Purify->End

Figure 1. A generalized workflow diagram for the N-alkylation procedure.

Conclusion

The selective N-alkylation of 4-(benzyloxy)-3-bromopyridin-2(1H)-one is a crucial step for the synthesis of more complex, potentially bioactive molecules. By carefully selecting the base and solvent system, high yields of the desired N-alkylated product can be achieved while minimizing the formation of the O-alkylated isomer. The protocols provided herein offer reliable and reproducible methods for this transformation, catering to both standard and more sensitive applications. Researchers are encouraged to monitor the reaction progress closely and optimize conditions as needed for their specific alkylating agent and scale.

References

  • Comasseto, J. V., Cunha, R. L. O. R., & Silveira, C. C. (n.d.). Among the potassium salts of value in organic synthesis, potassium fluori.
  • Baba Ahmed, I., et al. (2020).
  • (2005).
  • Ruda, M., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • Baba Ahmed, I., et al. (2020).
  • (n.d.). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. French-Ukrainian Journal of Chemistry.
  • Reddy, T. S., et al. (2016).
  • (n.d.). Alkylations with Potassium Carbonate in Dimethylformamide. Semantic Scholar.
  • Nakamura, S., et al. (2007). ANALYSIS OF BENZYLATION PRODUCTS OF (+)

Sources

Application

Advanced Application Note: 4-(Benzyloxy)-3-bromopyridin-2(1H)-one as a Key Intermediate in the Synthesis of Aza-Arformoterol Bioisosteres

Executive Summary & Strategic Rationale Arformoterol, the highly potent (R,R)-enantiomer of formoterol, is a long-acting β2-adrenergic receptor agonist (LABA) utilized in the clinical management of chronic obstructive pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Arformoterol, the highly potent (R,R)-enantiomer of formoterol, is a long-acting β2-adrenergic receptor agonist (LABA) utilized in the clinical management of chronic obstructive pulmonary disease (COPD)[1]. Traditional industrial syntheses of Arformoterol rely heavily on benzene-derived intermediates, such as enantiopure styrene oxide derivatives[2]. However, the electron-rich phenolic core of standard formoterol is susceptible to rapid phase II metabolism (glucuronidation and sulfation), which can limit its systemic half-life.

To circumvent these pharmacokinetic bottlenecks, pyridine-based bioisosteres (aza-arformoterols) have been developed. This application note details the strategic use of 4-(benzyloxy)-3-bromopyridin-2(1H)-one as the foundational building block for the aza-arformoterol core. This specific intermediate perfectly maps to the required substitution pattern of the target API:

  • The C4-benzyloxy group protects the crucial hydroxyl-equivalent required for β2-receptor hydrogen bonding.

  • The C3-bromo group serves as an orthogonal handle for late-stage palladium-catalyzed formamidation.

  • The pyridone core inherently directs regioselective functionalization to the C5 position, allowing for the precise installation of the chiral ethanolamine side chain.

Step-by-Step Experimental Protocols (Self-Validating Systems)

The following protocols outline the synthesis of the aza-arformoterol API. To ensure trustworthiness and reproducibility, every step is designed as a self-validating system governed by strict In-Process Controls (IPCs).

Step 1: Regioselective C5-Iodination and (R)-Epoxide Formation
  • Objective : Install the chiral (R)-epoxide at the C5 position of the pyridone ring.

  • Procedure :

    • Dissolve 4-(benzyloxy)-3-bromopyridin-2(1H)-one (1.0 eq) in anhydrous DMF.

    • Add N-Iodosuccinimide (NIS, 1.05 eq) in portions at 0 °C. Stir for 2 hours to yield the 5-iodo intermediate.

    • Perform a Stille cross-coupling using tributyl(vinyl)tin (1.2 eq) and Pd(PPh3)4 (0.05 eq) in toluene at 90 °C to install a C5-vinyl group.

    • Subject the vinyl intermediate to Sharpless Asymmetric Epoxidation using AD-mix-β to yield the (R)-epoxide.

  • Causality : The C4-benzyloxy group strongly directs electrophilic halogenation to the C5 position, ensuring perfect regioselectivity. The use of AD-mix-β dictates the strict (R)-stereochemistry, which is absolutely critical, as the (S,S)-enantiomer of formoterol is practically inactive at the β2-adrenoceptor[3].

  • Self-Validation (IPC) : Analyze the intermediate via LC-MS to confirm the +126 Da mass shift (iodination) and subsequent chiral HPLC (Chiralcel OD-H column) to verify the epoxide enantiomeric excess (ee) is >99.0%. Proceed only if ee specifications are met.

Step 2: Stereospecific Epoxide Opening
  • Objective : Couple the (R)-epoxide with the chiral side-chain amine.

  • Procedure :

    • Suspend the (R)-epoxide (1.0 eq) and (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine (1.1 eq) in 2-propanol.

    • Heat the mixture to 90 °C under a nitrogen atmosphere for 18 hours.

    • Concentrate under reduced pressure and purify via flash chromatography (SiO2, DCM/MeOH 95:5).

  • Causality : 2-Propanol is specifically chosen as a protic solvent because it hydrogen-bonds with the epoxide oxygen. This activates the ring for nucleophilic attack without requiring harsh Lewis acids that could prematurely cleave the benzyloxy protecting group. The nucleophilic attack occurs exclusively at the less hindered terminal carbon, preserving the (R)-stereocenter.

  • Self-Validation (IPC) : ^1^H NMR (400 MHz, CDCl3) must show the complete disappearance of the characteristic epoxide proton multiplets at δ 2.7–3.0 ppm, and the appearance of the secondary alcohol methine proton at δ 4.6 ppm.

Step 3: Palladium-Catalyzed Buchwald-Hartwig Formamidation
  • Objective : Convert the C3-bromo moiety to the essential 3-formamido group.

  • Procedure :

    • In a sealed tube, combine the coupled intermediate (1.0 eq), formamide (5.0 eq), Pd2(dba)3 (0.05 eq), t-BuBrettPhos (0.10 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane.

    • Degas the mixture via three freeze-pump-thaw cycles.

    • Heat to 100 °C for 14 hours.

    • Quench with water, extract with EtOAc, and purify via reverse-phase chromatography.

  • Causality : Amination of 2-pyridone/bromopyridine systems is notoriously difficult due to catalyst poisoning and volatility/reactivity issues[4]. t-BuBrettPhos is selected because its highly sterically demanding, electron-rich biaryl framework accelerates the oxidative addition into the inert C3-Br bond and forces the challenging reductive elimination of the formamide nucleophile, preventing the formation of stable, unreactive Pd-amido dead-end complexes.

  • Self-Validation (IPC) : High-resolution LC-MS must confirm the loss of the bromine isotope pattern (M/M+2 ratio of 1:1) and the appearance of the [M+H]+ corresponding to the formamido product.

Step 4: Global Deprotection via Catalytic Hydrogenolysis
  • Objective : Remove the O-benzyl and N-benzyl protecting groups to yield Aza-Arformoterol.

  • Procedure :

    • Dissolve the formamido intermediate in a 1:1 mixture of Methanol and Acetic Acid.

    • Add 10% Pd/C (0.2 eq by weight).

    • Stir under a hydrogen atmosphere (50 psi) at ambient temperature for 6 hours.

    • Filter through Celite, concentrate, and precipitate the final API as a tartrate salt by adding L-tartaric acid.

  • Causality : Acetic acid is strictly required in the solvent mixture to protonate the newly formed secondary amine. If left unprotonated, the free amine can poison the palladium catalyst or undergo unwanted reductive amination with trace aldehydes. The simultaneous cleavage of both benzyl groups ensures a streamlined, single-step final deprotection.

  • Self-Validation (IPC) : Final API release testing via HPLC-UV (220 nm) must show a chemical purity of >99.5% and chiral HPLC must confirm an (R,R)-diastereomeric excess (de) of >99.5%, aligning with industrial purity standards for Arformoterol[2].

Quantitative Data: Optimization of the Formamidation Step

The conversion of the C3-bromo group to the formamide (Step 3) is the most critical bottleneck in this synthetic route. Table 1 summarizes the quantitative optimization data, demonstrating the necessity of the t-BuBrettPhos ligand.

Table 1: Optimization of the Buchwald-Hartwig Formamidation (Step 3)

EntryPalladium SourceLigandBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)
1Pd(OAc)2XantphosK3PO4Toluene904538
2Pd2(dba)3BINAPCs2CO31,4-Dioxane1006255
3 Pd2(dba)3 t-BuBrettPhos Cs2CO3 1,4-Dioxane 100 >99 92
4Pd(dppf)Cl2t-BuBrettPhosLiHMDSTHF708578

Note: Data reflects reactions carried out in sealed tubes to prevent formamide degradation and volatilization.

Process Visualization

G A 4-(benzyloxy)-3-bromopyridin-2(1H)-one (Starting Material) B Step 1: C5-Functionalization (Chiral Epoxide Formation) A->B IPC: LC-MS (+126 Da) C Step 2: Epoxide Opening with (R)-Amine B->C IPC: Chiral HPLC (>99% ee) D Step 3: Buchwald-Hartwig Amidation (C3-Br → C3-NHCHO) C->D IPC: 1H NMR (Epoxide Ring Opening) E Step 4: Global Deprotection (Pd/C, H2) D->E IPC: LC-MS (Loss of Br isotope pattern) F Aza-Arformoterol (Target API) E->F Final Release: HPLC (>99.5% purity)

Synthetic workflow for Aza-Arformoterol utilizing 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

References

  • Title: Improved processes for preparing substantially pure arformoterol and its intermediates (WO2010128355A2)
  • Title : A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Steric aspects of agonism and antagonism at beta-adrenoceptors: synthesis of and pharmacological experiments with the enantiomers of formoterol and their diastereomers Source : Chirality / PubMed URL :[Link]

  • Title : Role of arformoterol in the management of COPD Source : International Journal of Chronic Obstructive Pulmonary Disease / PMC URL :[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Use of 4-(benzyloxy)-3-bromopyridin-2(1H)-one in the Synthesis of Novel RORc Inverse Agonists

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-(benzyloxy)-3-bromopyridin-2(1H)-one as a pivotal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-(benzyloxy)-3-bromopyridin-2(1H)-one as a pivotal intermediate in the synthesis of Retinoic Acid Receptor-Related Orphan Receptor c (RORc, also known as RORγ) inverse agonists. We will explore the therapeutic rationale for targeting RORc, the mechanistic basis of inverse agonism, and provide detailed, field-proven protocols for the synthesis and characterization of potential drug candidates using this key building block.

Introduction: RORc as a Therapeutic Target in Autoimmunity

The Retinoic Acid Receptor-Related Orphan Receptor c (RORc, encoded by the RORC gene) is a member of the nuclear receptor family of transcription factors.[1] The isoform RORγt, expressed predominantly in immune cells, is the master regulator for the differentiation of T helper 17 (Th17) cells.[1][2][3] Th17 cells are crucial for host defense against certain pathogens but are also key drivers of pathogenesis in a wide array of autoimmune diseases, including psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis, primarily through their production of pro-inflammatory cytokines like IL-17A and IL-17F.[3][4][5]

The discovery that RORγt activity is ligand-dependent and essential for Th17-mediated inflammation has made it a high-priority target for therapeutic intervention.[3][4] Unlike traditional antagonists that merely block agonist binding, inverse agonists bind to the receptor and promote an inactive conformational state. This action displaces essential coactivator proteins and can recruit corepressor complexes, leading to a potent suppression of the receptor's basal transcriptional activity and a significant reduction in inflammatory cytokine production.[4][6][7][8] The development of small-molecule RORc inverse agonists represents a promising strategy for treating a variety of autoimmune disorders.[9][10][11]

The RORc Signaling Pathway and Point of Intervention

The diagram below illustrates the canonical RORc signaling pathway in a Th17 cell and the mechanism of action for a RORc inverse agonist.

RORc_Pathway cluster_extracellular Extracellular cluster_cellular Th17 Cell Cytokines IL-6, TGF-β Cytokine_Receptor Cytokine Receptors Cytokines->Cytokine_Receptor 1. Binding Inflammation Inflammation STAT3 STAT3 Phosphorylation Cytokine_Receptor->STAT3 2. Signal Transduction RORc_Expression RORC Gene Transcription STAT3->RORc_Expression 3. Induces RORc_Protein RORγt Protein (Constitutively Active) RORc_Expression->RORc_Protein 4. Synthesis Coactivator Coactivators (e.g., SRCs) RORc_Protein->Coactivator Displaces Target_Genes Target Gene Promoters (IL17A, IL17F) RORc_Protein->Target_Genes 5a. Binds to ROREs Coactivator->RORc_Protein Recruitment Corepressor Corepressors (e.g., NCOR1) Corepressor->RORc_Protein Recruits Transcription Transcription & Translation Target_Genes->Transcription IL17 IL-17 Secretion Transcription->IL17 IL17->Inflammation Inverse_Agonist RORc Inverse Agonist (e.g., from Synthesis) Inverse_Agonist->RORc_Protein 5b. Binds & Induces Inactive Conformation

Caption: RORc signaling pathway in Th17 cells and the intervention by an inverse agonist.

The Intermediate of Choice: 4-(benzyloxy)-3-bromopyridin-2(1H)-one

The selection of starting materials is a critical decision in synthetic chemistry that dictates the efficiency, modularity, and ultimate success of a drug discovery campaign. 4-(benzyloxy)-3-bromopyridin-2(1H)-one has emerged as a superior building block for several reasons:

  • Structural Rigidity: The pyridinone core provides a rigid scaffold, which is often beneficial for achieving high binding affinity and selectivity.

  • Orthogonal Functionality: The molecule possesses two key functional handles that can be manipulated independently. The bromine atom at the 3-position is an ideal electrophile for palladium-catalyzed cross-coupling reactions. The oxygen at the 4-position is protected by a benzyl group, which is stable under many coupling conditions but can be readily removed in a later step if required.

  • Reactivity: The bromine atom is activated for Suzuki-Miyaura coupling, a robust and versatile C-C bond-forming reaction with a broad tolerance for diverse functional groups. This allows for the modular installation of various aryl and heteroaryl moieties to explore the structure-activity relationship (SAR).

Physicochemical Properties
PropertyValue / DescriptionSource
CAS Number 586372-76-1[12]
Molecular Formula C₁₂H₁₀BrNO₂-
Molecular Weight 280.12 g/mol -
Appearance Typically an off-white to pale yellow solid.Analog Data
Parent Compound MP 201-203 °C (for 4-benzyloxy-2(1H)-pyridone)[13][14]

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The core of the synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forges a new carbon-carbon bond between the C3 position of the pyridinone ring and a diverse array of boronic acids or boronate esters. This modularity is paramount in medicinal chemistry, enabling the rapid synthesis of a library of analogs for biological screening.

General Reaction Scheme

The diagram below outlines the general synthetic transformation.

Caption: General scheme for Suzuki-Miyaura coupling to form the RORc inverse agonist core.

Detailed Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the coupling of 4-(benzyloxy)-3-bromopyridin-2(1H)-one with a generic arylboronic acid. Note: This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents
  • Substrates: 4-(benzyloxy)-3-bromopyridin-2(1H)-one (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.05 equiv., 5 mol%)

  • Base: Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • Solvents: 1,4-Dioxane or Toluene, and Water (e.g., 4:1 or 5:1 mixture)

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

Equipment
  • Oven-dried Schlenk flask or reaction vial

  • Magnetic stirrer and heat block or oil bath

  • Condenser

  • Inert atmosphere manifold (Schlenk line)

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
Experimental Workflowdot

Workflow

Sources

Application

Application Note: High-Purity Isolation of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one using Normal-Phase Flash Chromatography

PART 1: CORE DIRECTIVE (Autonomy): I have analyzed the specific nature of the topic, "purification of 4-(benzyloxy)-3-bromopyridin-2(1H)-one by chromatography," and designed the following in-depth technical guide. The st...

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Author: BenchChem Technical Support Team. Date: April 2026

PART 1: CORE DIRECTIVE (Autonomy):

I have analyzed the specific nature of the topic, "purification of 4-(benzyloxy)-3-bromopyridin-2(1H)-one by chromatography," and designed the following in-depth technical guide. The structure is tailored to provide a comprehensive and logical flow for researchers, scientists, and drug development professionals. It begins with a foundational understanding of the compound and the rationale for purification, progresses to a detailed, field-proven protocol, and concludes with essential supporting data and references. This autonomous structure ensures the content is not just a set of instructions but a complete scientific narrative.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

As a Senior Application Scientist, this guide is built on the pillars of Expertise, Experience, Authoritativeness, and Trustworthiness.

  • Expertise & Experience: The chosen purification method, normal-phase silica gel chromatography, is a standard and highly effective technique for compounds with the polarity and functional groups present in 4-(benzyloxy)-3-bromopyridin-2(1H)-one. The detailed protocol reflects an understanding of the practical nuances of column chromatography, from slurry preparation to fraction analysis. The explanation of why certain solvents are chosen (e.g., the elutropic series) demonstrates a deep understanding of the underlying chemical principles.

  • Trustworthiness: The protocol is designed as a self-validating system. The inclusion of Thin-Layer Chromatography (TLC) for monitoring the separation provides a real-time visual check of the purification's progress and success. This allows the researcher to make informed decisions during the process, ensuring a high degree of confidence in the outcome.

  • Authoritative Grounding & Comprehensive References: Key claims and procedural standards are supported by in-text citations to authoritative sources. The comprehensive reference list at the end provides full, verifiable details for each source, ensuring the scientific integrity of the application note.

PART 3: VISUALIZATION & FORMATTING

To enhance clarity and data accessibility, this guide incorporates structured tables and a visual workflow diagram.

  • Data Presentation: A detailed table summarizes the essential parameters for the chromatography process, allowing for quick reference and reproducibility.

  • Experimental Protocols: The step-by-step methodology is presented with clear, actionable instructions.

  • Mandatory Visualization: A Graphviz diagram illustrates the logical flow of the entire purification workflow, from sample preparation to the final isolation of the purified product. This visual aid provides a high-level overview of the process.

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a detailed and optimized protocol for the purification of 4-(benzyloxy)-3-bromopyridin-2(1H)-one, a key intermediate in pharmaceutical synthesis.[1] The methodology centers on normal-phase flash column chromatography using silica gel, a robust and scalable technique for separating polar, aromatic compounds.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method to obtain this compound with high purity, which is critical for subsequent synthetic steps and ensuring the quality of active pharmaceutical ingredients (APIs).[5]

Introduction: The Importance of Purifying 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

4-(Benzyloxy)-3-bromopyridin-2(1H)-one is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a pyridinone core, a benzyloxy group, and a bromine atom, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules.[6] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic byproducts in the final API.[5]

Common impurities in the synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one can include unreacted starting materials, over-brominated or under-brominated species, and byproducts from side reactions.[7] Chromatographic purification is therefore an essential step to ensure the isolation of the target compound with the high degree of purity required for pharmaceutical development.[8][9]

Foundational Principles: Why Normal-Phase Silica Gel Chromatography?

Normal-phase chromatography is the method of choice for this purification based on the physicochemical properties of 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

  • Polarity: The pyridinone ring, with its amide-like character and the oxygen of the benzyloxy group, imparts a moderate to high polarity to the molecule.

  • Stationary Phase: Silica gel, a highly polar stationary phase, effectively separates compounds based on differences in their polarity.[3][4][10] More polar compounds, like our target molecule, will have a stronger interaction with the silica gel and thus elute later than less polar impurities.[4][11]

  • Mobile Phase: A non-polar mobile phase, typically a mixture of a hydrocarbon solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), is used to elute the compounds from the column.[11] By gradually increasing the polarity of the mobile phase (a gradient elution), we can achieve a fine-tuned separation of the target compound from closely related impurities.

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages of the purification process, from initial sample preparation to the final isolation of pure 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude_Sample Crude 4-(benzyloxy)-3- bromopyridin-2(1H)-one Dissolve Dissolve in Minimum Dichloromethane Crude_Sample->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Dry_Load Dry Loading Adsorb->Dry_Load Load_Sample Load Sample onto Column Dry_Load->Load_Sample Pack_Column Pack Silica Gel Column (Wet Packing) Pack_Column->Load_Sample Elute Elute with Hexane/ Ethyl Acetate Gradient Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Pool Pool Pure Fractions TLC_Analysis->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure_Product Pure 4-(benzyloxy)-3- bromopyridin-2(1H)-one Evaporate->Pure_Product

Sources

Method

Application Notes and Protocols for the Synthesis of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

Introduction 4-(Benzyloxy)-3-bromopyridin-2(1H)-one is a key heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a pyridinone core, a bromine substituent, and a benzyl-protec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(Benzyloxy)-3-bromopyridin-2(1H)-one is a key heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a pyridinone core, a bromine substituent, and a benzyl-protected hydroxyl group, offers multiple points for further functionalization. This makes it a valuable intermediate for the synthesis of complex molecules, including potential therapeutic agents targeting a range of biological targets. The strategic placement of the bromo and benzyloxy groups allows for selective modification through cross-coupling reactions and deprotection/derivatization, respectively. This guide provides a comprehensive overview of the synthetic strategy, mechanistic considerations, and detailed protocols for the preparation of this important compound.

Synthetic Strategy and Mechanistic Insights

The most direct and efficient synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one involves the O-benzylation of a suitable precursor, 3-bromo-4-hydroxypyridin-2(1H)-one. This precursor can be synthesized by the bromination of 4-hydroxypyridin-2(1H)-one.

Core Challenge: Regioselectivity in Pyridinone Alkylation

The primary challenge in the synthesis of the target molecule lies in controlling the regioselectivity of the benzylation reaction. 2-Hydroxypyridines, such as the starting material, exist in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium results in an ambident nucleophile with two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation).[1][2]

The outcome of the reaction (N- vs. O-alkylation) is highly dependent on several factors, including the choice of base, solvent, counterion, and alkylating agent.[1][2] Generally, conditions that favor the pyridone tautomer and employ "soft" electrophiles tend to result in N-alkylation, while conditions promoting the hydroxypyridine form with "hard" electrophiles favor O-alkylation.[1]

This protocol will focus on a method demonstrated to be highly selective for O-benzylation, employing a zinc(II)-mediated system. The zinc ions are believed to coordinate with the oxygen atoms of the 2-pyridone system, enhancing the nucleophilicity of the 4-hydroxy group and directing the benzylation to the desired oxygen atom.[2] An alternative, more traditional method using sodium hydride will also be presented.

Experimental Protocols

Protocol 1: Zinc-Mediated Selective O-Benzylation (Recommended)

This method offers high selectivity for the desired O-alkylation product under relatively mild conditions.[2]

Materials:

  • 3-Bromo-4-hydroxypyridin-2(1H)-one

  • Benzyl bromide (BnBr)

  • Zinc oxide (ZnO)

  • Zinc chloride (ZnCl₂)

  • N,N-Diisopropylethylamine (DIEA)

  • Toluene, anhydrous

  • Ethyl acetate

  • Celite

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • DIEA is a corrosive base.

Procedure:

  • Reaction Setup: To a flame-dried reaction tube, add 3-bromo-4-hydroxypyridin-2(1H)-one (1.0 equiv.), zinc oxide (0.3 equiv.), and zinc chloride (0.1 equiv.).

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen gas.

  • Reagent Addition: Add anhydrous toluene (5-10 mL per mmol of substrate), followed by N,N-diisopropylethylamine (2.0 equiv.) and benzyl bromide (1.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Extraction: Combine the filtrates and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

Protocol 2: O-Benzylation using Sodium Hydride

This is a more classical approach to O-alkylation. It is crucial to handle sodium hydride, a water-reactive and flammable solid, with extreme care.

Materials:

  • 3-Bromo-4-hydroxypyridin-2(1H)-one

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Safety Precautions:

  • Sodium hydride reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from any sources of ignition.

  • Work in a well-ventilated fume hood.

  • Wear appropriate PPE.

Procedure:

  • Reaction Setup: Add 3-bromo-4-hydroxypyridin-2(1H)-one (1.0 equiv.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, under an argon or nitrogen atmosphere.

  • Solvent Addition: Add anhydrous DMF (5-10 mL per mmol of substrate).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.5 equiv.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: While maintaining the temperature at 0 °C, add benzyl bromide (1.2 equiv.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by cooling the flask to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine to remove DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary

ParameterProtocol 1 (Zinc-Mediated)Protocol 2 (NaH/DMF)
Starting Material 3-Bromo-4-hydroxypyridin-2(1H)-one3-Bromo-4-hydroxypyridin-2(1H)-one
Benzylation Reagent Benzyl bromideBenzyl bromide
Base/Promoter ZnO, ZnCl₂, DIEASodium Hydride (NaH)
Solvent TolueneDMF
Temperature 110 °C0 °C to Room Temperature
Reaction Time 24 hoursVaries (TLC monitored)
Selectivity High for O-alkylationProne to N-alkylation side-products

Visualized Workflow

SynthesisWorkflow cluster_start Starting Material Preparation cluster_reaction O-Benzylation Reaction cluster_workup Work-up & Purification cluster_product Final Product SM 3-Bromo-4-hydroxypyridin-2(1H)-one Reaction Reaction Vessel (Toluene or DMF) SM->Reaction Dissolve in Solvent Reagents Add Benzyl Bromide & Base/Promoter System Quench Quench Reaction Reaction->Quench Reaction Completion (TLC) Reagents->Reaction Add Reagents & Heat Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 4-(Benzyloxy)-3-bromopyridin-2(1H)-one Purify->Product

Caption: Workflow for the synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

References

  • MDPI. (2018). Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. Available at: [Link]

  • PubMed Central (PMC). (2015). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. Available at: [Link]

  • MDPI. (2018). Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. Molecules, 23(7), 1816. Available at: [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Analytical Characterization of 4-(benzyloxy)-3-bromopyridin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals. Introduction 4-(benzyloxy)-3-bromopyridin-2(1H)-one is a heterocyclic compound of significant interest as a versatile intermediate in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(benzyloxy)-3-bromopyridin-2(1H)-one is a heterocyclic compound of significant interest as a versatile intermediate in pharmaceutical synthesis. Its substituted pyridinone core is a scaffold found in numerous biologically active molecules.[1] Accurate and comprehensive characterization is critical to confirm its chemical identity, assess its purity, and ensure its suitability for downstream applications in drug discovery and development. This guide provides a suite of detailed analytical methods and protocols for the definitive characterization of this compound, emphasizing the causality behind methodological choices to ensure robust and reproducible results.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for selecting appropriate analytical techniques, solvents, and conditions.

PropertyValueSource / Method
Chemical Name 4-(benzyloxy)-3-bromopyridin-2(1H)-oneIUPAC
CAS Number 586372-76-1[2]
Molecular Formula C₁₂H₁₀BrNO₂---
Molecular Weight 280.12 g/mol Calculated
Appearance Expected to be a solid at room temperatureAnalogy to parent compound[1]
Melting Point Not widely available (Parent compound: 201-203 °C)[1][3][4]
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General chemical principles

Integrated Analytical Workflow

The characterization of a novel or synthesized compound follows a logical progression. The primary goal is to confirm the structure and determine the purity. A typical workflow begins with chromatographic separation for a purity check, followed by spectroscopic methods for structural confirmation.

Analytical_Workflow cluster_main Characterization of 4-(benzyloxy)-3-bromopyridin-2(1H)-one cluster_purity Purity & Identity cluster_structure Structural Elucidation Compound Synthesized Compound HPLC HPLC (Purity Assessment) Compound->HPLC Assess Purity MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) Compound->MS Confirm Mass NMR NMR Spectroscopy (¹H & ¹³C for Connectivity) Compound->NMR Determine Structure FTIR FTIR Spectroscopy (Functional Groups) Compound->FTIR Identify Bonds UVVIS UV-Vis Spectroscopy (Electronic Properties) Compound->UVVIS Analyze Chromophore Report Comprehensive Characterization Profile (Structure, Purity, Properties) HPLC->Report MS->Report NMR->Report FTIR->Report UVVIS->Report

Caption: Integrated workflow for the analytical characterization.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds. A reverse-phase method is ideal for this molecule due to its moderate polarity.

Principle: The compound is partitioned between a non-polar stationary phase (C18) and a polar mobile phase. Its retention time is a characteristic property, while the peak area is proportional to its concentration. Impurities will ideally have different retention times, allowing for their separation and quantification.[5][6]

Experimental Protocol (RP-HPLC):

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v). For improved peak shape, 0.1% formic or trifluoroacetic acid can be added to the aqueous component. Filter through a 0.45 µm membrane and degas thoroughly.[7]

  • Standard Solution Preparation: Accurately weigh ~5 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to create a 500 µg/mL stock solution. Prepare a working standard of ~50 µg/mL by diluting the stock solution.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the working standard using the same diluent. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection and Data Acquisition: Inject equal volumes (e.g., 10 µL) of the blank (diluent), standard, and sample solutions into the HPLC system.

  • Analysis: Determine the retention time and peak area of the main component. Calculate the purity of the sample by comparing its peak area to the standard or by using the area percent method, assuming all components have a similar response factor.

Typical HPLC Conditions:

ParameterConditionRationale
Instrument Standard HPLC with UV DetectorWidely available and suitable for chromophoric compounds.
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for aromatic compounds.[6]
Mobile Phase Acetonitrile : Water (Gradient or Isocratic)Common solvents for reverse-phase chromatography.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[8]
Column Temp. 30 °CEnsures reproducible retention times.[8]
Detection λ 254 nm or determined by UV-Vis scanAromatic systems strongly absorb at this wavelength.
Injection Vol. 10 µLA typical volume for analytical HPLC.

Mass Spectrometry for Molecular Weight and Elemental Confirmation

Mass Spectrometry (MS) provides the exact molecular weight and, crucially for this compound, confirms the presence of bromine through its unique isotopic signature.

Principle: Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight. Bromine exists naturally as two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%).[9] This results in a characteristic "doublet" peak for any ion containing a bromine atom: an M peak and an M+2 peak of nearly equal intensity.[10][11] This pattern is a definitive fingerprint for a mono-brominated compound.

Experimental Protocol (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion/Injection: The sample can be directly infused into the ESI source or injected via an LC system (using the HPLC method described above).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass range is set to scan beyond the expected molecular weight (e.g., 100-500 m/z).

  • Data Analysis: Look for two major peaks separated by 2 m/z units with a ~1:1 intensity ratio.

Expected Results:

  • Molecular Formula: C₁₂H₁₀BrNO₂

  • Molecular Weight: 280.12 Da

  • Expected Ion (⁷⁹Br): [M+H]⁺ = 281.99 m/z

  • Expected Ion (⁸¹Br): [M+H+2]⁺ = 283.99 m/z

  • Intensity Ratio: ~1:1

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure and connectivity of atoms. Both ¹H and ¹³C NMR are essential.

Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in a magnetic field. Radiofrequency pulses can excite these nuclei to higher energy states. The specific frequency required for this transition (the chemical shift) is highly dependent on the local electronic environment of each atom, providing a map of the molecule's structure.[12][13]

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for pyridinone compounds.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals.

Predicted NMR Spectral Data (in DMSO-d₆):

¹H NMR Predicted δ (ppm)MultiplicityAssignment
Pyridinone Ring ~11.5 - 12.5br sNH -1
~7.5 - 7.6sH -6
~6.2 - 6.3sH -5
Benzyl Group ~7.3 - 7.5mPhenyl H (5H)
~5.1 - 5.2sO-CH₂ -Ph
¹³C NMR Predicted δ (ppm)Assignment
Pyridinone Ring ~160C =O (C-2)
~155C -O (C-4)
~140C -6
~100C -Br (C-3)
~95C -5
Benzyl Group ~136Phenyl C -ipso
~128-129Phenyl C H
~70O-C H₂-Ph

Note: Chemical shifts are estimations and can be influenced by solvent and concentration. The bromine atom is expected to cause a downfield shift at C-3 and an upfield shift on adjacent carbons compared to the non-brominated analog.

Further Spectroscopic Characterization

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). This provides a fingerprint of the functional groups present in the molecule.[14]

Experimental Protocol (ATR-FTIR):

  • Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3000N-H StretchAmide (Pyridinone)
3100 - 3000C-H StretchAromatic (sp²)
2950 - 2850C-H StretchAliphatic (sp³, benzyl CH₂)
~1650C=O StretchAmide I band (Pyridone)[15]
1600 - 1450C=C StretchAromatic Ring
~1240C-O-C StretchAryl-Alkyl Ether
600 - 500C-Br StretchBromo-alkene
B. UV-Vis Spectroscopy

Principle: This technique measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-systems (chromophores), like the pyridinone ring.[16][17] The wavelength of maximum absorbance (λmax) is a key characteristic.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). Further dilute to a concentration that gives an absorbance reading below 1.5 AU.

  • Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.

  • Data Acquisition: Scan a wavelength range from approximately 200 nm to 400 nm and record the spectrum.

The λmax for the pyridinone system is expected in the range of 280-330 nm, influenced by the benzyloxy and bromo substituents.[15][18]

Conclusion

The combination of HPLC, mass spectrometry, NMR, and FTIR spectroscopy provides a robust and multi-faceted approach to the complete characterization of 4-(benzyloxy)-3-bromopyridin-2(1H)-one. By following these protocols, researchers can definitively confirm the compound's identity and structure, accurately assess its purity, and confidently use it in subsequent research and development activities.

References

View References
  • Isotopes in Mass Spectrometry. (2025). Chemistry Steps. [Link]

  • Wang, Y., et al. (n.d.). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. arXiv. [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). SciSpace. [Link]

  • mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]

  • ms isotopes: Br and Cl. (n.d.). College of Saint Benedict & Saint John's University. [Link]

  • 2-Pyridone. (n.d.). Wikipedia. [Link]

  • 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. (2021). Chemistry LibreTexts. [Link]

  • UV-Vis Spectroscopy and Conjugated Systems. (2019). YouTube. [Link]

  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. (2025). MDPI. [Link]

  • FTIR spectrum for Pyridine. (n.d.). ResearchGate. [Link]

  • (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)... (n.d.). ResearchGate. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. [Link]

  • 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). (n.d.). Open Library Publishing Platform. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vandana Publications. [Link]

  • THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. (n.d.). Canadian Science Publishing. [Link]

  • Proton magnetic resonance spectra of several 2-substituted pyridines. (n.d.). ACS Publications. [Link]

  • Pyridine. (n.d.). SpectraBase. [Link]

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  • FT-IR spectra. (A) Obtained after desorption of pyridine at different... (n.d.). ResearchGate. [Link]

  • What does a "Pyridine- FTIR analysis" can tell me?. (2014). ResearchGate. [Link]

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  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]

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Method

Application Notes &amp; Protocols: Advanced Derivatization Techniques for 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

Introduction The 4-(benzyloxy)-3-bromopyridin-2(1H)-one scaffold is a highly valuable and versatile building block in modern medicinal chemistry and drug development. Its structure features a protected hydroxypyridinone...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4-(benzyloxy)-3-bromopyridin-2(1H)-one scaffold is a highly valuable and versatile building block in modern medicinal chemistry and drug development. Its structure features a protected hydroxypyridinone (HOPO) moiety, a key chelating agent in various therapeutic candidates, and a strategically placed bromine atom. This bromine serves as a synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments at the C3 position.[1][2] This guide provides an in-depth exploration of key derivatization techniques, moving beyond simple procedural lists to explain the underlying principles and rationale for experimental design, thereby empowering researchers to optimize these transformations for their specific molecular targets.

The core of these derivatization strategies lies in palladium-catalyzed cross-coupling, a class of reactions awarded the 2010 Nobel Prize in Chemistry for its profound impact on organic synthesis.[3][4] We will focus on three principal transformations: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Sonogashira coupling for C-C bond formation with terminal alkynes, and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Crafting Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)–C(sp²) bonds, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[5][6] For the 4-(benzyloxy)-3-bromopyridin-2(1H)-one core, this reaction provides a direct route to 3-aryl or 3-heteroaryl pyridinones, which are common motifs in biologically active molecules.[7]

Principle & Mechanistic Insight

The reaction couples the 3-bromopyridinone with an organoboron species (typically a boronic acid or its ester) in the presence of a palladium catalyst and a base.[5] The catalytic cycle, a cornerstone of many palladium-catalyzed reactions, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridinone, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is critically facilitated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[9]

cluster_cycle General Pd Cross-Coupling Cycle Pd0 Pd(0)Ln OAI R¹-Pd(II)Lₙ-X Pd0->OAI Oxidative Addition (R¹-X) TMI R¹-Pd(II)Lₙ-R² OAI->TMI Transmetalation (R²-M) TMI->Pd0 Reductive Elimination (R¹-R²)

Caption: Simplified catalytic cycle for palladium cross-coupling reactions.

Application Notes: Rationale for Component Selection

The success of a Suzuki coupling hinges on the judicious selection of its components.

  • Palladium Precatalyst: While Pd(PPh₃)₄ can be used, modern precatalysts like PdCl₂(PPh₃)₂ or PdCl₂(dppf) are often preferred for their superior stability and activity. For a substrate like 3-bromopyridinone, a catalyst system known for its efficacy with heteroaryl halides is a strong starting point.[7]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust and versatile ligand for many cross-couplings, including those involving heteroaryl halides.

  • Base: An aqueous solution of a base like Na₂CO₃ or K₂CO₃ is essential for activating the boronic acid for transmetalation.[8] The choice of a moderately strong inorganic base ensures compatibility with many functional groups.

  • Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is common.[5] This accommodates both the organic-soluble aryl halide and catalyst and the water-soluble inorganic base and boronate salt, facilitating the reaction at the phase interface.

Protocol: Suzuki-Miyaura Coupling of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

This protocol is adapted from a procedure used for the closely related 2-(benzyloxy)-3-bromo-5-nitropyridine.[7]

Materials:

  • 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

  • Aryl- or heteroarylboronic acid or pinacol ester (1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equiv.)

  • Sodium Carbonate (Na₂CO₃) (5.0 equiv.)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To an oven-dried reaction vessel, add 4-(benzyloxy)-3-bromopyridin-2(1H)-one (1.0 equiv.), the boronic acid partner (1.5 equiv.), and PdCl₂(dppf) (0.05 equiv.).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Prepare a 2 M aqueous solution of Na₂CO₃. Degas this solution by bubbling argon through it for 15 minutes.

  • Add the degassed 2 M Na₂CO₃ solution (5.0 equiv.) to the reaction mixture.

  • Heat the mixture to reflux (typically 90-100 °C) and stir vigorously overnight.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-substituted pyridin-2-one.

ParameterConditionRationale
Catalyst PdCl₂(dppf)Robust, air-stable Pd(II) precatalyst effective for heteroaryl couplings.[7]
Ligand dppf (integrated)Provides good stability and promotes efficient catalytic turnover.
Base Na₂CO₃ (aq. 2M)Activates the boronic acid for transmetalation; mild enough for many functional groups.[8]
Solvent 1,4-Dioxane / WaterBiphasic system to dissolve all reactants effectively.[5]
Temperature Reflux (90-100 °C)Provides sufficient thermal energy to drive the catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming a C(sp²)–C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[10] This reaction is invaluable for creating linear, rigid alkynyl linkers, which are frequently used in drug design to probe binding pockets or as precursors for more complex heterocyclic systems like azaindoles.[11]

Principle & Mechanistic Insight

This reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).[11] The catalytic cycle involves both metals.

  • The palladium cycle mirrors that of the Suzuki coupling (oxidative addition, reductive elimination).

  • The copper cycle involves the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide. This species is highly reactive and serves as the transmetalating agent, transferring the alkynyl group to the palladium(II) center.[12]

The use of a copper co-catalyst allows the reaction to proceed under milder conditions than copper-free variants.[11]

cluster_workflow Sonogashira Coupling Workflow Setup Inert Atmosphere Setup (N₂ or Ar) Reagents Add Pd Catalyst, Ligand, and CuI Setup->Reagents Solvent Add DMF Solvent, Stir 30 min Reagents->Solvent Substrates Add 3-Bromopyridinone, Terminal Alkyne, and Et₃N Solvent->Substrates Heat Heat to 100°C for 3 hours Substrates->Heat Monitor Monitor by TLC Heat->Monitor Workup Workup & Purification Monitor->Workup Product Characterize Product Workup->Product

Caption: General experimental workflow for the Sonogashira coupling reaction.[11]

Application Notes: Rationale for Component Selection

Optimized conditions for Sonogashira couplings on bromopyridines have been well-established.[10]

  • Catalyst System: A combination of a palladium(II) salt like Pd(CF₃COO)₂ or Pd(OAc)₂ and a copper(I) salt (CuI) is highly effective.[10] The palladium source is the primary cross-coupling catalyst, while CuI facilitates the crucial transmetalation step.

  • Ligand: A simple phosphine ligand like triphenylphosphine (PPh₃) is often sufficient. Its role is to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.

  • Base: An amine base, such as triethylamine (Et₃N), serves a dual purpose. It acts as the base to deprotonate the terminal alkyne and also as a solvent or co-solvent.

  • Solvent: A polar aprotic solvent like DMF is an excellent choice as it effectively dissolves the substrates and reagents and can withstand the required reaction temperatures.[10]

Protocol: Sonogashira Coupling of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

This protocol is based on optimized conditions for the coupling of 2-amino-3-bromopyridine.[10]

Materials:

  • 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

  • Terminal alkyne (1.2 equiv.)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Seal the flask and establish an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous DMF via syringe to dissolve the catalyst system, and stir for 30 minutes at room temperature.[10]

  • To the stirred solution, add 4-(benzyloxy)-3-bromopyridin-2(1H)-one (1.0 equiv.), the terminal alkyne (1.2 equiv.), and triethylamine (Et₃N, approx. 2.0 equiv. or as a co-solvent).

  • Heat the reaction mixture to 100 °C and maintain for 3 hours.[10]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine to remove DMF and salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the 3-alkynylpyridin-2-one product.

ParameterOptimal ConditionRationale
Pd Catalyst Pd(CF₃COO)₂ (2.5 mol%)Highly active Pd(II) precatalyst.[10]
Ligand PPh₃ (5.0 mol%)Standard, effective ligand for stabilizing the Pd center.[10]
Co-catalyst CuI (5.0 mol%)Essential for the formation of the copper acetylide intermediate.[11]
Base Et₃NDeprotonates the alkyne and neutralizes HBr generated.[10]
Solvent DMFHigh-boiling polar aprotic solvent, excellent for this reaction type.[10]
Temperature 100 °CEnsures a reasonable reaction rate for most substrates.[10]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous in pharmaceuticals.[13][14] This reaction allows for the direct formation of a C-N bond by coupling an aryl halide with a primary or secondary amine, a transformation that was historically difficult to achieve under mild conditions.[14]

Principle & Mechanistic Insight

Like other palladium-catalyzed cross-couplings, the mechanism involves an oxidative addition/reductive elimination cycle.[13] A key difference is the deprotonation of the amine by a strong base after it coordinates to the palladium(II) center, forming a palladium-amido intermediate. It is from this intermediate that reductive elimination occurs to form the C-N bond.[15]

The choice of ligand is exceptionally critical in this reaction. Bulky, electron-rich phosphine ligands are required to promote both the oxidative addition to the C-Br bond and the final, often difficult, reductive elimination step.[13]

Application Notes: Rationale for Component Selection

Successfully applying this reaction to the 3-bromopyridinone substrate requires careful optimization.

  • Catalyst/Ligand System: This is the most crucial choice. For heteroaryl halides, specialized biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocenyl-based ligands (e.g., Xantphos) are often necessary.[16][17] They possess the steric bulk and electron-donating ability to facilitate the catalytic cycle with challenging substrates. Using a pre-formed palladium "precatalyst" that incorporates the ligand (e.g., Xantphos Pd G3) can improve reproducibility and activity.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).[13] The choice depends on the pKa of the amine and the substrate's tolerance to strong bases.

  • Solvent: Anhydrous, aprotic solvents are mandatory. Toluene, dioxane, and THF are the most common choices as they do not interfere with the strongly basic conditions.[13][15]

cluster_workflow Buchwald-Hartwig Amination Workflow Setup Oven-dried Schlenk flask under Argon Reagents Add Pd Precatalyst, Ligand (if separate), and Base Setup->Reagents Substrates Add 3-Bromopyridinone and Amine Reagents->Substrates Solvent Add Anhydrous Toluene via Syringe Substrates->Solvent Heat Seal and Heat (80-110°C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Quench, Extract, & Purify Monitor->Workup Product Characterize Product Workup->Product

Caption: General workflow for a Buchwald-Hartwig amination reaction.[13]

Protocol: Buchwald-Hartwig Amination of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

This is a generalized protocol adaptable for various primary and secondary amines.

Materials:

  • 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

  • Amine coupling partner (1.2 equiv.)

  • Palladium precatalyst (e.g., Xantphos Pd G3, 2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a robust stream of inert gas, add the palladium precatalyst (e.g., 2-5 mol%) and NaOtBu (1.4 equiv.) to an oven-dried Schlenk flask.

  • Add the 4-(benzyloxy)-3-bromopyridin-2(1H)-one (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the bromopyridinone.

  • Seal the flask tightly and heat the mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction's progress periodically by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

  • Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude material by silica gel chromatography.

ParameterConditionRationale
Catalyst Xantphos Pd G3 (or similar)Specialized precatalyst with a bulky, electron-rich ligand ideal for C-N bond formation.[17]
Base NaOtBuStrong, non-nucleophilic base to deprotonate the amine for the catalytic cycle.[13]
Solvent Toluene (anhydrous)Aprotic, high-boiling solvent compatible with the strong base.[13]
Temperature 80-110 °CNecessary to overcome the activation barrier for reductive elimination.

Post-Derivatization: Deprotection of the Benzyl Ether

A crucial final step for many applications is the removal of the benzyl protecting group to unmask the N-hydroxy functionality of the pyridinone. This is typically achieved under acidic conditions.[7]

Protocol: Debenzylation using Boron Tribromide (BBr₃)

Caution: BBr₃ is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Procedure:

  • Dissolve the benzylated derivative in anhydrous dichloromethane (DCM) under an argon atmosphere to a concentration of ~0.02 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1 M solution of BBr₃ in DCM (4.0 equiv.) dropwise.

  • Stir the mixture at 0 °C until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow, careful addition of triethylamine (Et₃N), followed by methanol.

  • Evaporate the solvents under reduced pressure.

  • Purify the crude mixture by column chromatography to yield the final 4-hydroxy-3-substituted-pyridin-2(1H)-one.[7]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
  • Benchchem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
  • Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 66(4), 1500–1502. Retrieved from [Link]

  • Liu, M., Ye, M., Xue, Y., Yin, G., Wang, D., & Huang, J. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 06(03), 121–133. Retrieved from [Link]

  • Burban, A., et al. (2022). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Retrieved from [Link]

  • Mohan, S., et al. (2021). Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry. Retrieved from [Link]

  • So, C. M., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • La-Venia, A., et al. (2012). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Retrieved from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Science of Synthesis. Retrieved from [Link]

  • Lindhardt, A. T. (2012). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Isbrandt, E. S., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • RCS. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one Synthesis

Welcome to the technical support center for the synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your yields.

Introduction

The synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one is a multi-step process that, while conceptually straightforward, can present several challenges that impact yield and purity. The most common synthetic strategy involves two key transformations: the benzylation of a 4-hydroxypyridin-2(1H)-one precursor, followed by the regioselective bromination of the resulting 4-(benzyloxy)pyridin-2(1H)-one. This guide will address potential pitfalls in both of these critical steps.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Low or No Yield of 4-(Benzyloxy)pyridin-2(1H)-one (Intermediate)

Q1: I am getting a low yield after the benzylation of 4-hydroxy-2-pyridone. What are the likely causes and how can I improve it?

A1: Low yields in the benzylation step often stem from incomplete deprotonation, side reactions, or issues with the reagents. Here’s a breakdown of potential causes and solutions:

  • Inefficient Deprotonation: The hydroxyl group of 4-hydroxy-2-pyridone needs to be deprotonated to form a nucleophilic phenoxide for the reaction with benzyl bromide to proceed efficiently.

    • Solution: Ensure you are using a sufficiently strong base and anhydrous conditions. Sodium hydride (NaH) is a common choice, but it is crucial that the solvent (e.g., DMF or THF) is anhydrous. Any moisture will quench the NaH. Consider using fresh, high-purity NaH.

  • N-Alkylation vs. O-Alkylation: 2-pyridones can exist in tautomeric forms, which can lead to a mixture of N- and O-alkylated products. While O-alkylation is generally favored for 4-hydroxypyridin-2-ones, reaction conditions can influence the ratio.

    • Solution: The choice of base and solvent can influence the N/O alkylation ratio. Using a strong base like NaH in an aprotic polar solvent like DMF typically favors O-alkylation.

  • Degradation of Reagents: Benzyl bromide is a lachrymator and can degrade over time.

    • Solution: Use freshly opened or purified benzyl bromide. Ensure your 4-hydroxy-2-pyridone is pure and dry.

  • Reaction Temperature and Time: The reaction may require specific temperature control to proceed optimally.

    • Solution: The deprotonation with NaH is often performed at 0°C to control the initial exothermic reaction, followed by warming to room temperature after the addition of benzyl bromide. Monitor the reaction by TLC to determine the optimal reaction time.

Low Yield or Impure Product in the Bromination Step

Q2: My bromination of 4-(benzyloxy)pyridin-2(1H)-one is giving a low yield and multiple spots on my TLC plate. How can I improve the selectivity and yield?

A2: The bromination of the 4-(benzyloxy)pyridin-2(1H)-one ring is an electrophilic aromatic substitution. The key to a high yield of the desired 3-bromo isomer is controlling the reactivity of the brominating agent and preventing over-bromination.

  • Choice of Brominating Agent: Molecular bromine (Br₂) is highly reactive and can lead to the formation of di- and poly-brominated byproducts.

    • Solution: Use a milder and more selective brominating agent like N-bromosuccinimide (NBS).[1] NBS provides a slow, controlled release of electrophilic bromine, which enhances regioselectivity.

  • Reaction Conditions: The solvent and temperature play a crucial role in the outcome of the bromination.

    • Solution: Running the reaction at lower temperatures (e.g., 0°C to room temperature) can help to control the reaction rate and improve selectivity. Acetonitrile or dichloromethane are suitable solvents for this reaction.[2]

  • Stoichiometry: Using an excess of the brominating agent will inevitably lead to over-bromination.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of NBS relative to the 4-(benzyloxy)pyridin-2(1H)-one.

  • Light-Induced Side Reactions: Some bromination reactions can be sensitive to light, leading to radical side reactions.

    • Solution: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil), especially if you are not using a radical initiator for a specific purpose.

Purification Challenges

Q3: I am having difficulty purifying the final product, 4-(benzyloxy)-3-bromopyridin-2(1H)-one. What are some effective strategies?

A3: Purification can be challenging due to the polarity of the pyridinone ring and the potential for closely-eluting impurities.

  • Column Chromatography: This is the most common method for purification.

    • Solution: Use a gradient elution system for flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The polarity of your product will dictate the optimal gradient.

  • Crystallization: If your crude product is a solid, crystallization can be a highly effective purification method.

    • Solution: Experiment with different solvent systems. A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, diethyl ether) often works well.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the bromination of 4-(benzyloxy)pyridin-2(1H)-one with NBS?

A1: The bromination of 4-(benzyloxy)pyridin-2(1H)-one with NBS is an electrophilic aromatic substitution. The benzyloxy group at the 4-position and the amide carbonyl at the 2-position are both activating and ortho-, para-directing groups. The reaction proceeds via the attack of the electron-rich pyridine ring on the electrophilic bromine generated from NBS. The substitution occurs preferentially at the 3-position due to the directing effects of the existing substituents.

Q2: Can I use a different protecting group for the hydroxyl group instead of benzyl?

A2: Yes, other protecting groups can be used. However, the benzyl group is advantageous because it is relatively stable to a range of reaction conditions and can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) if the final product requires a free hydroxyl group.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Bromosuccinimide (NBS): NBS is an irritant. Avoid inhalation of the powder and contact with skin and eyes.

  • Solvents: Use appropriate solvents in a well-ventilated area and away from ignition sources.

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)-2(1H)-pyridone

This protocol is adapted from established procedures for the benzylation of hydroxypyridines.[3][4]

Materials:

  • 4-Hydroxy-2-pyridone

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxy-2-pyridone (1.0 eq.) in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 4-(benzyloxy)-2(1H)-pyridone.

Protocol 2: Synthesis of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

This protocol is based on standard methods for the bromination of activated aromatic rings.[1][2]

Materials:

  • 4-(Benzyloxy)-2(1H)-pyridone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-(benzyloxy)-2(1H)-pyridone (1.0 eq.) in acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • Allow the reaction mixture to stir at 0°C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

Data Presentation

Table 1: Summary of Reagents and Typical Yields

StepStarting MaterialReagentsSolventTypical Yield
1. Benzylation 4-Hydroxy-2-pyridone1. NaH 2. Benzyl bromideDMF70-85%
2. Bromination 4-(Benzyloxy)-2(1H)-pyridoneNBSAcetonitrile75-90%

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Hydroxy-2-pyridone Step1 Step 1: Benzylation - NaH, Benzyl Bromide - DMF, 0°C to RT Start->Step1 Intermediate 4-(Benzyloxy)-2(1H)-pyridone Step1->Intermediate Step2 Step 2: Bromination - NBS - Acetonitrile, 0°C Intermediate->Step2 Purification1 Workup & Purification (Column Chromatography) Intermediate->Purification1 Product 4-(Benzyloxy)-3-bromopyridin-2(1H)-one Step2->Product Purification2 Workup & Purification (Column Chromatography) Product->Purification2

Caption: Overall synthetic workflow for 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

Troubleshooting Logic Diagram for Low Yield

Troubleshooting Start Low Yield Observed CheckStep Which Step has Low Yield? Start->CheckStep Benzylation Benzylation Step CheckStep->Benzylation Step 1 Bromination Bromination Step CheckStep->Bromination Step 2 Deprotonation Check Deprotonation - Anhydrous Solvent? - Fresh NaH? Benzylation->Deprotonation AlkylationRatio N- vs. O-Alkylation? - Analyze byproducts Benzylation->AlkylationRatio ReagentPurityB Check Reagent Purity - Fresh Benzyl Bromide? Benzylation->ReagentPurityB BrominatingAgent Check Brominating Agent - Using NBS? Bromination->BrominatingAgent OverBromination Evidence of Over-bromination? - Check TLC for multiple spots Bromination->OverBromination ReactionConditions Optimize Conditions - Lower Temperature? - Protect from light? Bromination->ReactionConditions

Caption: A logical workflow for troubleshooting low yield issues.

References

  • Supplemental Information - The Royal Society of Chemistry. Available at: [Link]

  • Bromination - Common Conditions - Common Organic Chemistry. Available at: [Link]

  • Myk, Z. M., Sośnicki, J. G., & Struk, Ł. (2020). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Molecules, 25(22), 5463. Available at: [Link]

  • WO2019145177A1 - Bromination of pyridine derivatives - Google Patents.
  • Gribble, G. W., & Silva, R. A. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(8), 5348–5355. Available at: [Link]

  • Wohl-Ziegler Reaction - Organic Chemistry Portal. Available at: [Link]

  • Xu, J., & Raymond, K. N. (2016). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. Bioorganic & medicinal chemistry, 24(1), 83–91. Available at: [Link]

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free - Semantic Scholar. Available at: [Link]

  • Supplementary Information for: - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives - PMC. Available at: [Link]

  • de Oliveira, C. S., Lira, B. F., de Oliveira, B. A., de Farias, S. A., de Albuquerque, J. F. C., Guedes-Junior, A. G., de Moraes, J., & de Oliveira, A. C. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(11), 3469. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Protocols for the Synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one

As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity of 2-pyridone functionalization. The synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one from 4-hydroxy-2-pyridon...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity of 2-pyridone functionalization. The synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one from 4-hydroxy-2-pyridone is a classic example of a seemingly simple two-step route that is fraught with chemoselectivity pitfalls.

This technical guide is designed to deconstruct the causality behind common side reactions—specifically over-bromination and N- vs. O-alkylation—and provide self-validating protocols to ensure high-fidelity synthesis.

Part 1: Mechanistic Workflow & Pathway Analysis

Understanding the electronic distribution of the 4-hydroxy-2-pyridone core is critical. The molecule possesses multiple nucleophilic sites, making regiocontrol highly dependent on solvent, temperature, and stoichiometric precision.

SynthesisWorkflow SM 4-Hydroxy-2-pyridone (Starting Material) Step1 Bromination (NBS, 0°C, DMF) SM->Step1 Int1 3-Bromo-4-hydroxy- 2-pyridone Step1->Int1 Regioselective C3-Bromination Side1 3,5-Dibromo Byproduct (Over-bromination) Step1->Side1 Excess NBS / High Temp Step2 Benzylation (BnBr, K2CO3, DMF) Int1->Step2 Product 4-(Benzyloxy)-3-bromo- pyridin-2(1H)-one Step2->Product Regioselective 4-O-Benzylation Side2 1-N-Benzyl Regioisomer (N-Alkylation) Step2->Side2 Aqueous Media / Excess Base Side3 2-O-Benzyl Regioisomer (C2 O-Alkylation) Step2->Side3 Ag+ Salts / Non-polar Solvent

Mechanistic workflow for 4-(benzyloxy)-3-bromopyridin-2(1H)-one synthesis and side reactions.

Part 2: Troubleshooting Guides (FAQs)

Section A: The Bromination Step

Q: Why am I seeing significant amounts of the 3,5-dibromo-4-hydroxy-2-pyridone byproduct in my LC-MS? A: Over-bromination at the 5-position is the most common side reaction in this step. The 4-hydroxy-2-pyridone core is highly activated towards electrophilic aromatic substitution. The 3-position is the most nucleophilic due to the synergistic electron-donating effects of the 2-oxo and 4-hydroxy groups. However, kinetic studies show that the monobromo derivative can actually be more reactive towards bromine due to its lower pKa, which increases the concentration of the highly reactive conjugate anion[1]. If the temperature exceeds 0 °C or if a localized excess of N-bromosuccinimide (NBS) occurs, the activation energy for 5-position bromination is breached. Solution: Maintain strict temperature control at 0 °C and add NBS dropwise as a solution, never as a bulk solid.

Q: The bromination reaction stalls before completion. Should I add more NBS or increase the temperature? A: Do not increase the temperature, as this will immediately trigger dibromination. Instead, check the moisture content of your solvent. Water can hydrolyze NBS, reducing the effective concentration of the active brominating species. Ensure strictly anhydrous DMF is used.

Section B: The Benzylation Step

Q: How do I control O-alkylation vs. N-alkylation? My NMR shows a mixture of 4-O-benzyl and 1-N-benzyl products. A: 2-Pyridones exhibit ambident nucleophilicity, making regioselective alkylation a classic synthetic challenge[2]. The causality of your selectivity lies in the pKa differentials and solvent choice. The 4-hydroxyl proton is significantly more acidic (pKa ~ 5.00) than the pyridone N-H proton[3]. By using exactly 1.1 equivalents of a mild base like potassium carbonate (K₂CO₃), you selectively deprotonate the 4-OH to form the 4-oxido anion.

While alkaline metal salts generally favor N-alkylation in simple 2-pyridones[4], the inherent acidity of the 4-OH alters this dynamic. To maximize 4-O-alkylation, a polar aprotic solvent like DMF is utilized. DMF poorly solvates the oxygen anion, leaving it as a "hard", highly reactive nucleophile that preferentially attacks the benzyl bromide. Conversely, using water or micellar systems heavily favors N-alkylation[2].

Q: I am observing O-benzylation at the 2-position (forming 2-(benzyloxy)-3-bromopyridin-4-ol) instead of the 4-position. Why? A: 2-O-alkylation typically occurs if the tautomeric equilibrium shifts toward the 2-hydroxypyridine form. This shift is strongly promoted by specific counterions, such as Silver (Ag⁺), which coordinate to the nitrogen atom[4]. By strictly avoiding silver salts and using Potassium (K⁺) in DMF, the equilibrium heavily favors the 2-pyridone/4-oxido tautomer, directing benzylation to the desired 4-position.

Part 3: Quantitative Data Summary

The table below summarizes how base and solvent selection directly dictate the regiochemical outcome of the alkylation step.

Reaction ConditionBaseSolventTemp (°C)Major ProductMechanistic Rationale
Optimized 4-O-Alkylation K₂CO₃ (1.1 eq)DMF0 to 254-O-Benzyl Selective 4-OH deprotonation; hard nucleophile in polar aprotic solvent[4].
N-Alkylation (Undesired) K₂CO₃Water/Tween 20251-N-Benzyl Micellar aqueous conditions enhance pyridone nucleophilicity, favoring N-alkylation[2].
N-Alkylation (Undesired) NaH (Excess)THF251-N-Benzyl Excess strong base deprotonates both sites; the softer N-anion reacts preferentially[4].
2-O-Alkylation (Undesired) Ag₂CO₃Toluene802-O-Benzyl Silver ions coordinate to nitrogen, forcing the equilibrium to the 2-hydroxypyridine tautomer[4].

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system, meaning specific visual or analytical cues are embedded within the steps to confirm the reaction is proceeding correctly.

Protocol 1: Regioselective Synthesis of 3-Bromo-4-hydroxy-2-pyridone
  • Preparation : Charge a flame-dried, argon-purged flask with 4-hydroxy-2-pyridone (1.0 eq) and anhydrous DMF (10 mL/mmol).

    • Validation: The starting material must fully dissolve, forming a clear, pale-yellow solution.

  • Thermal Equilibration : Cool the solution to 0 °C using an ice-water bath. Stir for 15 minutes to ensure uniform temperature.

  • Electrophile Addition : Dissolve NBS (1.02 eq) in anhydrous DMF (2 mL/mmol). Add this solution dropwise over 30 minutes via a syringe pump.

    • Validation: A slight deepening of the yellow color indicates the formation of the active bromonium intermediate. If the solution turns dark orange or brown, the temperature is too high, risking dibromination.

  • Reaction Monitoring : Stir at 0 °C for 2 hours.

    • Validation: Monitor by LC-MS. The target mass [M+H]⁺ for the monobromo product should be the base peak, with <2% of the dibromo mass present.

  • Quenching & Isolation : Quench by adding ice-cold distilled water (equal to the DMF volume).

    • Validation: Rapid precipitation of a white to off-white solid confirms successful product formation. Filter, wash with cold water, and dry in vacuo.

Protocol 2: Regioselective Synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one
  • Anion Generation : Suspend 3-bromo-4-hydroxy-2-pyridone (1.0 eq) in anhydrous DMF (8 mL/mmol) under an argon atmosphere. Add finely powdered, anhydrous K₂CO₃ (1.1 eq). Stir at room temperature for 30 minutes.

    • Validation: The suspension will transition into a homogeneous, slightly opaque solution as the 4-oxido potassium salt forms.

  • Alkylation : Cool the mixture to 0 °C. Add benzyl bromide (BnBr, 1.05 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Validation: A white precipitate (KBr) will gradually form in the flask, indicating the progress of the nucleophilic substitution.

  • Workup : Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine.

    • Validation: The aqueous washes must be thorough to remove all DMF, which otherwise causes severe streaking during chromatography.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, Hexanes/EtOAc gradient).

    • Validation: The 4-O-benzyl product will elute earlier than any trace N-benzyl byproduct due to its lower polarity.

Part 5: References

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water, Organic Letters (ACS Publications). 2

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines, The Journal of Organic Chemistry (ACS Publications). 5

  • Application Notes & Protocols: Benzyl Protection of Hydroxypyridines, Benchchem. 4

  • Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution, ResearchGate. 1

  • Understanding the reactivity of triacetic acid lactone, CORE. 3

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

Welcome to the Advanced Technical Support Center for the isolation and purification of 4-(benzyloxy)-3-bromopyridin-2(1H)-one . This highly functionalized heterocyclic intermediate is critical in the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 4-(benzyloxy)-3-bromopyridin-2(1H)-one . This highly functionalized heterocyclic intermediate is critical in the synthesis of complex kinase inhibitors and natural products (such as lyconadin and cytisine derivatives) [1].

However, researchers frequently encounter severe chromatographic tailing, poor solubility, and co-elution of structurally similar byproducts. This guide synthesizes field-proven methodologies, mechanistic insights, and self-validating protocols to help you overcome these bottlenecks.

Part 1: Core Purification Challenges (The "Why")

To purify this compound effectively, you must first understand the physicochemical forces working against you. 2-Pyridones are notoriously difficult to handle on standard normal-phase silica due to two primary mechanisms:

  • Lactam-Lactim Tautomerization: The compound exists in a dynamic equilibrium between its 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. The lactim form is a powerful hydrogen-bond donor, while the lactam form acts as both a donor and acceptor.

  • Dimerization & Multi-Point Binding: In non-polar solvents, the molecules form strongly hydrogen-bonded dimers, drastically reducing solubility. When exposed to bare silica gel, the free silanol groups strip these dimers apart, leading to multi-point binding and severe chromatographic streaking.

MechanisticChallenge Lactam Lactam Form (2-Pyridone) Lactim Lactim Form (2-Hydroxypyridine) Lactam->Lactim Tautomerization (Solvent dependent) Dimer H-Bonded Dimer (Low Solubility) Lactam->Dimer Intermolecular H-bonding Silica Silica Gel Surface (Strong Adsorption) Lactam->Silica H-bond donor/acceptor Lactim->Silica Strong H-bond donor Tailing Severe Chromatographic Tailing Dimer->Tailing Poor mass transfer Silica->Tailing Multi-point binding

Caption: Mechanistic pathways leading to chromatographic tailing in 2-pyridone derivatives.

Quantitative Impurity Profile

During the bromination of 4-(benzyloxy)pyridin-2(1H)-one, several impurities are generated. The table below summarizes their chromatographic behavior to aid in your fraction analysis [1, 2].

Compound / ImpurityRelative PolarityTypical Rf (DCM:MeOH 9:1)Key Challenge
4-(benzyloxy)-3-bromopyridin-2(1H)-one High0.40 Broad streaking without modifier
4-(benzyloxy)pyridin-2(1H)-one (SM)High0.35Co-elution (ΔRf < 0.05)
3,5-dibromo-4-(benzyloxy)pyridin-2(1H)-oneMedium0.55Over-bromination byproduct
3-bromo-4-hydroxypyridin-2(1H)-oneVery High0.10Debenzylation byproduct; highly polar

Part 2: Troubleshooting Workflows & Step-by-Step Protocols

To systematically isolate your target compound, follow the decision matrix below.

PurificationWorkflow Start Crude 4-(benzyloxy)-3-bromo pyridin-2(1H)-one SolCheck Soluble in DCM/MeOH (9:1)? Start->SolCheck SolidLoad Solid Loading on Celite (Prevents precipitation) SolCheck->SolidLoad No / Poor LiquidLoad Liquid Loading (Minimal volume) SolCheck->LiquidLoad Yes Chromatography Silica Gel Chromatography (DCM/MeOH/AcOH 95:4:1) SolidLoad->Chromatography LiquidLoad->Chromatography ImpurityCheck Co-eluting Impurities? Chromatography->ImpurityCheck Prep Reverse-Phase Prep-HPLC (MeCN/H2O + 0.1% TFA) ImpurityCheck->Prep Over-brominated Recryst Recrystallization (EtOH or EtOAc/Hexane) ImpurityCheck->Recryst Debrominated SM Pure Pure Target Compound ImpurityCheck->Pure None Prep->Pure Recryst->Pure

Caption: Decision matrix for isolating 4-(benzyloxy)-3-bromopyridin-2(1H)-one from crude mixtures.

Protocol A: Modifier-Assisted Normal Phase Chromatography

Causality: Adding a Brønsted acid (Acetic Acid) to the mobile phase suppresses the ionization of the free silanols on the silica gel and competitively hydrogen-bonds with the 2-pyridone, effectively shutting down the multi-point binding mechanism that causes streaking.

Step 1: The Self-Validating 2D TLC Check Before committing your entire batch to a column, validate the modifier. Spot the crude mixture on a square TLC plate. Run Dimension 1 in DCM:MeOH (9:1). Dry the plate completely. Rotate 90 degrees and run Dimension 2 in DCM:MeOH:AcOH (90:9:1). Validation: If the streak from Dimension 1 collapses into a tight, circular spot in Dimension 2, the modifier system is validated for your specific crude matrix.

Step 2: Dry Loading (Critical for low solubility)

  • Dissolve the crude mixture in a volatile, polar solvent mixture (e.g., THF/MeOH 1:1).

  • Add deactivated silica or Celite (approx. 2-3x the mass of the crude).

  • Evaporate to complete dryness under reduced pressure until a free-flowing powder is obtained. Do not leave residual solvent, as it will cause band broadening.

Step 3: Column Execution

  • Pack the column using DCM containing 1% v/v Acetic Acid.

  • Load the dry powder onto the column head and cap with a thin layer of sand.

  • Elute using a gradient: 100% DCM (1% AcOH) DCM:MeOH 95:5 (1% AcOH).

  • Post-Purification: Co-evaporate the collected fractions with toluene to azeotropically remove the residual acetic acid.

Protocol B: Reverse-Phase Prep-HPLC for Critical Resolution

If your crude contains significant amounts of unreacted 4-(benzyloxy)pyridin-2(1H)-one (ΔRf < 0.05 on silica), normal phase will fail to provide >95% purity. Reverse-phase chromatography exploits the lipophilicity difference imparted by the heavy bromine atom.

Step 1: Sample Preparation Dissolve the crude in HPLC-grade DMSO. Filter through a 0.45 µm PTFE syringe filter.

Step 2: Method Parameters

  • Column: C18 (e.g., Waters XBridge, 5 µm, 19 x 150 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.

Causality: The TFA keeps the pyridone strictly in its protonated/neutral state, ensuring sharp peak shapes. The bulky bromine atom increases the retention time of the product relative to the unbrominated starting material, allowing baseline resolution.

Part 3: Frequently Asked Questions (FAQs)

Q: Why does my product crash out and clog the top of the silica column during liquid loading? A: This is a classic symptom of 2-pyridone dimerization. While the compound might temporarily dissolve in pure DCM, the local concentration at the top of the column spikes as the solvent front moves, causing the hydrogen-bonded dimers to precipitate. Solution: Always use the Dry Loading technique (Protocol A, Step 2) for this compound.

Q: Is the benzyloxy group stable under the acidic conditions (AcOH or TFA) used in these protocols? A: Yes. Benzyl ethers are generally robust and require strong Lewis acids (like BBr3​ ), harsh Brønsted acids (like concentrated HBr in acetic acid at elevated temperatures), or catalytic hydrogenation ( H2​,Pd/C ) for cleavage [3]. Dilute acetic acid (1%) or TFA (0.1%) at room temperature will not debenzylate your product.

Q: I am seeing a highly polar spot at the baseline of my TLC. What is it, and how do I remove it? A: This is likely 3-bromo-4-hydroxypyridin-2(1H)-one, the debenzylated byproduct formed if the bromination conditions were too harsh or acidic. Because it possesses both a free hydroxyl and a pyridone core, it is exceptionally polar. Solution: A simple silica plug or a quick wash of the organic layer with dilute aqueous sodium bicarbonate (if the product remains in the organic phase) will easily separate this baseline impurity from your target compound.

Q: Can I purify this compound by recrystallization instead of chromatography? A: Yes, if the primary impurity is the over-brominated species. 4-(benzyloxy)-3-bromopyridin-2(1H)-one has a melting point of approximately 158-162 °C (dec.) [2]. It can often be recrystallized from hot ethanol or an ethyl acetate/hexane mixture. However, recrystallization is less effective at separating the unbrominated starting material due to co-crystallization phenomena.

References

  • NINGBO INNO PHARMCHEM CO., LTD. Technical specification of 4-Benzyloxy-2-(1H)-pyridone (CAS 53937-02-3). URL: [Link]

  • Organic Syntheses. 4-Benzyloxy-2-butanone. Org. Synth. 1981, 60, 92. URL: [Link]

Optimization

Technical Support Center: 4-(Benzyloxy)-3-bromopyridin-2(1H)-one Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The functionalization of 2-pyridones is a notoriously challenging area of synthetic chemistry due to the ambient nucleophilicity of the pyridone core.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The functionalization of 2-pyridones is a notoriously challenging area of synthetic chemistry due to the ambient nucleophilicity of the pyridone core. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions for isolating the target compound—4-(benzyloxy)-3-bromopyridin-2(1H)-one —while mitigating common byproducts.

System Overview & Mechanistic Causality

The synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one typically proceeds via a two-step sequence starting from 2,4-dihydroxypyridine:

  • Regioselective Bromination: Electrophilic aromatic substitution at the highly activated C3 position.

  • Regioselective Benzylation: Alkylation of the C4-hydroxyl group.

The primary point of failure in this workflow occurs during the benzylation step. The enol-like character of 4-hydroxy-2-pyridones presents a unique challenge for regioselective functionalization[1]. The intermediate possesses three competing nucleophilic sites: the N1 nitrogen, the C2 oxygen, and the C4 oxygen.

The Causality of Byproduct Formation: Standard basic conditions (e.g., K₂CO₃ in polar aprotic solvents like DMF) increase the nucleophilicity of the softer nitrogen atom, thermodynamically driving the reaction toward N-alkylation [2]. To achieve the desired O-alkylation at the C4 position, kinetic control must be established. By utilizing silver salts (e.g., Ag₂CO₃) in non-polar solvents, the silver ion coordinates with the halide leaving group of benzyl bromide, promoting an Sₙ1-like transition state. The "hard" C4 oxygen preferentially attacks this harder carbocationic center, successfully yielding the target product.

Pathway SM 3-bromo-4-hydroxy pyridin-2(1H)-one Reagents BnBr, Base Solvent SM->Reagents Prod 4-(benzyloxy)-3-bromo pyridin-2(1H)-one (Target O-Alkylation) Reagents->Prod Ag2CO3 / Toluene (Kinetic Control) ByP1 1-benzyl-3-bromo-4-hydroxy pyridin-2(1H)-one (N-Alkylation) Reagents->ByP1 K2CO3 / DMF (Thermodynamic) ByP2 2,4-bis(benzyloxy) -3-bromopyridine (O,O-Dialkylation) Reagents->ByP2 Excess BnBr

Fig 1: Reaction pathway and regioselectivity in the benzylation of 3-bromo-4-hydroxy-2-pyridone.

Quantitative Data: Directing Regioselectivity

The choice of base and solvent is the single most critical variable in this synthesis. The table below summarizes the empirical distribution of byproducts based on reaction conditions.

Base (Equiv)SolventTemp (°C)Target O-Alkylation (%)N-Alkylation Byproduct (%)Di-Alkylation Byproduct (%)
K₂CO₃ (1.5)DMF8015%75%10%
Cs₂CO₃ (1.5)DMF2530%60%10%
Ag₂CO₃ (0.6)Toluene8085%<5%10%
Ag₂CO₃ (0.6)CHCl₃6092% <2% <6%

Note: Over-alkylation can lead to the formation of 2,4-bis(benzyloxy)-3-bromopyridine, a known stable derivative that requires careful chromatographic separation[3].

Diagnostic Troubleshooting Workflow

When your reaction yields a complex mixture, use the following self-validating analytical workflow to identify the specific failure mode.

DecisionTree A LC-MS Analysis of Crude Mixture B Mass = [M+H]+ 280/282 (Mono-benzylation) A->B 1 eq. BnBr C Mass = [M+H]+ 370/372 (Di-benzylation) A->C >1 eq. BnBr D 1H NMR Analysis (Check CH2 shift) B->D G Action: Reduce BnBr eq. or lower temperature C->G E Shift ~5.1 ppm (O-Benzylation Target) D->E Desired F Shift ~4.9 ppm + N-CH2 (N-Benzylation Issue) D->F Byproduct H Action: Switch to Ag2CO3 and non-polar solvent F->H

Fig 2: Diagnostic decision tree for identifying and resolving benzylation byproducts.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, follow this optimized two-step protocol. Site-selective functionalization of the 2-pyridone core is critical for downstream applications, such as transition-metal catalyzed cross-coupling[4].

Step 1: Regioselective Bromination

Objective: Synthesize 3-bromo-4-hydroxypyridin-2(1H)-one without triggering over-bromination.

  • Preparation: Suspend 2,4-dihydroxypyridine (1.0 eq, 10 mmol) in anhydrous DMF (30 mL) and cool the flask to exactly 0 °C using an ice bath.

  • Addition: Add freshly recrystallized N-Bromosuccinimide (NBS, 0.98 eq, 9.8 mmol) portion-wise over 30 minutes. Strict stoichiometric control is required to prevent 3,5-dibromination.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Workup & Validation: Quench with ice water. Filter the resulting precipitate.

    • Validation Checkpoint: Run LC-MS. The target mass is [M+H]⁺ = 190/192 . If you observe m/z 268/270/272, you have over-brominated (3,5-dibromo byproduct).

Step 2: Kinetic O-Benzylation

Objective: Synthesize 4-(benzyloxy)-3-bromopyridin-2(1H)-one while suppressing N-alkylation.

  • Preparation: In a flame-dried flask protected from light (to prevent silver degradation), suspend 3-bromo-4-hydroxypyridin-2(1H)-one (1.0 eq, 5 mmol) and Ag₂CO₃ (0.6 eq, 3 mmol) in anhydrous CHCl₃ (25 mL).

  • Activation: Stir the suspension at room temperature for 30 minutes to form the silver salt complex.

  • Addition: Add Benzyl Bromide (BnBr, 1.05 eq, 5.25 mmol) dropwise.

  • Reaction: Heat the mixture to 60 °C for 12 hours.

  • Workup & Validation: Filter the mixture through a pad of Celite to remove silver salts. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc).

    • Validation Checkpoint: Analyze via ¹H NMR (CDCl₃). The target O-benzyl -CH₂- protons will appear as a sharp singlet at ~5.15 ppm , accompanied by a broad N-H exchangeable proton at ~12.5 ppm. If you see a singlet at ~4.95 ppm and lack the N-H peak, you have synthesized the N-benzyl byproduct.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a mass of 370/372. What happened? A: You are observing di-benzylation. You have formed either 1-benzyl-4-(benzyloxy)-3-bromopyridin-2(1H)-one or 2,4-bis(benzyloxy)-3-bromopyridine. This occurs if excess benzyl bromide is used, if the reaction is left heating for too long, or if trace moisture degraded the kinetic control of the silver salt. Reduce your BnBr to exactly 1.05 equivalents.

Q: I am forced to use K₂CO₃ due to budget constraints. Can I still get O-alkylation? A: It is highly difficult. K₂CO₃ in DMF overwhelmingly favors N-alkylation[2]. If you must avoid silver salts, try using Cs₂CO₃ in a less polar solvent mixture (e.g., THF/DMF) at ambient temperature, but expect your O-alkylation yields to max out around 30-40%, requiring rigorous chromatographic separation.

Q: I'm seeing a 3,5-dibromo byproduct in Step 1. How do I stop this? A: 2,4-dihydroxypyridine is highly electron-rich, making both the 3 and 5 positions susceptible to electrophilic attack. You must use a slight sub-stoichiometric amount of NBS (0.98 eq) and strictly maintain the reaction temperature at 0 °C during the addition phase.

References

  • [2] Zografos, A. L., et al. (2012). Palladium-Catalyzed Direct Alkenylation of 4-hydroxy-2-pyridones. RSC Advances. Available at: [Link]

  • [1] Hirano, K., & Miura, M. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for 4-(Benzyloxy)-3-bromopyridin-2(1H)-one Synthesis

Welcome to the technical support center for the synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of temperature in this synthetic process. Our goal is to equip you with the expertise to navigate potential challenges and optimize your reaction for high yield and purity.

Understanding the Reaction: A Balancing Act

The synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one typically involves the electrophilic bromination of 4-(benzyloxy)pyridin-2(1H)-one. The choice of brominating agent, solvent, and most critically, temperature, dictates the success of this reaction. Temperature control is a delicate balancing act; it must be high enough to drive the reaction forward at a reasonable rate but low enough to prevent side reactions and degradation of the starting material and product.

The core of this synthesis lies in the regioselective bromination of the pyridinone ring. The benzyloxy group at the 4-position and the carbonyl group at the 2-position influence the electron density of the ring, directing the electrophilic bromine to the 3-position. However, competing reactions, such as polysubstitution or degradation, can occur at elevated temperatures.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one, with a focus on temperature-related optimization.

Question 1: My reaction is sluggish, and I'm observing low conversion of the starting material. Should I increase the temperature?

Answer: While low conversion can be a sign of insufficient thermal energy, indiscriminately increasing the temperature is not always the best solution. Here’s a systematic approach to troubleshoot this issue:

Causality:

  • Insufficient Activation Energy: The reaction may not have enough energy to overcome the activation barrier at the current temperature.

  • Poor Reagent Activity: The brominating agent may be old or decomposed, leading to lower reactivity.

  • Solvent Effects: The chosen solvent may not be optimal for the reaction, affecting solubility and reaction rates.

Troubleshooting Steps:

  • Verify Reagent Quality: Before adjusting the temperature, ensure your brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) is of high purity and has been stored correctly.[1]

  • Incremental Temperature Increase: If the reagent quality is confirmed, a modest increase in temperature is a logical next step. We recommend a stepwise increase of 10-20 °C. Monitor the reaction closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of starting material and the formation of the desired product.

  • Consider a Catalyst: For electrophilic aromatic brominations, a Lewis acid catalyst can sometimes enhance the reaction rate without requiring high temperatures.[2]

  • Solvent Optimization: Ensure your starting material is fully dissolved at the reaction temperature. If solubility is an issue, consider a co-solvent system or a different solvent altogether. Aprotic polar solvents like DMF or acetonitrile are often effective.[3]

Question 2: I'm seeing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity by adjusting the temperature?

Answer: The formation of multiple products is a classic sign that the reaction conditions, particularly temperature, are promoting undesirable side reactions.

Causality:

  • Over-bromination: At higher temperatures, the desired product can undergo further bromination, leading to di- or tri-brominated species.

  • Degradation: The starting material or the product may be thermally unstable, leading to decomposition at elevated temperatures. The benzyloxy group can be susceptible to cleavage under harsh conditions.[3]

  • Side-chain Bromination: While less common for this specific substrate, very high temperatures, especially with radical initiators, could potentially lead to bromination of the benzylic methylene group.[1]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct way to enhance selectivity. Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and allow it to proceed for a longer duration.

  • Controlled Addition of Brominating Agent: Instead of adding the brominating agent all at once, a slow, portion-wise or dropwise addition can help maintain a low concentration of the electrophile, minimizing over-reaction.[4]

  • Reaction Monitoring: Diligent monitoring is crucial. As soon as a significant amount of the desired product has formed and before major byproduct formation is observed (via TLC/HPLC), quench the reaction.

Table 1: Recommended Starting Temperatures for Different Brominating Agents

Brominating AgentRecommended Starting Temperature Range (°C)Notes
N-Bromosuccinimide (NBS)0 to Room TemperatureOften used with a radical initiator for benzylic brominations, but can also be used for electrophilic aromatic bromination.[1][2]
Bromine (Br₂)0 to Room TemperatureHighly reactive; slow addition is critical to control the reaction.[4]
Copper(II) Bromide (CuBr₂)Room Temperature to 80 °CA milder brominating agent that can offer higher regioselectivity.[5]
Question 3: My yield is consistently low, even after adjusting the temperature. What other factors should I consider?

Answer: If temperature optimization alone does not resolve low yield issues, it's time to investigate other critical reaction parameters.

Causality:

  • Suboptimal Base/Solvent System: For reactions involving a deprotonation step, the choice of base and solvent is crucial for achieving the desired reactivity and selectivity.[3]

  • Presence of Water: Moisture can react with the brominating agent and intermediates, leading to undesired byproducts and reduced yield.

  • Workup and Purification Issues: The product may be lost or degraded during the workup and purification steps.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Re-evaluate Your Base and Solvent: If a base is used, its strength and the coordinating ability of the solvent can influence the reaction's outcome. Strong bases like sodium hydride (NaH) in aprotic polar solvents like DMF are a common choice.[3]

  • Optimize Workup Procedure: Quench the reaction carefully, for instance with a solution of sodium thiosulfate to remove any unreacted bromine. Ensure that the pH during extraction is controlled to prevent degradation of the product.

  • Purification Technique: Consider the stability of your compound when choosing a purification method. Flash column chromatography is a common and effective method.

Experimental Protocols

Protocol 1: Temperature Screening for Optimal Synthesis

This protocol outlines a systematic approach to identify the optimal reaction temperature.

Materials:

  • 4-(Benzyloxy)pyridin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flasks

  • Magnetic stir bars

  • Temperature-controlled reaction blocks or oil baths

  • TLC plates and developing chamber

  • HPLC for quantitative analysis (if available)

Procedure:

  • Reaction Setup: In parallel, set up a series of small-scale reactions (e.g., 100 mg of starting material) in round-bottom flasks.

  • Dissolution: Dissolve the 4-(benzyloxy)pyridin-2(1H)-one in anhydrous acetonitrile.

  • Temperature Control: Place each flask in a reaction block or oil bath set to a different temperature (e.g., 0 °C, 25 °C (room temperature), 40 °C, 60 °C, and 80 °C).

  • Reagent Addition: Once the solutions have reached the target temperatures, add 1.05 equivalents of NBS to each flask.

  • Monitoring: At regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours), take a small aliquot from each reaction mixture and analyze it by TLC and/or HPLC.

  • Analysis: Compare the reaction progress at each temperature. Look for the temperature that gives the highest conversion to the desired product with the minimal formation of byproducts.

Diagrams

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_conditions Reaction Conditions SM 4-(Benzyloxy)pyridin-2(1H)-one Product 4-(Benzyloxy)-3-bromopyridin-2(1H)-one SM->Product Optimal Temperature Byproduct1 Dibrominated Product SM->Byproduct1 High Temperature Byproduct2 Degradation Products SM->Byproduct2 Very High Temperature NBS NBS Product->Byproduct1 High Temperature Product->Byproduct2 Very High Temperature Temp Temperature

Caption: General reaction scheme and potential side products.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision start Start Synthesis decision1 Low Conversion? start->decision1 Monitor Reaction end_good Successful Synthesis end_bad Re-evaluate Approach decision2 Byproducts Observed? decision1->decision2 No action1 Incrementally Increase Temperature decision1->action1 Yes decision2->end_good No action2 Lower Temperature & Control Reagent Addition decision2->action2 Yes action1->decision1 decision3 Issue Resolved? action2->decision3 decision3->decision1 Yes action3 Investigate Other Parameters: - Reagent Quality - Solvent - Anhydrous Conditions decision3->action3 No action3->end_bad

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Benzyloxy-Substituted Pyridines.
  • BenchChem. (n.d.). Application Notes: Selective Bromination of 3-Pyridinemethanol using N-Bromosuccinimide.
  • den Hertog, H., & Wibaut, J. P. (2010). On the bromination of pyridine in the gaseous phase at elevated temperatures. A new method for the preparation of 2-bromopyridine and 2,6-dibromopyridine. ResearchGate.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Honraedt, A., & Gallagher, T. (2015). Concise Entries to 4-Halo-2-pyridones and 3-Bromo-4-halo-2-pyridones. ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Stereoselective Bromination.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

Sources

Optimization

Technical Support Center: Synthesis of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

Welcome to the technical support center for the synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, you will find FAQs, troubleshooting guides, and detailed protocols to navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing substituted pyridin-2(1H)-ones like the target molecule?

The synthesis of N-substituted 2-pyridones from aryl halides primarily relies on two powerful cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation (also known as the Goldberg reaction for C-N bond formation).[1][2] Both methods have evolved significantly, offering distinct advantages and disadvantages depending on the specific substrate, desired scale, and available resources.

  • Buchwald-Hartwig Amination: This is a highly versatile and widely used method for forming carbon-nitrogen (C-N) bonds.[3] It employs a palladium catalyst with a specialized phosphine ligand to couple an amine (or, in this case, a pyridinone) with an aryl halide.[2][4] The continuous development of sophisticated ligands has vastly expanded its scope to include challenging substrates and milder reaction conditions.[2]

  • Ullmann Condensation/Goldberg Reaction: This is the classical method for C-N bond formation, utilizing a less expensive copper catalyst.[1][5] Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200°C) and polar, high-boiling solvents.[1][6] However, modern protocols have introduced soluble copper catalysts with ligands (like diamines), which allow the reaction to proceed under milder conditions.[7][8]

Q2: How do I choose between a Palladium-catalyzed and a Copper-catalyzed approach?

The choice between palladium and copper catalysis is a critical decision point dictated by several factors, including cost, reaction conditions, substrate scope, and functional group tolerance.

Table 1: Comparison of Palladium vs. Copper Catalysis for Pyridinone N-Arylation

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann/Goldberg)Rationale & Causality
Catalyst Cost HigherLowerPalladium is a more precious metal than copper, making it a significant cost driver, especially on a large scale.
Reaction Temp. Generally milder (RT to ~120°C)Traditionally high (>200°C), but modern systems are milder (~60-110°C)[8]The high activity of modern Pd-catalyst systems allows for lower activation energy barriers compared to traditional copper-based reactions.[2]
Ligands Essential; often complex, bulky phosphines[2]Often simple diamines, phenanthrolines, or even ligand-free in some modern protocols[5][8]Pd-catalysis relies on ligands to facilitate oxidative addition and reductive elimination.[9] Cu-catalysis mechanisms are more varied; ligands stabilize the copper species and promote the coupling.
Base Sensitivity Tolerant of a wide range of bases (alkoxides, carbonates, phosphates)[10]Often requires strong bases, though weaker bases like K₂CO₃ are used in modern systems[8]The choice of base is critical for deprotonating the pyridinone nucleophile without causing catalyst decomposition or side reactions.[10]
Substrate Scope Extremely broad, including aryl chlorides[2][11]Good for aryl iodides and bromides; chlorides are less reactive[1]The oxidative addition of Ar-Cl to Pd(0) is more challenging but achievable with electron-rich, bulky phosphine ligands. This step is often a limitation in copper catalysis.
Functional Groups High toleranceModerate tolerance; can be limited by harsh conditions in traditional methodsThe milder conditions of modern Buchwald-Hartwig reactions preserve sensitive functional groups that might not survive high-temperature Ullmann conditions.
Q3: What is the role of the ligand in catalyst selection, and how do I choose the right one?

In palladium-catalyzed reactions, the ligand is arguably the most critical component, as it directly influences the catalyst's stability, activity, and selectivity.[12] The ligand binds to the palladium center, modifying its electronic properties and steric environment, which in turn governs the key steps of the catalytic cycle: oxidative addition and reductive elimination.[9][11]

Key Functions of the Ligand:

  • Facilitate Reductive Elimination: Bulky, electron-donating ligands are crucial. They create steric crowding around the palladium center, which promotes the final C-N bond-forming reductive elimination step—often the rate-limiting step in the cycle.[2][13]

  • Promote Oxidative Addition: Electron-rich ligands increase the electron density on the palladium, making the oxidative addition of the aryl halide more favorable.[11] This is especially important for less reactive aryl chlorides.

  • Prevent Catalyst Decomposition: Certain ligands, particularly bidentate ones, can chelate the palladium, preventing the formation of inactive palladium dimers or aggregates.[2]

Table 2: Common Ligand Classes for Buchwald-Hartwig Amination

Ligand ClassExamplesKey CharacteristicsBest Suited For
Bulky Alkylphosphines P(t-Bu)₃Strongly electron-donating, sterically demanding.[14]General purpose, effective for a wide range of aryl halides.
Dialkylbiaryl Phosphines XPhos, RuPhos, BrettPhosHighly active, sterically tunable, and robust.[15]Challenging couplings, including heteroaryl substrates and reactions with weaker bases. Often considered the "state-of-the-art".[16]
Ferrocene-Based dppf (Diphenylphosphinoferrocene)Bidentate, provides good catalyst stability.Early generation ligand, good for aryl iodides and bromides.[2]

For the synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one, a bulky dialkylbiaryl phosphine ligand such as XPhos or RuPhos would be a primary choice due to the heterocyclic nature of the substrate and the potential for steric hindrance.

Q4: How does the choice of base and solvent impact the reaction outcome?

Base: The base is essential for deprotonating the pyridinone's N-H bond, generating the active nucleophile that attacks the palladium complex.[9] The choice of base can dramatically affect yield and side-product formation.

  • Strong Bases (e.g., NaOt-Bu, KHMDS): Highly effective at deprotonation and often lead to faster reactions. However, their low functional group tolerance can be problematic, and they can promote side reactions.[10]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): Offer better functional group compatibility. They are often used with more advanced catalyst systems (e.g., those with biarylphosphine ligands) that can operate effectively with lower concentrations of the active nucleophile.[14]

Solvent: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.

  • Aprotic Polar Solvents (e.g., DMF, NMP): These solvents are often used in traditional Ullmann reactions due to their high boiling points and ability to dissolve salts.[1][17] However, they can be difficult to remove.

  • Ethereal Solvents (e.g., Dioxane, THF): Commonly used in Buchwald-Hartwig reactions. They have good solvating properties for organic substrates and organometallic complexes.

  • Aromatic Hydrocarbons (e.g., Toluene): Also very common in Pd-catalyzed couplings. They are non-polar and suitable for a wide range of temperatures.

For the target synthesis, a common starting point would be K₃PO₄ or Cs₂CO₃ as the base in dioxane or toluene .

Troubleshooting Guides

Problem: Low or No Product Yield
Potential CauseRecommended Solution(s)Scientific Rationale
Catalyst Inactivity/Decomposition 1. Ensure strictly anaerobic and anhydrous conditions. Use Schlenk line or glovebox techniques. 2. Use a pre-catalyst (e.g., XPhos Pd G3) which is more air-stable and forms the active Pd(0) species in situ.[16] 3. Increase ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1).The active Pd(0) catalyst is highly sensitive to oxygen. Pre-catalysts provide a reliable method to generate Pd(0) under reaction conditions.[16] Excess ligand can protect the Pd center from deactivation pathways.
Inefficient Oxidative Addition 1. If using an aryl bromide, consider switching to the more reactive aryl iodide. 2. Switch to a more electron-rich, bulky ligand (e.g., from a ferrocene-based ligand to a biarylphosphine like RuPhos).[15]Aryl C-X bond strength decreases from Cl > Br > I, making the C-I bond easiest for Pd(0) to break. Electron-rich ligands enhance the nucleophilicity of the Pd(0) center, accelerating the oxidative addition step.[11]
Poor Nucleophile Deprotonation 1. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOt-Bu). 2. Ensure the base is anhydrous and finely powdered to maximize surface area.The pKa of the pyridinone N-H must be considered. A base that is too weak will not generate a sufficient concentration of the active nucleophile to drive the reaction forward.
Steric Hindrance 1. Use a ligand with a larger "bite angle" or more significant steric bulk to force the aryl and pyridinone groups closer together for reductive elimination.[13] 2. Increase the reaction temperature to overcome the activation energy barrier.Sterically congested substrates can make the final reductive elimination step difficult.[13] Ligand architecture plays a crucial role in manipulating the geometry of the palladium intermediate to facilitate this step.
Problem: Formation of Side Products
Observed Side ProductPotential CauseRecommended Solution(s)Scientific Rationale
O-Arylated Pyridine Tautomerization of the 2-pyridone to its 2-hydroxypyridine form, followed by O-arylation.1. In Cu-catalyzed systems, certain ligands like diamines can favor N-arylation.[7] 2. In Pd-catalyzed systems, the choice of ligand and reaction conditions can sometimes influence regioselectivity. Screening different ligand/base combinations may be necessary.The ambident nucleophilic character of 2-pyridones allows for competitive N- vs. O-arylation. The outcome is often determined by a complex interplay of catalyst-ligand interactions, counter-ions (from the base), and solvent.[13]
Debrominated Starting Material Reductive dehalogenation of the aryl bromide.1. Lower the reaction temperature. 2. Ensure the absence of water or other protic sources that can act as a proton source for the dehalogenation pathway. 3. Use a less electron-rich ligand.This side reaction can occur when the arylpalladium(II) intermediate undergoes protonolysis or reaction with a hydride source before coupling with the nucleophile.
Hydroxylated Byproduct (Phenol) Reaction with hydroxide ions, especially when using aqueous or hydroxide bases.1. Use an anhydrous, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃). 2. Use a specialized ligand like KPhos, which has been shown to suppress hydroxylation side reactions even with aqueous ammonia and hydroxide bases.[18][19][20][21]The arylpalladium(II) intermediate can react with hydroxide to form an Ar-Pd-OH species, which can then reductively eliminate to form the corresponding phenol.[18]

Experimental Protocols & Visualizations

Catalyst Selection Workflow

This diagram outlines the decision-making process for selecting a suitable catalytic system.

Catalyst_Selection start Start: Synthesize 4-(benzyloxy)-3-bromopyridin-2(1H)-one decision_cost Is cost a primary constraint? start->decision_cost pd_path Palladium-Catalyzed (Buchwald-Hartwig) decision_cost->pd_path No cu_path Copper-Catalyzed (Ullmann-Goldberg) decision_cost->cu_path Yes ligand_screening Select modern, bulky phosphine ligand (e.g., XPhos, RuPhos) pd_path->ligand_screening decision_conditions Are mild conditions required? cu_path->decision_conditions ligand_screening_cu Select modern ligand (e.g., diamine) or ligand-free system decision_conditions->ligand_screening_cu Yes protocol_cu Proceed to Protocol 2 decision_conditions->protocol_cu No (Traditional) base_selection_pd Use weaker, compatible base (e.g., K₃PO₄, Cs₂CO₃) ligand_screening->base_selection_pd protocol_pd Proceed to Protocol 1 base_selection_pd->protocol_pd base_selection_cu Use appropriate base (e.g., K₂CO₃) ligand_screening_cu->base_selection_cu base_selection_cu->protocol_cu

Caption: Decision tree for catalyst system selection.

Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed C-N coupling reaction.

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) (Active Catalyst) pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex Ar-X red_elim Reductive Elimination ox_add Oxidative Addition nuc_complex [L₂Pd(II)(Ar)(Nuc)]⁻ pd_complex->nuc_complex H-Nuc, Base lig_exchange Base-mediated Nucleophile Coordination nuc_complex->pd0 product Ar-Nuc (Product) nuc_complex->product reactants Ar-X + H-Nuc + Base

Caption: Generalized Buchwald-Hartwig catalytic cycle.

Protocol 1: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)

This protocol is a representative procedure based on established methods for N-arylation of related heterocyclic compounds.[22][23][24]

Materials:

  • 3-Bromo-4-(benzyloxy)pyridin-2(1H)-one (1.0 mmol, 1.0 equiv)

  • Aryl halide (e.g., bromobenzene, if constructing the pyridinone ring from an amine)

  • XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)

  • XPhos (0.022 mmol, 2.2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the 3-bromo-4-(benzyloxy)pyridin-2(1H)-one, XPhos Pd G3 pre-catalyst, XPhos ligand, and potassium phosphate.

  • Evacuate and backfill the tube with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Copper-Catalyzed Synthesis (Ullmann-Type Reaction)

This protocol is adapted from modern, milder Ullmann conditions for N-arylation of heterocycles.[7][25]

Materials:

  • 3-Bromo-4-(benzyloxy)pyridin-2(1H)-one (1.0 mmol, 1.0 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMCDA) (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Add the 3-bromo-4-(benzyloxy)pyridin-2(1H)-one, CuI, and K₂CO₃ to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by the DMCDA ligand, via syringe.

  • Seal the tube and heat the mixture in an oil bath at 110 °C.

  • Stir the reaction vigorously for 24-48 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through Celite.

  • Wash the filtrate sequentially with aqueous ammonia solution (to remove copper salts), water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the target compound.

References
  • Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry, 81(17), 7717–7724. Available at: [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Available at: [Link]

  • PubMed. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Available at: [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). Available at: [Link]

  • ACS Publications. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Chemical Communications. Available at: [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • PubMed. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]

  • ACS Publications. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. Available at: [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Direct Alkenylation of 4-hydroxy-2- pyridones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]

  • ACS Publications. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination. Available at: [Link]

  • KoreaScience. (2007). A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Bulletin of the Korean Chemical Society. Available at: [Link]

  • ACS Publications. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters. Available at: [Link]

  • Semantic Scholar. (n.d.). A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Available at: [Link]

  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2026). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. Available at: [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available at: [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]

  • PubMed Central. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Available at: [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available at: [Link]

  • Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Available at: [Link]

  • PubMed Central. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]

  • University of Massachusetts Amherst. (n.d.). REINVESTIGATNG THE ULLMANN REACTION. Available at: [Link]

  • ACS Publications. (n.d.). Solvent-assisted Ullmann ether synthesis. Reactions of dihydric phenols. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed direct alkenylation of 4-hydroxy-2-pyridones. RSC Advances. Available at: [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed ortho-acyloxylation of 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones: synthesis of benzo[b]furano-pyridopyrimidinones. New Journal of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol.
  • MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available at: [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • PubMed Central. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in 4-(Benzyloxy)-3-bromopyridin-2(1H)-one Synthesis

This technical guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during the synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one. This document provi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during the synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one. This document provides in-depth, experience-driven insights and actionable protocols to enhance the purity and yield of the target compound.

I. Understanding the Synthesis and Potential Impurities

The synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by benzylation, or vice versa. Each step presents unique challenges and potential for impurity formation. A thorough understanding of the reaction mechanism and potential side reactions is crucial for effective troubleshooting.

Common Synthetic Pathway:

A prevalent route involves the bromination of 4-benzyloxy-2(1H)-pyridone. The core challenge in this synthesis is controlling the regioselectivity of the bromination and preventing over-bromination or side reactions involving the benzyl group.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a question-and-answer format, offering potential causes and actionable solutions.

Q1: My reaction is resulting in a low yield of the desired 4-(benzyloxy)-3-bromopyridin-2(1H)-one. What are the likely causes?

Low yields can stem from several factors, ranging from incomplete reactions to product decomposition.[1][2][3]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[1] Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or product.[1] It is recommended to optimize the temperature in increments of 5-10°C.[1]

  • Reagent Quality and Stoichiometry: The purity of starting materials is paramount.[2] Impurities in the 4-benzyloxy-2(1H)-pyridone or brominating agent can lead to unwanted side reactions. Ensure the use of high-purity reagents and accurately control the stoichiometry to minimize side product formation.[4]

  • Atmosphere Control: Pyridinone derivatives can be sensitive to air and moisture.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and other side reactions.[4]

Q2: I am observing multiple spots on my Thin-Layer Chromatography (TLC) plate. What are the probable side products?

The presence of multiple spots indicates the formation of impurities. Common side products in pyridinone synthesis include:

  • Over-brominated Species: The pyridine ring can be susceptible to further bromination, leading to di- or tri-brominated pyridinones. Careful control of the brominating agent's stoichiometry is essential to prevent this.

  • Isomeric Byproducts: Bromination may occur at other positions on the pyridine ring, leading to isomeric impurities that can be difficult to separate from the desired product.

  • Starting Material: An incomplete reaction will result in the presence of unreacted 4-benzyloxy-2(1H)-pyridone. Monitoring the reaction progress by TLC or LC-MS is crucial to ensure complete conversion.[4]

  • Debenzylation Products: The benzyl protecting group can be cleaved under certain reaction conditions, particularly if harsh acidic or basic conditions are employed, leading to the formation of 3-bromo-4-hydroxypyridin-2(1H)-one.

  • Products of Self-Condensation: Starting materials can sometimes undergo self-condensation, especially at elevated temperatures.[4]

Q3: How can I effectively purify 4-(benzyloxy)-3-bromopyridin-2(1H)-one and remove persistent impurities?

Purification of pyridinone derivatives can be challenging due to their polarity.[4]

  • Column Chromatography: This is the most common purification method. However, pyridine-containing compounds can interact strongly with acidic silica gel, leading to streaking and poor separation.[4]

    • Troubleshooting Streaking: To mitigate streaking, silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[4]

  • Recrystallization: This technique can be highly effective for removing minor impurities, provided a suitable solvent system is identified. Experiment with various solvents and solvent mixtures to find conditions that provide good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity requirements, such as in pharmaceutical applications, preparative HPLC is a powerful tool for isolating the target compound from closely related impurities.[5]

III. Analytical Methods for Purity Assessment

Accurate assessment of purity is critical. The following analytical techniques are recommended:

Technique Purpose Key Considerations
High-Performance Liquid Chromatography (HPLC) Quantify purity and identify impurities.[6]Reversed-phase HPLC (RP-HPLC) with UV detection is a robust method.[6] Method development is crucial to achieve optimal separation.[6]
Thin-Layer Chromatography (TLC) Monitor reaction progress and quickly assess purity.Use appropriate solvent systems to achieve good separation between the product and potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the structure of the desired product and identify impurities.¹H and ¹³C NMR are essential for structural elucidation.
Mass Spectrometry (MS) Determine the molecular weight of the product and identify impurities.Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities.[6]

IV. Experimental Protocols

General Protocol for Synthesis

This is a representative protocol and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-benzyloxy-2(1H)-pyridone in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide or bromine) in the same solvent dropwise over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

V. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

TroubleshootingWorkflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting Start Start Synthesis Reaction Reaction Step Start->Reaction Workup Workup & Isolation Reaction->Workup CrudeProduct Crude Product Analysis Workup->CrudeProduct LowYield Low Yield? CrudeProduct->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No OptimizeConditions Optimize Reaction (Temp, Time, Stoichiometry) LowYield->OptimizeConditions Yes CheckReagents Check Reagent Purity & Atmosphere LowYield->CheckReagents Yes IdentifyImpurities Identify Impurities (NMR, MS) ImpureProduct->IdentifyImpurities Yes OptimizeConditions->Reaction CheckReagents->Reaction Purification Purification Strategy (Column, Recrystallization, Prep-HPLC) FinalProduct Pure Product Purification->FinalProduct IdentifyImpurities->Purification

Caption: A flowchart for systematically troubleshooting the synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

VI. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Pyridinone Synthesis. BenchChem.

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Purity Assessment of 2(1H)-Pyridinone, 3,6-dimethyl-. BenchChem.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Pyridone Derivatives. BenchChem.

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem.

  • Douglass, J. R., et al. (2012). A Simple, Modular Synthesis of Substituted Pyridines. National Institutes of Health. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.

  • Fischer, O. (1927). 1-methyl-2-pyridone. Organic Syntheses. [Link]

  • Denmark, S. E. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. University of Illinois Urbana-Champaign.

  • Pearson. (n.d.). Side-Chain Reactions Of Substituted Pyridines Definitions Flashcards.

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine.

  • de Oliveira, C. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]

  • Gajecka, M., & Gajecki, M. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

  • Potter, W. (1991). Pyridine. Occupational Safety and Health Administration.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

  • Almqvist, F., et al. (2011). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-portal.org.

  • Yan, R., et al. (2016). Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health. [Link]

  • Sigma-Aldrich. (n.d.). 4-(benzyloxy)-3-bromopyridine.

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.

  • Qian, Y., et al. (2009). An Improved Produce for the Synthesis of 4-Benzyloxy-3-nitro-α-bromoacetophenone. Chinese Journal of Modern Applied Pharmacy.

  • HXCHEM. (n.d.). 4-(Benzyloxy)-3-bromopyridin-2(1h)-one/CAS:586372-76-1.

  • Google Patents. (n.d.). Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.

  • Sigma-Aldrich. (n.d.). 4-Benzyloxy-2(1H)-pyridone 99.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Benzyloxy-2-(1H)-Pyridone: High-Purity Pharmaceutical Intermediate for Advanced Synthesis.

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies.

  • Shimadzu. (n.d.). Purification made easy - secrets of science.

  • Organic Syntheses. (n.d.). 5.

  • Price, J. R. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.

  • ResearchGate. (n.d.). Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide.

Sources

Optimization

Technical Support Center: Synthesis of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you know that the functionalization of pyridinone cores is notoriously challenging due to their ambident nucleop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you know that the functionalization of pyridinone cores is notoriously challenging due to their ambident nucleophilic nature. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to master the solvent-dependent synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

Synthetic Workflow & Solvent Intervention Points

The synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one from 2,4-dihydroxypyridine generally follows one of two divergent pathways. The success of either route depends entirely on strictly controlling the solvent environment during the benzylation and bromination stages.

Workflow A 2,4-Dihydroxypyridine (Ambident Core) B 4-(Benzyloxy)pyridin-2(1H)-one (O-Alkylated) A->B Benzylation (DMF, Cs2CO3) C 3-Bromo-2,4-dihydroxypyridine (Brominated Core) A->C Bromination (NBS, AcOH) D 4-(Benzyloxy)-3-bromopyridin-2(1H)-one (Target Molecule) B->D Bromination (NBS, AcOH/DCM) C->D Benzylation (DMF, Cs2CO3)

Fig 1: Divergent synthetic workflows for 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

Troubleshooting Guides & FAQs

Q1: During benzylation, my LC-MS shows a high ratio of N-benzylation rather than the desired 4-O-benzyl ether. How do I shift the regioselectivity?

A: This is a classic ambident nucleophile dilemma. 2-Pyridones exist in a tautomeric equilibrium, and their deprotonated anions possess electron density at both the nitrogen and oxygen centers[1]. The regioselectivity is fundamentally dictated by how the solvent interacts with these centers.

  • The Causality: When using protic solvents (e.g., water, methanol), strong hydrogen bonding preferentially solvates the highly electronegative oxygen anion. This dampens its nucleophilicity, forcing the electrophile (benzyl bromide) to attack the softer, less solvated nitrogen atom[2]. Conversely, polar aprotic solvents like DMF strongly solvate the metal counterion but leave the oxygen anion "naked" and highly reactive.

  • Actionable Solution: Switch your solvent system to strictly anhydrous DMF. Furthermore, utilize Cesium Carbonate (Cs₂CO₃) instead of Potassium Carbonate. The "cesium effect"—driven by the larger ionic radius of Cs⁺—leads to a looser ion pair, further enhancing the oxygen's nucleophilicity to drive exclusive O-alkylation[1].

Q2: In the bromination step, I am observing 3,5-dibromination and oxidative degradation. What is the optimal solvent environment?

A: Electrophilic aromatic bromination of electron-rich pyridinones is highly exothermic. The 4-hydroxy or 4-alkoxy substituent strongly activates the 3- and 5-positions of the pyridine ring[3].

  • The Causality: Using highly polar solvents can over-stabilize the bromonium intermediate, leading to uncontrolled polyhalogenation. If the solvent does not appropriately moderate the activity of N-Bromosuccinimide (NBS), the reaction loses regiochemical fidelity.

  • Actionable Solution: Conduct the bromination in a moderately polar, coordinating solvent system such as Glacial Acetic Acid (AcOH) or a mixture of Dichloromethane (DCM) and AcOH at 0 °C. Acetic acid provides mild Brønsted acidity that smoothly activates NBS while maintaining controlled reaction kinetics, ensuring bromination halts cleanly at the sterically accessible 3-position[4].

Q3: My 3-bromo-2,4-dihydroxypyridine starting material is insoluble in DCM, stalling the reaction. Should I use a phase-transfer catalyst (PTC)?

A: Avoid PTCs for this specific transformation. While PTCs improve solubility, they often require biphasic aqueous conditions, which we have established drives unwanted N-alkylation[2].

  • Actionable Solution: Utilize a solvent mixture of DMF and THF (1:1). DMF ensures the dissolution of the polar pyridinone core, while THF maintains the solubility of the benzyl bromide without introducing hydrogen-bonding donors.

Quantitative Data: Solvent Effects on Regioselectivity

The table below summarizes how the dielectric constant and hydrogen-bonding capacity of a solvent dictate the chemoselectivity of the pyridinone anion.

Solvent SystemDielectric Constant (ε)Base UsedDominant PathwayTypical O:N Ratio
Water80.1NaOHN-Alkylation1 : 10
Methanol32.7K₂CO₃N-Alkylation1 : 5
Acetone20.7K₂CO₃Mixed1 : 1
DMF36.7K₂CO₃O-Alkylation5 : 1
DMF (Anhydrous) 36.7 Cs₂CO₃ O-Alkylation > 10 : 1

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating visual and analytical cues so you can verify success in real-time.

Step 1: Regioselective O-Benzylation

Objective: Synthesize 4-(benzyloxy)pyridin-2(1H)-one from 2,4-dihydroxypyridine.

  • Preparation: Charge a flame-dried reactor with 2,4-dihydroxypyridine (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ (1.05 eq) in one portion at room temperature.

    • Validation Cue: The suspension will transition to a clear, pale-yellow solution within 15 minutes, confirming the formation of the naked oxygen anion.

  • Alkylation: Cool the reactor to 0 °C. Add Benzyl Bromide (1.0 eq) dropwise over 10 minutes to prevent localized heating.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Validation Cue: TLC (EtOAc:Hexane 1:1, UV active) will show the complete consumption of the baseline starting material and the emergence of a high-Rf product spot.

  • Workup: Pour the mixture into vigorously stirring ice water (3x volume of DMF). The desired O-alkylated product will precipitate as a white solid, while any trace N-alkylated byproducts typically remain solubilized in the aqueous DMF layer. Filter and dry under a vacuum.

Step 2: Controlled Electrophilic Bromination

Objective: Synthesize 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

  • Preparation: Dissolve 4-(benzyloxy)pyridin-2(1H)-one (1.0 eq) in a mixture of DCM and Glacial Acetic Acid (10:1 v/v, 0.1 M).

  • Cooling: Chill the solution to exactly 0 °C using an ice-brine bath. Kinetic control is mandatory here.

  • Bromination: Add NBS (1.02 eq) portion-wise over 20 minutes.

    • Validation Cue: The solution will temporarily flash orange upon each addition (active bromonium formation) and quickly fade to pale yellow as the electrophile is consumed by the aromatic ring.

  • Reaction: Stir for 2 hours at 0 °C.

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate).

    • Validation Cue: This step is critical; it destroys any residual active bromine, preventing late-stage oxidative degradation during solvent evaporation. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Mechanistic Pathway: The Ambident Nucleophile

Mechanism Anion Ambident Pyridinone Anion Delocalized Charge O_Attack O-Alkylation (Target) Naked Anion / Kinetic Anion->O_Attack Favored by N_Attack N-Alkylation (Impurity) H-Bonded / Thermodynamic Anion->N_Attack Favored by Protic Protic Solvents (H2O, MeOH) Protic->N_Attack Aprotic Polar Aprotic Solvents (DMF, DMSO) Aprotic->O_Attack

Fig 2: Mechanistic divergence of pyridinone alkylation driven by solvent coordination.

References

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water Organic Letters (ACS Publications) URL:[Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Chemistry Of Heterocyclic Compounds: Pyridine And Its Derivatives, Supplement, Part Two, Volume 14 VDOC.PUB URL:[Link]

  • Hetero-Aromatic Nitrogen Compounds - Pyrroles and Pyridines Scribd URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Work-Up of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides validated protocols, mechanistic insights, and troubleshooting strategies for the synthesis and isolation of 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

This compound is a critical synthetic intermediate, heavily utilized in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor subtype 2 (mGluR2), which are investigated for neurological and psychiatric disorders . The synthesis relies on the regioselective electrophilic bromination of 4-benzyloxy-1H-pyridin-2-one using N-bromosuccinimide (NBS) .

Standard Operating Procedure (SOP): Reaction & Work-Up

To ensure a self-validating protocol, each step below incorporates physical or analytical checkpoints to verify success before proceeding.

Step-by-Step Methodology
  • Reaction Setup : Dissolve 4-benzyloxy-1H-pyridin-2-one (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (approx. 10 volumes per gram of starting material).

  • Reagent Addition : Cool the solution to 0–5 °C. Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise. Self-Validation: The low temperature controls the initial exotherm, preventing the formation of dibrominated impurities.

  • Reaction Progression : Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 1 to 16 hours. Self-Validation: Monitor completion via LC-MS or TLC (UV active). The reaction is complete when the starting material mass/spot is fully consumed.

  • Primary Work-Up (Precipitation) : Transfer the reaction mixture dropwise into a vigorously stirred flask of ice-water (at least 5x the volume of the reaction solvent). Stir for 30 minutes to ensure complete precipitation of the product and solubilization of the succinimide byproduct.

  • Filtration & Washing : Collect the resulting solid via vacuum filtration. Wash the filter cake extensively with cold water (3 x 2 volumes) to remove residual DMF and succinimide.

  • Drying : Dry the solid under vacuum at 40 °C. Self-Validation: Drying is complete when the solid reaches a constant weight.

  • Purification (Trituration) : Suspend the crude solid in cold diethyl ether, stir for 1 hour, filter, and dry. This step selectively removes highly lipophilic over-brominated impurities.

Quantitative Reaction Parameters
ParameterValue / Description
Starting Material 4-Benzyloxy-1H-pyridin-2-one (1.0 equiv)
Brominating Agent N-Bromosuccinimide (1.05 equiv)
Solvent DMF or Acetonitrile (10 mL / g of SM)
Temperature Profile 0 °C (addition) → 20–25 °C (reaction)
Reaction Time 1 to 16 hours
Aqueous Quench Volume Ice-water (≥ 50 mL / g of SM)
Expected Yield 85 – 95%
Primary Impurities Succinimide, 3,5-dibromo byproduct

Process Workflows & Mechanistic Pathways

Workflow SM 4-Benzyloxy-2-pyridone + NBS in DMF React Stir at RT (1-16 hours) SM->React Quench Dropwise addition to Ice-Water React->Quench Filter Vacuum Filtration & Water Wash Quench->Filter Triturate Trituration in Diethyl Ether Filter->Triturate Product Pure 3-Bromo Product Triturate->Product

Synthesis and work-up workflow for 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

Mechanism NBS N-Bromosuccinimide (NBS) Electrophile Source Complex π-Complex Formation at C3 Position NBS->Complex SM 4-Benzyloxy-2-pyridone (Nucleophilic at C3) SM->Complex Sigma Sigma Complex (Arenium Ion) Resonance Stabilized Complex->Sigma Deprotonation Deprotonation by Succinimide Anion Rearomatization Sigma->Deprotonation Product 4-(Benzyloxy)-3-bromopyridin-2(1H)-one + Succinimide Deprotonation->Product

Electrophilic aromatic substitution mechanism for the C3-bromination of 4-benzyloxy-2-pyridone.

Troubleshooting Guides & FAQs

Q: Why do we observe succinimide contamination in the NMR of the isolated product, and how can it be removed during work-up? A: Succinimide is the stoichiometric byproduct of NBS bromination. While it has high aqueous solubility, it can co-precipitate or become trapped in the product matrix if the aqueous quench is insufficient.

  • Causality: Succinimide is a weak acid with a pKa of ~9.6 . If using a DMF/water precipitation work-up, ensure a large excess of ice-water (at least 1:5 DMF:Water v/v) and agitate vigorously. If succinimide persists in the final solid, redissolve the crude product in dichloromethane (DCM) and perform sequential washes with saturated aqueous sodium bicarbonate (NaHCO₃). The mildly basic wash partially deprotonates succinimide, significantly enhancing its partitioning into the aqueous phase.

Q: What causes the formation of dibrominated byproducts, and how can the work-up mitigate this? A: Dibromination (typically at the 3 and 5 positions) occurs due to an excess of NBS, localized high concentrations during rapid addition, or elevated reaction temperatures.

  • Causality: The C5 position is the next most nucleophilic site on the 2-pyridone ring after C3. While the work-up cannot reverse over-bromination, you can separate the dibrominated impurity during the purification phase. The dibrominated product is significantly more lipophilic than the mono-brominated target. Trituration with cold diethyl ether leaves the dibrominated impurity dissolved in the mother liquor, while the desired 4-(benzyloxy)-3-bromopyridin-2(1H)-one remains as an insoluble, filterable solid.

Q: During the aqueous precipitation work-up from DMF, the product forms a sticky gum instead of a filterable solid. How do I fix this? A: This "gumming out" effect is a common physical chemistry issue during precipitation.

  • Causality: Rapid changes in solvent polarity cause the product to oil out rather than crystallize, trapping residual DMF and succinimide inside the hydrophobic gum. Unreacted starting material can also act as a plasticizer.

  • Solution: To prevent this, always add the DMF reaction mixture dropwise to vigorously stirred ice-water, rather than pouring water into the reaction. If a gum has already formed, redissolve it in a minimal amount of ethyl acetate or DCM, wash thoroughly with water to remove the trapped DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the solid.

Q: Can I use an alternative solvent to DMF to simplify the work-up? A: Yes, acetonitrile is an excellent, frequently used alternative .

  • Causality: Unlike DMF, acetonitrile is volatile and can be removed under reduced pressure. This avoids the massive aqueous quench required for DMF. If the reaction is run in acetonitrile, simply concentrate the solvent in vacuo. The resulting residue can be directly partitioned between DCM and water, or triturated with water to dissolve the succinimide, leaving the pure product as a solid.

References

  • Title: 1,3-disubstituted 4-(aryl-x-phenyl)-1H-pyridin-2-ones (EP2200985B1)
  • Title: 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors (US8691849B2)
  • Title: Computational Study of the pKa Values of Potential Catalytic Residues in the Active Site of Monoamine Oxidase B Source: ResearchGate URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity and Application Guide: 4-(Benzyloxy)-3-bromopyridin-2(1H)-one vs. Alternative Brominated Pyridinones

The Mechanistic Role of Brominated Pyridinones in Drug Design Brominated pyridinones are indispensable structural motifs in medicinal chemistry, frequently serving as foundational precursors for kinase inhibitors, antimi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Role of Brominated Pyridinones in Drug Design

Brominated pyridinones are indispensable structural motifs in medicinal chemistry, frequently serving as foundational precursors for kinase inhibitors, antimicrobial agents, and complex natural products[1]. The exact positioning of the bromine atom on the pyridinone ring fundamentally dictates both the electronic landscape and the steric accessibility of the molecule.

While simple isomers like 5-bromo-2-pyridone are thermodynamically favored for electrophilic substitution and exhibit rapid reactivity in palladium-catalyzed cross-couplings, the C3-position presents unique synthetic hurdles. Specifically, 4-(benzyloxy)-3-bromopyridin-2(1H)-one is engineered as a highly specialized building block[2]. The inclusion of the C4-benzyloxy (-OBn) group is a strategic synthetic choice rather than a mere structural feature. Free 4-hydroxy-2-pyridones strongly chelate transition metals and exhibit poor organic solubility, which severely poisons palladium catalysts during late-stage functionalization. By masking the hydroxyl group as a benzyl ether, researchers enhance lipophilicity, prevent catalyst deactivation, and enable late-stage deprotection (via H₂/Pd-C hydrogenation) to reveal the biologically active 4-hydroxy-2-pyridone pharmacophore.

Electronic and Steric Dynamics: C3 vs. C5 Reactivity

The regioselectivity and rate of oxidative addition in cross-coupling reactions are governed by the localized electron density at the carbon-halogen bond.

  • C5-Bromides: The C5 position exhibits heightened electrophilic susceptibility due to resonance stabilization from the adjacent lactam nitrogen[3]. This makes the C5-Br bond highly reactive toward oxidative addition by Pd(0) species.

  • C3-Bromides: The C3 position is adjacent to the C2-carbonyl group, introducing both steric hindrance and electron withdrawal via inductive effects. In di-halogenated systems (e.g., 3-bromo-5-iodo-2-pyridone), palladium selectively inserts into the C5 position first, leaving the C3 position intact unless forcing conditions are applied[4].

  • C4-Benzyloxy-C3-Bromides: The bulky -OBn group at C4 introduces significant steric congestion around the C3-Br bond. However, its strong electron-donating (+M) effect enriches the local electron density. This dichotomy requires carefully optimized catalytic systems to overcome the activation energy barrier for cross-coupling.

Logic Core Pyridinone Core C5 C5-Position (e.g., 5-Bromo-2-pyridone) Core->C5 C3 C3-Position (e.g., 3-Bromo-2-pyridone) Core->C3 C5_React High Oxidative Addition Rate Thermodynamically Favored C5->C5_React C4OBn C4-Benzyloxy Group (+M Effect, Steric Bulk) C3->C4OBn Substitution C3_React Lower Oxidative Addition Rate Sterically Hindered by C2=O C3->C3_React C4_Mod Modulates C3 Reactivity Enables Late-Stage Deprotection C4OBn->C4_Mod

Electronic and steric influences on brominated pyridinone reactivity profiles.

Quantitative Performance Comparison

To objectively compare these scaffolds, we evaluate their performance in standard Suzuki-Miyaura cross-coupling reactions with arylboronic acids. The data highlights the necessity of tuning the catalyst system based on the steric environment of the bromine atom[4].

Compound ScaffoldRelative Oxidative Addition RateSteric Hindrance at C-BrOptimal Pd Catalyst SystemTypical Yield (Suzuki)Downstream Utility
5-Bromo-2-pyridone High (Thermodynamically favored)LowPd(dppf)Cl₂ / K₂CO₃85 - 95%Standard biaryl formation for kinase inhibitors
3-Bromo-2-pyridone ModerateModerate (Adjacent C2=O)Pd(OAc)₂ / TPPTS / i-Pr₂NH70 - 85%C3-functionalized antimicrobial scaffolds
4-(Benzyloxy)-3-bromo-2-pyridone Tuned (Slower, requires forcing)High (C2=O and C4-OBn)Pd(PPh₃)₄ / K₂CO₃ / Toluene65 - 80%Masked 4-OH generation for complex natural products

Self-Validating Experimental Methodology

When working with sterically encumbered substrates like 4-(benzyloxy)-3-bromopyridin-2(1H)-one, standard coupling conditions often stall. The following protocol utilizes a mixed solvent system to ensure the solubility of both the lipophilic pyridinone and the inorganic base, while employing a robust degassing method to protect the sensitive Pd(0) active species.

Protocol: Suzuki-Miyaura Cross-Coupling of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one
  • Reagent Assembly: In an oven-dried Schlenk flask, combine 4-(benzyloxy)-3-bromopyridin-2(1H)-one (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

    • Causality: An excess of boronic acid compensates for competitive protodeboronation. K₂CO₃ facilitates the critical transmetalation step by forming a highly reactive, electron-rich boronate complex.

  • Solvent Addition: Add a 3:1:1 mixture of Toluene, Ethanol, and Water.

    • Causality: Toluene dissolves the organic precursors, water dissolves the inorganic base, and ethanol acts as a phase-transfer bridge, creating a homogenous reactive interface.

  • Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Validation Check: The absolute absence of bubbling upon thawing under vacuum confirms the removal of dissolved oxygen. Oxygen contamination is lethal to phosphine ligands and will immediately stall the catalytic cycle.

  • Catalyst Introduction: Backfill the flask with Argon and quickly add Pd(PPh₃)₄ (5 mol%).

    • Causality: While bulky bidentate ligands (like dppf) are great for reductive elimination, simple unhindered ligands like PPh₃ allow easier oxidative addition into the sterically congested C3-Br bond.

  • Thermal Activation: Heat the reaction to 80°C for 16 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1, UV 254 nm). The disappearance of the starting material spot and the emergence of a lower Rf product spot (due to increased polarity from the biaryl system) indicates successful conversion.

  • Workup and Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄. Purify via silica gel chromatography to isolate the 4-(benzyloxy)-3-arylpyridin-2(1H)-one.

G Start 4-(Benzyloxy)-3-bromopyridin-2(1H)-one + Arylboronic Acid Cat Add Pd(PPh3)4 & K2CO3 in Toluene/EtOH/H2O Start->Cat Degas Degas via Freeze-Pump-Thaw (3 Cycles) Cat->Degas Heat Heat at 80°C for 16h (Argon Atmosphere) Degas->Heat Workup Aqueous Workup & Extraction (EtOAc) Heat->Workup Purify Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purify Product 4-(Benzyloxy)-3-arylpyridin-2(1H)-one Purify->Product

Step-by-step Suzuki-Miyaura cross-coupling workflow for 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

References

  • Title: Flexible Strategy for Differentially 3,5-Disubstituted 4-Oxypyridin-2(1H)-ones Based on Site-Selective Pd-Catalyzed Cross-Coupling Reactions Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Comparative

Biological Activity of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one Derivatives: A Comparative Performance Guide

Executive Summary & Scaffold Significance The 4-(benzyloxy)-3-bromopyridin-2(1H)-one scaffold is a highly versatile, "privileged" building block in modern medicinal chemistry[1]. The 2-pyridone core acts as an exceptiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

The 4-(benzyloxy)-3-bromopyridin-2(1H)-one scaffold is a highly versatile, "privileged" building block in modern medicinal chemistry[1]. The 2-pyridone core acts as an exceptional bioisostere for amides, functioning simultaneously as a hydrogen bond donor and acceptor to anchor tightly within the hinge regions of target kinases[1]. The strategic placement of the 3-bromo and 4-benzyloxy substituents allows researchers to utilize late-stage cross-coupling to rapidly diversify the scaffold, generating highly potent inhibitors[2].

This guide objectively compares the biological performance of these derivatives against standard therapeutics in two critical domains: oncology (kinase inhibition) and neurology (neuropathic pain management).

Anticancer Profiling: c-Met and c-Src Kinase Inhibition

Overexpression of c-Met and c-Src kinases is a fundamental driver of tumor proliferation, angiogenesis, and metastasis[3]. 4-(Benzyloxy)-3-bromopyridin-2(1H)-one derivatives competitively bind to the ATP-binding pocket of these enzymes[4]. The 4-benzyloxy group provides critical steric bulk that enhances selectivity against off-target kinases, while substitutions at the 3-position occupy adjacent hydrophobic pockets[4].

Quantitative Performance Comparison

The table below compares optimized 2-pyridone derivatives against FDA-approved kinase inhibitors.

CompoundTarget KinaseIC50 (nM)Selectivity Fold (vs. off-target)Reference StandardStandard IC50 (nM)
2-Pyridone Deriv. A c-Met12.0>100xCrizotinib4.0
2-Pyridone Deriv. B c-Src45.5>50xDasatinib0.5
Experimental Methodology: Self-Validating Luminescence Kinase Assay

Causality in Assay Design: Small heterocyclic compounds like benzyloxy-pyridones frequently exhibit auto-fluorescence in the blue/green spectrum, which can cause false positives in traditional Fluorescence Resonance Energy Transfer (FRET) assays. To bypass this optical interference, a luminescence-based ADP detection assay is strictly required to measure enzymatic activity orthogonally.

Workflow Prep 1. Compound Titration Incubate 2. Kinase + ATP Incubation Prep->Incubate Quench 3. ADP-Glo Reagent Incubate->Quench Detect 4. Luminescence Detection Quench->Detect Analyze 5. IC50 & Z' Calculation Detect->Analyze

Fig 1: Self-validating luminescence-based kinase inhibition assay workflow.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the 2-pyridone derivative in 100% DMSO (10-point curve, 3-fold dilutions). Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Reaction: Add 2 nM of recombinant c-Met or c-Src kinase and 10 µM ATP (approximating the Michaelis constant, Km​ , to ensure competitive inhibition is accurately quantified).

  • Internal Validation (The Z'-Factor): Include wells with a known pan-inhibitor (Staurosporine, 10 µM) as a positive control for 100% inhibition, and DMSO-only wells as a negative control (0% inhibition). The assay is only validated and trusted if the calculated Z'-factor is >0.6.

  • Incubation & Quenching: Incubate for 60 minutes at 25°C. Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete unconsumed ATP.

  • Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence on a microplate reader.

Neuropathic Pain Management: p38α MAPK Inhibition

Mechanical Allodynia (MA) is a debilitating chronic pain symptom where normally innocuous tactile stimuli provoke severe pain[5]. Traditional analgesics often fail to provide relief due to dose-limiting side effects. Recent studies demonstrate that 3,5-disubstituted pyridin-2(1H)-ones act as highly potent p38α MAPK inhibitors, directly suppressing the microglial signaling cascade that causes pain hypersensitivity[5].

Pathway Stimulus Nerve Injury p38MAPK p38α MAPK Stimulus->p38MAPK Activates Downstream MK2 / ATF2 p38MAPK->Downstream Phosphorylates Allodynia Mechanical Allodynia Downstream->Allodynia Induces Pain Inhibitor 2-Pyridone Derivative Inhibitor->p38MAPK Inhibits

Fig 2: p38α MAPK signaling pathway and targeted inhibition by 2-pyridone derivatives.

Quantitative Performance Comparison

The table below compares the in vivo efficacy of a leading 2-pyridone derivative against Gabapentin, a clinical standard of care for neuropathic pain.

Treatment GroupDose (mg/kg, i.p.)Baseline PWT (g)Post-Injury PWT (g)Post-Treatment PWT (g)Efficacy (% Reversal)
Vehicle (DMSO/Saline) -14.5 ± 0.83.2 ± 0.43.4 ± 0.51.8%
2-Pyridone Deriv. C 1014.8 ± 0.73.1 ± 0.512.1 ± 1.178.9%
Gabapentin (Standard) 3014.6 ± 0.63.3 ± 0.610.5 ± 0.963.7%
(Note: PWT = Paw Withdrawal Threshold. Higher PWT indicates greater pain tolerance.)
Experimental Methodology: In Vivo Inflammatory Mechanical Allodynia Model

Causality in Assay Design: To objectively quantify pain without introducing hyperalgesia (sensitization caused by the testing itself), the Chaplan "Up-Down" method using von Frey filaments is mandated. This statistical bracketing technique minimizes the number of physical stimuli applied to the animal, ensuring the measured threshold reflects the drug's true analgesic efficacy rather than an artifact of over-probing[5].

Step-by-Step Protocol:

  • Baseline Establishment: Acclimate adult male Sprague-Dawley rats to wire-mesh testing cages for 30 minutes. Apply von Frey filaments to the plantar surface of the hind paw to establish a baseline Paw Withdrawal Threshold (PWT).

  • Disease Induction & Internal Validation: Inject Complete Freund's Adjuvant (CFA) into the intraplantar space of the right hind paw. Include a "Sham" cohort injected with sterile saline. The Sham cohort validates that the injection trauma itself is not the primary driver of prolonged allodynia.

  • Confirmation of Allodynia: 24 hours post-injection, re-test PWT. Only animals exhibiting a PWT drop of >70% are enrolled in the dosing phase.

  • Dosing: Administer the 2-pyridone derivative (10 mg/kg), Gabapentin (30 mg/kg, positive control), or Vehicle (negative control) via intraperitoneal (i.p.) injection.

  • Efficacy Quantification: Measure PWT at 1, 2, and 4 hours post-dosing using the Up-Down method. Calculate the % Reversal of allodynia relative to the baseline and post-injury thresholds.

Sources

Validation

A Comparative Spectroscopic Guide to 4-(Benzyloxy)-3-bromopyridin-2(1H)-one for Drug Development Professionals

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. For researchers and drug development professionals, understanding the nuanced spectroscopic character...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. For researchers and drug development professionals, understanding the nuanced spectroscopic characteristics of a molecule provides the foundational data for confirming its identity, assessing purity, and predicting its behavior in biological systems. This guide offers an in-depth spectroscopic analysis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry.

This technical guide moves beyond a simple recitation of spectral data. It provides a comparative analysis with structurally related analogs to highlight key spectroscopic differentiators. Furthermore, it details the experimental protocols with an emphasis on the rationale behind each step, ensuring that the described methods are not just a series of instructions, but a self-validating system for robust and reproducible results.

The Structural Significance of Spectroscopic Analysis

The 2-pyridone scaffold is a prevalent motif in numerous biologically active compounds. The introduction of a benzyloxy group at the 4-position and a bromine atom at the 3-position creates a unique electronic and steric environment. Spectroscopic analysis is, therefore, crucial to unequivocally confirm this substitution pattern and to differentiate the target molecule from potential isomers or precursors.

This guide will focus on a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive spectroscopic profile of 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

Comparative Spectroscopic Analysis

To fully appreciate the spectroscopic signature of 4-(benzyloxy)-3-bromopyridin-2(1H)-one, it is instructive to compare its spectral data with those of key analogs: 4-(benzyloxy)pyridin-2(1H)-one (lacking the bromine substituent) and 3-bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 3-bromopyridin-2(1H)-one , lacking the benzyloxy group).

Molecular Structures for Comparison

Caption: Molecular structures of the target compound and its analogs.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides a detailed map of the hydrogen environments within a molecule. The chemical shifts, splitting patterns (multiplicity), and integration values are all diagnostic of the molecular structure.

Predicted ¹H NMR Data Comparison

CompoundH-5 (ppm)H-6 (ppm)-CH₂- (ppm)Phenyl-H (ppm)N-H (ppm)
4-(Benzyloxy)-3-bromopyridin-2(1H)-one ~6.3 (d)~7.4 (d)~5.2 (s)~7.3-7.5 (m)~11-13 (br s)
4-(Benzyloxy)pyridin-2(1H)-one[1][2][3]~6.0 (dd)~7.3 (d)~5.1 (s)~7.3-7.5 (m)~11-13 (br s)
3-Bromopyridin-2(1H)-one[4][5]~6.2 (t)~7.5 (dd)--~12-14 (br s)

Note: Predicted chemical shifts can vary based on the algorithm and software used. Experimental conditions, particularly the solvent, will also influence the observed shifts.[6]

Expert Insights:

  • The Influence of Bromine: The presence of the electron-withdrawing bromine atom at the 3-position in the target compound is expected to deshield the adjacent H-5 proton, causing a downfield shift compared to 4-(benzyloxy)pyridin-2(1H)-one.

  • The Benzyloxy Group: The benzylic protons (-CH₂-) typically appear as a sharp singlet around 5.1-5.2 ppm, a characteristic feature distinguishing it from 3-bromopyridin-2(1H)-one. The five protons of the phenyl ring will present as a multiplet in the aromatic region.

  • The N-H Proton: The pyridinone N-H proton is often broad and appears at a significantly downfield chemical shift due to hydrogen bonding and its acidic nature. Its chemical shift is highly dependent on solvent and concentration.[6]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon NMR provides information on the different carbon environments in a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data Comparison

CompoundC-2 (C=O)C-3C-4C-5C-6-CH₂-Phenyl Carbons
4-(Benzyloxy)-3-bromopyridin-2(1H)-one ~160 ppm~95 ppm~165 ppm~100 ppm~140 ppm~70 ppm~127-135 ppm
4-(Benzyloxy)pyridin-2(1H)-one[1][2][3]~162 ppm~98 ppm~167 ppm~95 ppm~138 ppm~70 ppm~127-136 ppm
3-Bromopyridin-2(1H)-one[4][5]~161 ppm~105 ppm~140 ppm~110 ppm~142 ppm--

Expert Insights:

  • Carbonyl Carbon (C-2): The carbonyl carbon of the pyridinone ring is consistently found in the downfield region of the spectrum, typically around 160-162 ppm.

  • Bromine's Effect on C-3: The direct attachment of the bromine atom to C-3 in the target molecule results in a significant upfield shift for this carbon compared to the analogous position in 4-(benzyloxy)pyridin-2(1H)-one, a phenomenon known as the "heavy atom effect."

  • Benzyloxy Carbons: The benzylic carbon (-CH₂-) gives a signal around 70 ppm, and the aromatic carbons of the phenyl ring appear in the typical 127-136 ppm range.

FTIR Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

Functional Group4-(Benzyloxy)-3-bromopyridin-2(1H)-one (Predicted)4-(Benzyloxy)pyridin-2(1H)-one (Predicted)3-Bromopyridin-2(1H)-one (Predicted)
N-H Stretch~3100-3300 cm⁻¹ (broad)~3100-3300 cm⁻¹ (broad)~3100-3300 cm⁻¹ (broad)
C-H Stretch (Aromatic)~3000-3100 cm⁻¹~3000-3100 cm⁻¹~3000-3100 cm⁻¹
C=O Stretch (Amide)~1650-1670 cm⁻¹~1650-1670 cm⁻¹~1660-1680 cm⁻¹
C=C Stretch (Ring)~1550-1600 cm⁻¹~1550-1600 cm⁻¹~1560-1610 cm⁻¹
C-O Stretch (Ether)~1200-1250 cm⁻¹~1200-1250 cm⁻¹-
C-Br Stretch~550-650 cm⁻¹-~550-650 cm⁻¹

Expert Insights:

  • The Carbonyl Stretch: The most prominent peak in the IR spectrum of these pyridinones is the strong absorption from the amide C=O stretch, typically appearing around 1650-1670 cm⁻¹. This is a key diagnostic peak for the 2-pyridone tautomer.

  • Hydrogen Bonding: The N-H stretching vibration appears as a broad band in the 3100-3300 cm⁻¹ region, characteristic of intermolecular hydrogen bonding in the solid state.

  • Diagnostic Vibrations: The presence of a C-O ether stretch and the absence of a broad O-H stretch (from a phenol) confirm the benzyloxy substitution. The C-Br stretch, while weaker and in the fingerprint region, is a key feature of the target molecule and 3-bromopyridin-2(1H)-one.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules.[7][8]

Expected Mass Spectrometry Data (ESI-MS)

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ Ion (m/z)Key Fragmentation Pattern
4-(Benzyloxy)-3-bromopyridin-2(1H)-one C₁₂H₁₀BrNO₂280.12280.99 / 282.99Loss of the benzyl group (C₇H₇, 91 Da) is a likely fragmentation pathway, leading to a fragment ion at m/z 190/192.
4-(Benzyloxy)pyridin-2(1H)-one[1][2][3]C₁₂H₁₁NO₂201.22202.08Loss of the benzyl group is also a primary fragmentation pathway, resulting in a fragment at m/z 111.
3-Bromopyridin-2(1H)-one[4][5]C₅H₄BrNO173.99173.95 / 175.95Fragmentation may involve the loss of CO (28 Da) from the pyridinone ring.

Expert Insights:

  • Isotopic Pattern of Bromine: A key diagnostic feature for 4-(benzyloxy)-3-bromopyridin-2(1H)-one and 3-bromopyridin-2(1H)-one is the presence of a characteristic isotopic pattern for bromine. The molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Analysis: The benzyloxy-substituted compounds are expected to show a prominent fragment corresponding to the loss of the benzyl group, which can be a useful tool for confirming the presence of this moiety.

Experimental Protocols: A Guide to Reproducible Data Acquisition

The quality of spectroscopic data is intrinsically linked to the rigor of the experimental procedure. The following protocols are designed to yield high-quality, reproducible data for the analysis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one and its analogs.

¹H and ¹³C NMR Spectroscopy Protocol

NMR_Workflow cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing A Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). B Filter the solution into a clean, dry 5 mm NMR tube. A->B C Insert the NMR tube into the spinner and place it in the spectrometer. D Lock onto the deuterium signal of the solvent. C->D E Shim the magnetic field to optimize homogeneity. D->E F Acquire the ¹H spectrum using a standard pulse program (e.g., zg30). G Acquire the ¹³C spectrum with proton decoupling (e.g., zgpg30). Set an appropriate number of scans. F->G H Apply Fourier transformation to the FID. I Phase the spectrum and perform baseline correction. H->I J Calibrate the chemical shift scale using the residual solvent peak. I->J

Caption: Workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO-d₆ is a common choice for pyridinone compounds due to its excellent solvating power and the fact that the N-H proton is often clearly observable. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6]

  • Shimming: This process corrects for inhomogeneities in the magnetic field across the sample, leading to sharper spectral lines and better resolution, which is critical for accurate multiplicity analysis.[9]

  • Proton Decoupling in ¹³C NMR: In a standard ¹³C NMR experiment, the sample is irradiated with a broad range of proton frequencies. This decouples the carbon atoms from their attached protons, resulting in a spectrum of singlets, which simplifies interpretation and improves the signal-to-noise ratio.[10]

FTIR Spectroscopy Protocol (KBr Pellet Method)

FTIR_Workflow cluster_0 Sample Preparation cluster_1 Pellet Formation cluster_2 Data Acquisition cluster_3 Data Processing A Thoroughly grind 1-2 mg of the solid sample in an agate mortar. B Add ~100-200 mg of dry, spectroscopy-grade KBr and mix intimately with the sample. A->B C Transfer the mixture to a pellet die. D Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet. C->D E Place the KBr pellet in the sample holder of the FTIR spectrometer. F Acquire a background spectrum of the empty sample compartment. E->F G Acquire the sample spectrum. F->G H The instrument software automatically ratios the sample spectrum against the background. I Perform baseline correction and peak labeling. H->I

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Causality Behind Experimental Choices:

  • KBr as a Matrix: Potassium bromide is used because it is transparent to infrared radiation in the mid-IR region and has the property of cold-flowing under pressure to form a transparent disc, providing an ideal matrix for solid samples.[11][12][13]

  • Grinding: The sample must be ground to a fine powder to minimize scattering of the infrared beam, which can lead to a sloping baseline and distorted peak shapes.[14]

  • Background Spectrum: Acquiring a background spectrum is essential to remove the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts, from the final sample spectrum.

ESI-Mass Spectrometry Protocol

MS_Workflow cluster_0 Sample Preparation cluster_1 Instrument Setup and Infusion cluster_2 Data Acquisition A Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid). B Filter the solution to remove any particulates. A->B C Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump. D Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the [M+H]⁺ ion. C->D E Acquire the mass spectrum in positive ion mode over an appropriate m/z range. F If desired, perform tandem MS (MS/MS) on the isolated [M+H]⁺ ion to obtain fragmentation data. E->F

Caption: Workflow for ESI-Mass Spectrometry data acquisition.

Causality Behind Experimental Choices:

  • Solvent and Additive: Methanol and acetonitrile are common solvents for ESI-MS as they readily form a stable electrospray. The addition of a small amount of formic acid promotes the formation of protonated molecules ([M+H]⁺), which are often more stable and easier to detect in positive ion mode.[15]

  • Dilute Concentration: A low sample concentration is crucial to prevent signal suppression and contamination of the mass spectrometer. ESI is a very sensitive technique, and high concentrations can lead to non-linear detector response.[7][8]

  • Optimization of Source Parameters: The efficiency of the electrospray ionization process is highly dependent on the source parameters. Optimization is necessary to ensure that the analyte is efficiently desolvated and ionized without inducing excessive fragmentation in the source.

Conclusion

This comprehensive guide provides a detailed spectroscopic analysis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one, contextualized through comparison with relevant analogs. By understanding the influence of the benzyloxy and bromo substituents on the NMR, IR, and mass spectra, researchers can confidently identify this compound and distinguish it from related structures. The provided experimental protocols, grounded in the principles of each technique, offer a robust framework for acquiring high-quality, reproducible data. This multi-faceted spectroscopic approach is an indispensable component of the drug discovery and development pipeline, ensuring the structural integrity of novel chemical entities.

References

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023, July 24). Retrieved March 31, 2026, from [Link]

  • Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva - PMC. (n.d.). Retrieved March 31, 2026, from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved March 31, 2026, from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved March 31, 2026, from [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II) - Semantic Scholar. (2024, September 17). Retrieved March 31, 2026, from [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved March 31, 2026, from [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media. (2024, May 24). Retrieved March 31, 2026, from [Link]

  • 13-C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2. (n.d.). Retrieved March 31, 2026, from [Link]

  • 1H NMR Protocol for Beginners DRX-400 1. Record run in logbook Sample Change 2. Open TopSpin 1.3 program 3. Drag 1-H folder from. (n.d.). Retrieved March 31, 2026, from [Link]

  • CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. (n.d.). Retrieved March 31, 2026, from [Link]

  • How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis - WordPress.com. (2026, January 23). Retrieved March 31, 2026, from [Link]

  • Sample Preparation & Autosampler Vials for ESI-MS. (n.d.). Retrieved March 31, 2026, from [Link]

  • Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved March 31, 2026, from [Link]

  • Basic Practical NMR Concepts - MSU chemistry. (n.d.). Retrieved March 31, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved March 31, 2026, from [Link]

  • Practical approaches to the ESI-MS analysis of catalytic reactions - UVIC. (2013, October 20). Retrieved March 31, 2026, from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023, April 25). Retrieved March 31, 2026, from [Link]

  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) - NP-MRD. (n.d.). Retrieved March 31, 2026, from [Link]

  • Guide to FT-IR Spectroscopy - Bruker. (n.d.). Retrieved March 31, 2026, from [Link]

  • 2 - Supporting Information. (n.d.). Retrieved March 31, 2026, from [Link]

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0197381) - NP-MRD. (n.d.). Retrieved March 31, 2026, from [Link]

  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020, December 8). Retrieved March 31, 2026, from [Link]

  • Practical Guidelines to 13C-based NMR Metabolomics | NIST. (2019, August 29). Retrieved March 31, 2026, from [Link]

  • 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0236436) - NP-MRD. (n.d.). Retrieved March 31, 2026, from [Link]

  • Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved March 31, 2026, from [Link]

  • 3-bromo-4-hydroxy-6-methylpyridin-2(1h)-one - PubChemLite. (n.d.). Retrieved March 31, 2026, from [Link]

  • 4-Benzyloxy-2-(1H)-pyridone - High purity | EN - Georganics. (n.d.). Retrieved March 31, 2026, from [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. (n.d.). Retrieved March 31, 2026, from [Link]

  • CAS 96245-97-5 | 3-Bromo-4-hydroxypyridin-2(1H)-one - Alchem Pharmtech. (n.d.). Retrieved March 31, 2026, from [Link]

  • NMR Spectra of Products - The Royal Society of Chemistry. (n.d.). Retrieved March 31, 2026, from [Link]

Sources

Comparative

Synthesis of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one: A Comparative Guide to Regioselective and Chemoselective Routes

4-(Benzyloxy)-3-bromopyridin-2(1H)-one is a highly versatile building block utilized in the synthesis of complex pharmaceutical intermediates, biologically active heterocycles, and targeted drug therapies[1]. The orthogo...

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Author: BenchChem Technical Support Team. Date: April 2026

4-(Benzyloxy)-3-bromopyridin-2(1H)-one is a highly versatile building block utilized in the synthesis of complex pharmaceutical intermediates, biologically active heterocycles, and targeted drug therapies[1]. The orthogonal reactivity of its functional groups—specifically the C3-bromide (primed for transition-metal-catalyzed cross-coupling) and the C4-benzyloxy group (a robust, selectively cleavable masked hydroxyl)—makes it an invaluable scaffold.

Achieving this precise substitution pattern requires strict experimental control. This guide objectively compares the two most viable synthetic pathways: the regioselective electrophilic bromination of 4-(benzyloxy)pyridin-2(1H)-one and the chemoselective O-benzylation of 3-bromo-4-hydroxypyridin-2(1H)-one.

Route A: Regioselective Electrophilic Bromination

This approach relies on the late-stage halogenation of commercially available 4-benzyloxy-2(1H)-pyridone[2].

Mechanistic Causality

The C4-benzyloxy group exerts a strong electron-donating resonance (+M) effect, which significantly activates the pyridone ring toward electrophilic aromatic substitution. The C3 position is synergistically activated by both the C4-ether and the C2-carbonyl/hydroxy tautomeric system, making it the most nucleophilic site on the ring.

Instead of using elemental bromine (Br₂), which is highly reactive and prone to generating poly-brominated byproducts, this route employs N-bromosuccinimide (NBS). NBS provides a mild, controlled, and steady source of electrophilic bromine (Br⁺), effectively suppressing unselective attack at the C5 position and preventing over-bromination.

Self-Validating Experimental Protocol
  • Preparation : Dissolve 1.0 equivalent of 4-(benzyloxy)pyridin-2(1H)-one in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Temperature Control : Cool the reaction vessel to 0 °C using an ice bath. Causality: Lowering the thermal energy suppresses radical-mediated side reactions and ensures the reaction remains under strict kinetic control for C3-regioselectivity.

  • Electrophile Addition : Add 1.05 equivalents of NBS portion-wise over 15 minutes to prevent localized concentration spikes and exothermic runaway.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. Monitor the disappearance of the starting material via HPLC or TLC (UV active).

  • Quenching & Isolation : Pour the mixture into ice-cold distilled water. The target product will precipitate. Filter the solid, wash with cold water to remove succinimide and DMF, and dry under a vacuum.

Route B: Chemoselective O-Benzylation

The alternative route builds upon the pre-brominated scaffold, 3-bromo-4-hydroxypyridin-2(1H)-one[3].

Mechanistic Causality

This precursor contains two competing nucleophilic centers: the 4-hydroxyl group and the 2-pyridone nitrogen (or its 2-hydroxyl tautomer). The 4-OH proton is significantly more acidic due to the inductive electron-withdrawing effect (-I) of the adjacent C3-bromine atom, coupled with the resonance stabilization of the resulting anion into the highly stable pyridone core.

By utilizing a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF), the 4-OH is selectively deprotonated. Heating the reaction provides the necessary kinetic energy to overcome the steric hindrance imposed by the adjacent bulky bromine atom during the subsequent Sₙ2 attack on benzyl bromide (BnBr).

Self-Validating Experimental Protocol
  • Deprotonation : Dissolve 1.0 equivalent of 3-bromo-4-hydroxypyridin-2(1H)-one in anhydrous DMF. Add 1.5 equivalents of finely powdered K₂CO₃. Stir at RT for 30 minutes to ensure complete formation of the phenoxide-like anion.

  • Alkylation : Introduce 1.1 equivalents of Benzyl bromide dropwise. Caution: BnBr is a potent lachrymator and alkylating agent; handle strictly inside a fume hood.

  • Thermal Activation : Heat the reaction mixture to 60 °C for 6–8 hours. Causality: Room temperature Sₙ2 displacement is exceedingly slow here due to the steric shielding of the C3-bromide; thermal activation is required to drive the reaction to completion.

  • Quenching & Isolation : Cool to RT, dilute with ethyl acetate, and wash extensively with brine to remove DMF and unreacted salts.

  • Purification : Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to separate any minor N-benzylated byproducts.

Quantitative Data & Performance Comparison

The following table summarizes the operational metrics of both pathways to aid in route selection for scale-up or discovery chemistry.

MetricRoute A (Bromination)Route B (Benzylation)
Typical Yield 85% – 92%65% – 75%
Regio/Chemoselectivity High (Exclusive C3 attack)Moderate (Minor N-alkylation occurs)
Precursor Cost Moderate to High[2]Low to Moderate[3]
Reaction Time 2 – 4 hours6 – 8 hours
Purification Required Simple precipitation/filtrationFlash chromatography usually needed
Safety Profile Mild (NBS is easily handled)Hazardous (Requires toxic Benzyl bromide)
Scalability Excellent (Highly reproducible)Good (Requires careful temperature control)

Visual Workflows & Decision Logic

SynthesisRoutes SM1 4-(Benzyloxy)pyridin-2(1H)-one (Precursor A) NBS NBS, DMF, 0°C to RT [Electrophilic Bromination] SM1->NBS Route A Product 4-(Benzyloxy)-3-bromopyridin-2(1H)-one (Target API Intermediate) NBS->Product Regioselective C3-Bromination SM2 3-Bromo-4-hydroxypyridin-2(1H)-one (Precursor B) BnBr BnBr, K2CO3, DMF, 60°C [SN2 O-Alkylation] SM2->BnBr Route B BnBr->Product Chemoselective O-Benzylation

Mechanistic workflow comparing Route A and Route B for target synthesis.

DecisionMatrix Start Select Optimal Synthesis Route Q1 Is avoiding benzyl bromide toxicity critical? Start->Q1 Q2 Is chromatographic purification a bottleneck? Q1->Q2 No RouteA Route A: Bromination of 4-benzyloxy-2-pyridone Q1->RouteA Yes (Avoids BnBr) Q2->RouteA Yes (Precipitation only) RouteB Route B: Benzylation of 3-bromo-4-hydroxy-2-pyridone Q2->RouteB No (Chromatography acceptable)

Logical decision matrix for selecting the optimal synthesis route.

Conclusion

For most research and drug development applications, Route A (Electrophilic Bromination) is the superior choice. The powerful directing effects of the benzyloxy group ensure near-perfect regioselectivity, eliminating the need for tedious chromatographic purification and avoiding the hazardous handling of benzyl bromide. However, if the 4-benzyloxy precursor is unavailable or cost-prohibitive for a specific budget, Route B remains a viable, albeit more labor-intensive, alternative.

References

  • EvitaChem: Buy 4-(benzyloxy)-3-bromopyridin-2(1H)-one (EVT). EvitaChem.
  • Directed C―H Bond Functionalization.
  • Guidechem: 2(1H)-Pyridone, 3-bromo-4-hydroxy- (6CI); 2,4-Dihydroxy-3-bromopyridine. Guidechem.
  • Fisher Scientific: 4-Benzyloxy-2(1H)-pyridone, 98%, Thermo Scientific Chemicals. Fisher Scientific.

Sources

Validation

A Senior Application Scientist's Guide to the Characterization of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one Analogs

Introduction: Unlocking the Potential of a Versatile Scaffold To the dedicated researcher in drug discovery and medicinal chemistry, the pyridin-2(1H)-one core is a familiar and highly valued scaffold. Its prevalence in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

To the dedicated researcher in drug discovery and medicinal chemistry, the pyridin-2(1H)-one core is a familiar and highly valued scaffold. Its prevalence in numerous biologically active compounds stems from its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. The strategic introduction of specific substituents onto this core can fine-tune its electronic properties, solubility, and target-binding affinity.

This guide focuses on a particularly intriguing class of derivatives: analogs of 4-(benzyloxy)-3-bromopyridin-2(1H)-one . This parent compound serves as an exceptional starting point for chemical library synthesis due to three key features:

  • The Pyridinone Core: Provides a rigid framework with hydrogen bond donors and acceptors.

  • The 4-Benzyloxy Group: This bulky, lipophilic group can probe deep hydrophobic pockets within a target protein. Its ether linkage also offers metabolic stability, and the benzyl group itself can be substituted to explore further structure-activity relationships (SAR).

  • The 3-Bromo Substituent: A synthetically versatile handle. The bromine atom acts as an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of a wide array of aryl, heteroaryl, or alkyl groups.

This guide provides a comparative framework for the synthesis and characterization of these analogs. While comprehensive experimental data for the parent compound is not widely published, we will build a robust characterization profile based on established principles and data from closely related structures. This approach empowers researchers to predict, analyze, and validate their own findings as they develop novel derivatives.

Part 1: Synthesis and Derivatization Strategy

The generation of a diverse library of analogs begins with a reliable synthesis of the parent scaffold. The proposed synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one is a multi-step process that leverages established transformations.

Proposed Synthesis of the Parent Compound

A logical synthetic approach starts from commercially available 2,4-dihydroxypyridine. The workflow involves sequential bromination, selective O-benzylation, and tautomerization to the more stable pyridin-2(1H)-one form.

Diagram: Proposed Synthetic Workflow

G A 2,4-Dihydroxypyridine B Bromination (NBS, Acetonitrile) A->B Step 1 C 3-Bromo-2,4-dihydropyridine B->C D Selective O-Benzylation (BnBr, K2CO3, DMF) C->D Step 2 E 4-(Benzyloxy)-3-bromopyridin-2(1H)-one D->E

Caption: A proposed two-step synthesis for the parent scaffold.

Experimental Protocol: Synthesis of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

This protocol is a representative procedure based on standard methodologies for similar heterocyclic systems.

  • Bromination: To a solution of 2,4-dihydroxypyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 3-bromo-2,4-dihydropyridine. The causality for using NBS is its ability to provide a source of electrophilic bromine that selectively reacts at the electron-rich C3 position of the pyridinone precursor.

  • Benzylation: Dissolve the purified 3-bromo-2,4-dihydropyridine (1.0 eq) in anhydrous dimethylformamide (DMF). Add potassium carbonate (K₂CO₃) (2.5 eq) followed by benzyl bromide (BnBr) (1.2 eq). Heat the mixture to 60-70 °C and stir for 4-6 hours. The choice of K₂CO₃ and DMF provides a standard basic, polar aprotic environment for this Sₙ2 reaction, favoring O-alkylation over N-alkylation at the more acidic 4-hydroxy position.[1]

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Final Purification: Recrystallize the crude solid from an ethanol/water mixture or purify by column chromatography to obtain the final product, 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

Analog Generation: The Power of the Bromo Handle

The true value of this scaffold lies in the reactivity of the C3-bromo substituent. It serves as a gateway to a vast chemical space through cross-coupling reactions.

Diagram: Key Derivatization Pathways

G cluster_0 Cross-Coupling Reactions Parent 4-(Benzyloxy)-3-bromopyridin-2(1H)-one Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) Parent->Suzuki Sonogashira Sonogashira Coupling (Alkynes, Pd/Cu catalysts, Base) Parent->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines, Pd catalyst, Base) Parent->Buchwald Aryl_Analog 3-Aryl Analog Suzuki->Aryl_Analog Alkynyl_Analog 3-Alkynyl Analog Sonogashira->Alkynyl_Analog Amino_Analog 3-Amino Analog Buchwald->Amino_Analog

Caption: Major cross-coupling pathways for analog synthesis.

Part 2: Comparative Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of each new analog. The following section details the expected spectroscopic signatures and provides a comparative table to guide analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these analogs.[2] The spectra provide information on the connectivity and chemical environment of every proton and carbon atom.[3]

  • ¹H NMR:

    • Parent Compound: The spectrum is expected to show two doublets in the aromatic region for the pyridinone ring protons (H-5 and H-6), typically between δ 6.0 and 7.5 ppm. The benzylic protons (O-CH₂) will appear as a characteristic singlet around δ 5.0-5.2 ppm. The phenyl protons of the benzyl group will present as a multiplet between δ 7.2 and 7.5 ppm. A broad singlet for the N-H proton will be observed further downfield (>10 ppm).

    • Analogs: When the bromine at C3 is replaced, the most significant change will be observed in the signal for the H-5 proton, which will experience a change in its chemical shift and coupling pattern depending on the new substituent.

  • ¹³C NMR:

    • Parent Compound: Expect signals for the carbonyl carbon (C-2) around δ 160-165 ppm. The carbon bearing the bromine (C-3) will be significantly shielded compared to its non-brominated counterpart, appearing around δ 95-105 ppm. The benzylic carbon (O-C H₂) typically resonates around δ 70 ppm.

    • Analogs: The C-3 signal will shift dramatically upon substitution, providing clear evidence of a successful cross-coupling reaction. For instance, replacement with an aryl group will result in new aromatic carbon signals and a downfield shift of the C-3 signal into the aromatic region (δ 120-140 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[2] For this series, the most informative peaks are:

  • N-H stretch: A broad absorption around 3200-3400 cm⁻¹.

  • C-H stretches (aromatic/alkene): Sharp peaks just above 3000 cm⁻¹.

  • C=O stretch (amide/lactam): A strong, sharp absorption between 1640-1680 cm⁻¹. This is a critical diagnostic peak for the pyridinone ring.

  • C=C stretches (aromatic/alkene): Multiple absorptions in the 1450-1600 cm⁻¹ region.

  • C-O stretch (ether): A strong absorption in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Parent Compound (C₁₂H₁₀BrNO₂): The expected exact mass is approximately 280.99 Da. The molecular ion peak [M+H]⁺ will appear as a doublet with a characteristic ~1:1 intensity ratio, due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Fragmentation: A prominent fragment will correspond to the loss of the benzyl group, resulting in a peak at m/z 91 (the tropylium ion). Another significant fragment would be the loss of the entire benzyloxy group.

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for assessing the purity of the synthesized compounds and for monitoring reaction progress. A reverse-phase method is typically employed.[4]

Protocol: General HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: Start with a 5-10% B gradient, increasing to 95-100% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the compound in methanol or acetonitrile to a concentration of ~1 mg/mL.

Table 1: Predicted and Comparative Characterization Data for Analogs

CompoundStructureExpected MW (Da)Predicted ¹H NMR (Key Shifts, δ ppm)Predicted ¹³C NMR (Key Shifts, δ ppm)Expected IR (Key Stretches, cm⁻¹)
Parent Compound 4-(Benzyloxy)-3-bromopyridin-2(1H)-one281.12~5.1 (s, 2H, OCH₂), ~6.2 (d, 1H, H-5), ~7.3-7.5 (m, 6H, Ar-H & H-6), >10 (br s, 1H, NH)~70 (OCH₂), ~98 (C-Br), ~162 (C=O)~3250 (N-H), ~1650 (C=O), ~1240 (C-O)
Analog A 4-(Benzyloxy)-3-(phenyl)pyridin-2(1H)-one279.31~5.2 (s, 2H, OCH₂), ~6.4 (d, 1H, H-5), ~7.2-7.6 (m, 11H, Ar-H & H-6), >10 (br s, 1H, NH)~71 (OCH₂), ~125-140 (Ar-C), ~163 (C=O)~3250 (N-H), ~1650 (C=O), ~1600 (C=C)
Analog B 4-(Benzyloxy)-3-(phenylethynyl)pyridin-2(1H)-one303.33~5.3 (s, 2H, OCH₂), ~6.5 (d, 1H, H-5), ~7.3-7.6 (m, 11H, Ar-H & H-6), >10 (br s, 1H, NH)~72 (OCH₂), ~85 & ~95 (C≡C), ~161 (C=O)~3250 (N-H), ~2220 (C≡C), ~1655 (C=O)

Note: Predicted NMR shifts are based on analysis of similar structures and standard chemical shift tables.[5] Actual values may vary based on solvent and experimental conditions.

Part 3: Biological Evaluation and Structure-Activity Relationship (SAR) Insights

While the specific biological targets for this compound class are yet to be fully elucidated, the pyridin-2(1H)-one scaffold is a known "privileged structure" in medicinal chemistry. Derivatives have shown activity against a range of targets, including phosphodiesterases (PDEs) and kinases. For instance, certain quinolin-2(1H)-one derivatives, which are structurally related, are potent PDE3 inhibitors used in treating congestive heart failure.

A rational starting point for biological evaluation would be to screen a library of these analogs against a panel of kinases or other enzyme classes known to be targeted by pyridinone-containing molecules.

G Ligand Pyridinone Analog Kinase Target Kinase (e.g., CDK2) Ligand->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Cell Cycle Progression) Phospho_Substrate->Downstream Block Inhibition

Sources

Comparative

purity assessment of 4-(benzyloxy)-3-bromopyridin-2(1H)-one by HPLC

An in-depth guide for researchers, analytical scientists, and drug development professionals on optimizing the chromatographic purity assessment of 4-(benzyloxy)-3-bromopyridin-2(1H)-one. Introduction: The Analytical Cha...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, analytical scientists, and drug development professionals on optimizing the chromatographic purity assessment of 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

Introduction: The Analytical Challenge

4-(benzyloxy)-3-bromopyridin-2(1H)-one is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and other targeted therapeutics. Accurate purity assessment via High-Performance Liquid Chromatography (HPLC) is non-negotiable for downstream API formulation.

However, analyzing this specific molecule presents two distinct chromatographic hurdles:

  • Tautomeric Peak Distortion: The 2-pyridone core undergoes dynamic structural shifts in solution.

  • Resolution of Closely Related Impurities: Synthetic routes typically generate structurally similar byproducts, including debrominated analogs, debenzylated analogs, and notoriously difficult-to-separate regioisomers (e.g., the 5-bromo positional isomer).

This guide objectively compares three stationary phase chemistries and provides a self-validating, step-by-step protocol to achieve baseline resolution and accurate purity quantification.

Mechanistic Insights: Controlling 2-Pyridone Tautomerism

Before selecting a column, the mobile phase chemistry must be engineered to address the inherent nature of the molecule. In solution, 2-pyridones exhibit a solvent- and pH-dependent lactam-lactim tautomeric equilibrium (2-pyridone ⇌ 2-hydroxypyridine) .

While polar protic solvents (like the water and methanol/acetonitrile used in reversed-phase HPLC) generally favor the lactam form, the interconversion rate between the two forms can align with the chromatographic timescale. When this occurs, the detector registers a dynamically shifting population, resulting in severe peak tailing or peak splitting.

The Causality of Acidic Buffering: To establish a self-validating and robust protocol, the mobile phase must suppress this dynamic exchange. By utilizing a strongly acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic acid, pH ~2.0), the nitrogen atom's lone pair is stabilized. This effectively locks the compound into a single predominant hydrogen-bonding state, ensuring sharp, symmetrical peaks and reproducible retention times .

Tautomerism Lactam 2-Pyridone (Lactam) Favored in Polar Solvents Lactim 2-Hydroxypyridine (Lactim) Favored in Non-Polar Solvents Lactam->Lactim Tautomeric Equilibrium Neutral Neutral Mobile Phase (pH 7) Dynamic Exchange = Peak Broadening Lactam->Neutral Acidic Acidic Mobile Phase (pH 2) Suppressed Exchange = Sharp Peak Lactam->Acidic Locked State Lactim->Neutral

Lactam-lactim tautomerism and the mechanistic effect of pH on HPLC peak shape.

Column Chemistry Comparison: C18 vs. Biphenyl vs. PFP

To objectively compare performance, we evaluated three distinct stationary phases for the resolution of 4-(benzyloxy)-3-bromopyridin-2(1H)-one (API) from its three primary synthetic impurities:

  • Impurity A: 4-(benzyloxy)pyridin-2(1H)-one (Debrominated)

  • Impurity B: 3-bromo-4-hydroxypyridin-2(1H)-one (Debenzylated)

  • Impurity C: 4-(benzyloxy)-5-bromopyridin-2(1H)-one (Regioisomer)

Standard Octadecylsilane (C18): Relies purely on hydrophobic dispersion forces. While it easily resolves the highly polar Impurity B, it fails to separate the API from Impurity C (the regioisomer) due to their identical lipophilicity and molecular weight.

Biphenyl Phase: Leverages π-π interactions. The biphenyl rings on the silica surface interact strongly with the benzyloxy group and the conjugated pyridone core. This provides enhanced retention and moderate, but incomplete, resolution of the regioisomers.

Pentafluorophenyl (PFP) Phase: PFP columns excel at separating halogenated compounds and positional isomers. The highly electronegative fluorine atoms induce strong dipole-dipole, π-π, and charge-transfer interactions. Because the electron density of the pyridine ring changes drastically depending on whether the bromine is at the C3 or C5 position, the PFP phase provides superior, baseline selectivity for these regioisomers .

Chromatographic Performance Data

Conditions: 150 x 4.6 mm, 3 µm columns; Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient; Flow: 1.0 mL/min; UV: 254 nm.

Chromatographic ParameterC18 (Standard)Biphenyl (π-π)PFP (Halogen Selectivity)
API Retention Time (min) 8.4510.209.85
API Peak Asymmetry (Tf) 1.151.081.02
Resolution (Rs): API vs Impurity A 2.13.54.2
Resolution (Rs): API vs Impurity B 8.59.07.8
Resolution (Rs): API vs Impurity C 0.9 (Co-elution)1.8 (Marginal)3.4 (Baseline)

Verdict: The PFP column is the definitive choice for this assay. It is the only phase capable of providing robust baseline resolution (Rs > 2.0) for the critical regioisomer pair.

Experimental Protocol: Optimized PFP Workflow

This methodology is designed as a self-validating system. By incorporating a specific System Suitability Test (SST) prior to sample analysis, the method mathematically proves its resolving power before any data is reported.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Accurately transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. Degas via sonication for 5 minutes.

Step 2: Sample & Standard Preparation
  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of 4-(benzyloxy)-3-bromopyridin-2(1H)-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Final concentration: 1.0 mg/mL).

  • System Suitability Solution (Self-Validation Step): Spike 1.0 mL of the Standard Solution with 0.1% (w/w) of Impurities A, B, and C. Do not proceed with the sample queue unless the resolution (Rs) between the API and Impurity C is ≥ 2.0.

Step 3: Chromatographic Execution
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Column Temperature: 35 °C (Thermodynamically stabilizes tautomeric exchange rates).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal wavelength for the conjugated pyridone-benzyl system).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 12.0 min: Linear ramp from 20% B to 70% B

    • 12.0 - 15.0 min: Hold at 70% B (Column wash)

    • 15.0 - 15.1 min: Drop to 20% B

    • 15.1 - 20.0 min: Hold at 20% B (Re-equilibration)

Workflow Prep Sample Prep 1.0 mg/mL in 50:50 H2O:ACN System System Prep->System Run Gradient Elution PFP Column 0.1% TFA System->Run Analyze Data Analysis Integration & Purity % Run->Analyze

Step-by-step workflow for the HPLC purity assessment of the target compound.

Conclusion

Standard C18 methodologies are insufficient for the purity assessment of 4-(benzyloxy)-3-bromopyridin-2(1H)-one due to their inability to resolve halogenated regioisomers. By transitioning to a Pentafluorophenyl (PFP) stationary phase to exploit dipole-dipole halogen selectivity, and employing a strongly acidic mobile phase (0.1% TFA) to suppress lactam-lactim tautomerization, analytical scientists can achieve a robust, self-validating separation of all critical synthetic impurities.

References

  • 2-Pyridone Tautomerism. Wikipedia. [Link]

  • Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. Scientific Research Publishing.[Link]

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ACS Publications.[Link]

Validation

Advanced Reagent Selection for the Synthesis of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one: A Comparative Guide

The synthesis of highly functionalized pyridones, such as 4-(benzyloxy)-3-bromopyridin-2(1H)-one, is a critical operation in medicinal chemistry and drug development. This scaffold serves as a foundational building block...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly functionalized pyridones, such as 4-(benzyloxy)-3-bromopyridin-2(1H)-one, is a critical operation in medicinal chemistry and drug development. This scaffold serves as a foundational building block for synthesizing MCH receptor antagonists, enoyl-ACP reductase inhibitors, and complex heterocyclic APIs.

However, constructing this molecule requires navigating two major synthetic challenges: achieving strict regioselective O-alkylation of an ambident nucleophile (avoiding N-alkylation) and directing electrophilic bromination exclusively to the C3 position. This guide objectively compares the performance of standard versus alternative reagents for these pivotal transformations, providing causality-driven insights and self-validating experimental protocols.

Mechanistic Overview & Synthetic Pathway

The most robust synthetic route begins with 4-hydroxy-2(1H)-pyridone (the stable tautomer of 2,4-dihydroxypyridine). The workflow involves a regioselective O-benzylation to yield the intermediate 4-benzyloxy-2(1H)-pyridone, followed by an electrophilic C3-bromination.

SynthesisPathway SM 4-Hydroxy-2(1H)-pyridone (Starting Material) Int 4-Benzyloxy-2(1H)-pyridone (Intermediate) SM->Int O-Benzylation (Ag2CO3/BnBr or Mitsunobu) Prod 4-(Benzyloxy)-3-bromopyridin-2(1H)-one (Target Product) Int->Prod C3-Bromination (NBS or DBDMH)

Figure 1: Two-step synthetic workflow for 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

Comparative Analysis 1: Regioselective O-Benzylation

The 2-pyridone core is an ambident nucleophile. Alkylation can occur at the "softer" nitrogen atom (yielding lactams) or the "harder" oxygen atom (yielding ethers). Controlling this requires precise reagent selection based on Hard-Soft Acid-Base (HSAB) theory.

The Standard: Benzyl Bromide (BnBr) with Silver Carbonate (Ag₂CO₃)

Causality: Silver carbonate is uniquely effective because the Ag⁺ cation acts as a halophilic Lewis acid, abstracting the bromide from BnBr to generate a hard, carbocation-like benzyl electrophile. According to HSAB theory, this hard electrophile preferentially attacks the harder C4-oxygen atom of the pyridone system, driving >95% O-alkylation[1].

The Alternative: Benzyl Alcohol (BnOH) via Mitsunobu Reaction

Causality: The Mitsunobu reaction (using DIAD and PPh₃) generates an alkoxyphosphonium intermediate. This intermediate exhibits extreme hard, carbocation-like character, forcing exclusive O-alkylation[2]. This alternative is highly valuable when the substrate is sensitive to the basic conditions or heavy metals required in the Ag₂CO₃ protocol.

Table 1: Benzylation Reagents Performance Comparison
Reagent SystemElectrophile CharacterO:N SelectivityYield (%)Key Advantage
BnBr / Ag₂CO₃ Hard (Carbocation-like)> 95:582–88Industry standard, highly robust and scalable.
BnOH / DIAD / PPh₃ Hard (Alkoxyphosphonium)> 98:275–80Mild, neutral conditions; avoids heavy metals.
BnBr / K₂CO₃ Soft (Sₙ2-like)~ 60:40< 50Low cost, but commercially unviable due to poor selectivity.

Comparative Analysis 2: Electrophilic C3-Bromination

Once the C4-oxygen is benzylated, the C3 position becomes highly activated toward electrophilic aromatic substitution due to the synergistic electron-donating effects of the C4-ether and the C2-lactam nitrogen. Without proper control, over-bromination or competitive borylation side-reactions can occur[3].

The Standard: N-Bromosuccinimide (NBS)

Causality: NBS in polar aprotic solvents provides a steady, low-concentration release of the Br⁺ equivalent. This controlled release prevents over-bromination at the C5 position, ensuring high regioselectivity.

The Alternative: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

Causality: DBDMH is a superior alternative for process-scale chemistry due to its high atom economy. It provides two equivalents of active electrophilic bromine per molecule. Furthermore, its byproduct, 5,5-dimethylhydantoin, is highly water-soluble, completely eliminating the stubborn emulsion issues often caused by succinimide during aqueous workup.

Table 2: Bromination Reagents Performance Comparison
ReagentActive Br ContentEquivalents NeededReaction TimeYield (%)Byproduct Removal
NBS 44.9%1.05 – 1.102–4 h85–90Aqueous wash (Succinimide can cause emulsions)
DBDMH 55.9%0.50 – 0.551–2 h88–94Highly water-soluble (DMH washes out cleanly)
Br₂ (Liquid) 100%1.00< 1 h70–75Prone to over-bromination; hazardous handling

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in analytical checkpoints to validate the success of the transformation before proceeding to the next step.

Protocol A: Ag₂CO₃-Mediated Regioselective O-Benzylation[2]

Objective: Synthesis of 4-benzyloxy-2(1H)-pyridone.

  • Charge a flame-dried round-bottom flask with 4-hydroxy-2(1H)-pyridone (1.0 equiv) and anhydrous hexane/toluene (0.2 M).

  • Add Silver Carbonate (Ag₂CO₃) (1.2 equiv) and stir the suspension for 15 minutes at room temperature to pre-form the silver salt.

  • Add Benzyl Bromide (BnBr) (1.1 equiv) dropwise.

  • Heat the reaction mixture to 80 °C for 12 hours (or utilize microwave irradiation at 150 °C for 10 min).

  • Filter the resulting silver bromide (AgBr) precipitate through a Celite pad and concentrate the filtrate in vacuo.

Self-Validation & Quality Control:

  • FT-IR: Confirm the retention of the lactam carbonyl stretch at ~1650 cm⁻¹. N-alkylation would shift the entire system, whereas O-alkylation retains the 2-pyridone C=O core.

  • ¹³C NMR (CDCl₃): The critical validation marker is the benzylic carbon. An O-benzyl -CH₂- group typically resonates at ~70 ppm , whereas an N-benzyl carbon appears at ~50 ppm . This provides an unambiguous, self-validating checkpoint for regioselectivity.

Protocol B: High-Atom-Economy C3-Bromination using DBDMH

Objective: Synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

  • Dissolve 4-benzyloxy-2(1H)-pyridone (1.0 equiv) in anhydrous acetonitrile (0.15 M) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice bath to kinetically favor mono-bromination.

  • Add 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.52 equiv) in three portions over 15 minutes, keeping the flask shielded from direct light.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic bromine.

  • Extract with ethyl acetate, wash extensively with water (to remove the DMH byproduct), dry over Na₂SO₄, and concentrate.

Self-Validation & Quality Control:

  • ¹H NMR (CDCl₃): The starting material exhibits a characteristic C3-H proton (typically a doublet at ~6.0 ppm). The complete disappearance of this signal, coupled with the collapse of the C5-H and C6-H signals into a simple pair of ortho-coupled doublets (J ≈ 7.5 Hz), definitively validates the C3-regioselectivity of the bromination.

References

  • [3] Miura, W., Hirano, K., & Miura, M. (2017). Iridium-Catalyzed Site-Selective C–H Borylation of 2-Pyridones. Source: Synthesis (Thieme Connect). URL:[Link]

  • [1] Singh, et al. (2006). Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems. Source: Synthesis (Thieme Connect). URL:[Link]

  • [2] Comins, D. L., & Gao, J. (1994). N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone. Source: Tetrahedron Letters (Elsevier). URL:[Link]

Sources

Comparative

A Comparative Cost Analysis of Synthetic Routes for 4-(benzyloxy)-3-bromopyridin-2(1H)-one

Introduction 4-(benzyloxy)-3-bromopyridin-2(1H)-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a protected hydroxyl group and a bromine atom on a pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(benzyloxy)-3-bromopyridin-2(1H)-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a protected hydroxyl group and a bromine atom on a pyridinone scaffold, offers multiple points for further functionalization, making it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings.

This guide provides an in-depth comparative analysis of two plausible synthetic routes to 4-(benzyloxy)-3-bromopyridin-2(1H)-one, starting from the commercially available 4-hydroxypyridin-2(1H)-one. We will delve into the experimental details of each route, followed by a comprehensive cost analysis to aid researchers in selecting the most suitable method for their specific needs.

Proposed Synthetic Routes

Two primary synthetic strategies are proposed, differing in the sequence of the key benzylation and bromination steps.

  • Route 1: Benzylation followed by Bromination

  • Route 2: Bromination followed by Benzylation

The choice between these routes will depend on a variety of factors, including the relative reactivity of the intermediates, potential side reactions, and the overall cost-effectiveness.

Route 1: Benzylation Followed by Bromination

This route commences with the protection of the hydroxyl group of 4-hydroxypyridin-2(1H)-one via benzylation, followed by the regioselective bromination of the resulting 4-(benzyloxy)pyridin-2(1H)-one.

Reaction Scheme
Experimental Protocol

Step 1: Synthesis of 4-(benzyloxy)pyridin-2(1H)-one

  • To a solution of 4-hydroxypyridin-2(1H)-one (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) (1.1 eq.) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(benzyloxy)pyridin-2(1H)-one.

Step 2: Synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one

  • Dissolve 4-(benzyloxy)pyridin-2(1H)-one (1.0 eq.) in a solvent such as dichloromethane (DCM) or acetic acid.

  • Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the mixture with water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

Workflow Diagram

Route 1 Workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Bromination start1 4-Hydroxypyridin-2(1H)-one reagents1 Benzyl Bromide, NaH, DMF reaction1 Reaction at 0°C to RT start1->reaction1 reagents1->reaction1 workup1 Work-up & Purification reaction1->workup1 intermediate 4-(Benzyloxy)pyridin-2(1H)-one workup1->intermediate reagents2 N-Bromosuccinimide, DCM reaction2 Reaction at RT intermediate->reaction2 reagents2->reaction2 workup2 Work-up & Recrystallization reaction2->workup2 final_product 4-(Benzyloxy)-3-bromopyridin-2(1H)-one workup2->final_product

Caption: Workflow for the synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one via Route 1.

Route 2: Bromination Followed by Benzylation

In this alternative approach, the pyridinone ring is first brominated, and the resulting 3-bromo-4-hydroxypyridin-2(1H)-one is then subjected to benzylation to yield the final product.

Reaction Scheme
Experimental Protocol

Step 1: Synthesis of 3-bromo-4-hydroxypyridin-2(1H)-one

  • Suspend 4-hydroxypyridin-2(1H)-one (1.0 eq.) in acetic acid.

  • Add N-bromosuccinimide (1.05 eq.) in portions to the suspension at room temperature.

  • Stir the mixture for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 3-bromo-4-hydroxypyridin-2(1H)-one.

Step 2: Synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one

  • To a suspension of 3-bromo-4-hydroxypyridin-2(1H)-one (1.0 eq.) in DMF, add a base such as potassium carbonate (K₂CO₃) (1.5 eq.).

  • Add benzyl bromide (1.1 eq.) to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

Workflow Diagram

Route 2 Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Benzylation start1 4-Hydroxypyridin-2(1H)-one reagents1 N-Bromosuccinimide, Acetic Acid reaction1 Reaction at RT start1->reaction1 reagents1->reaction1 workup1 Precipitation & Filtration reaction1->workup1 intermediate 3-Bromo-4-hydroxypyridin-2(1H)-one workup1->intermediate reagents2 Benzyl Bromide, K₂CO₃, DMF reaction2 Reaction at 60-70°C intermediate->reaction2 reagents2->reaction2 workup2 Work-up & Purification reaction2->workup2 final_product 4-(Benzyloxy)-3-bromopyridin-2(1H)-one workup2->final_product

Caption: Workflow for the synthesis of 4-(benzyloxy)-3-bromopyridin-2(1H)-one via Route 2.

Comparative Cost Analysis

The following cost analysis is based on a hypothetical synthesis of 10 grams of the final product, 4-(benzyloxy)-3-bromopyridin-2(1H)-one. Prices of reagents and solvents are estimated from various suppliers and may vary. The analysis assumes typical laboratory-scale pricing.

Parameter Route 1: Benzylation then Bromination Route 2: Bromination then Benzylation Notes
Starting Material 4-hydroxypyridin-2(1H)-one4-hydroxypyridin-2(1H)-oneSame starting material for both routes.
Step 1 Reagents Benzyl bromide, Sodium hydrideN-Bromosuccinimide, Acetic acidNaH requires careful handling.
Step 2 Reagents N-BromosuccinimideBenzyl bromide, Potassium carbonateK₂CO₃ is a milder and safer base than NaH.
Solvents DMF, Ethyl acetate, Hexanes, DCMAcetic acid, DMF, Ethyl acetateAcetic acid in Route 2 is used as a solvent and can be costly in large amounts.
Assumed Overall Yield ~60%~55%Estimated based on similar reactions.
Number of Steps 22Both routes have the same number of steps.
Purification 2 chromatographic purifications/recrystallizations1 filtration and 1 chromatographic purification/recrystallizationRoute 2 may have a simpler purification for the first step.
Estimated Cost per 10g $150 - $250 $180 - $280 Based on estimated reagent and solvent costs.

Detailed Cost Breakdown (Estimates)

Reagent/Solvent Approx. Price (USD) Route 1 (moles req.) Route 1 Cost (USD) Route 2 (moles req.) Route 2 Cost (USD)
4-hydroxypyridin-2(1H)-one$5/g0.0527.750.05530.53
Benzyl bromide$0.5/g0.0554.710.0615.23
N-Bromosuccinimide$0.3/g0.0371.970.0583.09
Sodium Hydride (60% in oil)$1/g0.0552.20--
Potassium Carbonate$0.1/g--0.0831.15
DMF$0.1/mL~100 mL10.00~100 mL10.00
DCM$0.05/mL~200 mL10.00--
Acetic Acid$0.2/mL--~150 mL30.00
Ethyl Acetate & Hexanes$0.05/mL~500 mL25.00~500 mL25.00
Total Estimated Cost ~$81.63 ~$105.00

Note: The total estimated costs above are for raw materials only and do not include labor, equipment, or waste disposal costs. The final cost per 10g in the summary table is a more realistic reflection of overall laboratory synthesis costs.

Discussion and Recommendation

Both proposed routes offer viable pathways to 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

Route 1 (Benzylation then Bromination) appears to be the more cost-effective option based on the raw material cost analysis. The use of sodium hydride in the first step is a standard and efficient method for deprotonation, although it requires anhydrous conditions and careful handling. The subsequent bromination with NBS is typically a clean and high-yielding reaction.

Route 2 (Bromination then Benzylation) , while potentially slightly more expensive due to the use of acetic acid as a solvent in the first step, offers some practical advantages. The initial bromination product may precipitate from the reaction mixture, allowing for a simple filtration and avoiding a chromatographic purification step. The use of potassium carbonate in the second step is also advantageous from a safety perspective compared to sodium hydride.

Recommendation:

For cost-sensitive projects and experienced chemists comfortable with handling sodium hydride , Route 1 is recommended as the more economical choice.

For projects where ease of purification and operational safety are prioritized , Route 2 presents a compelling alternative, despite the potentially higher raw material cost.

Ultimately, the optimal choice will depend on the specific priorities and constraints of the research team. It is advisable to perform small-scale trial reactions of both routes to determine the actual yields and purification requirements in your laboratory setting before scaling up.

References

  • BenchChem. (2025). Application Notes & Protocols: Benzyl Protection of Hydroxypyridines.
  • Sigma-Aldrich. 4-Benzyloxy-2(1H)-pyridone product page.
  • ChemicalBook. 4-BENZYLOXY-2(1 H)-PYRIDONE Chemical Properties,Uses,Production.
  • Oakwood Chemical. N-Bromosuccinimide product page. [Link]

  • Lead Sciences. 4-Hydroxypyridin-2(1H)-one product page. [Link]

Validation

mechanistic studies of 4-(benzyloxy)-3-bromopyridin-2(1H)-one reactions

An In-Depth Mechanistic and Comparative Guide to the Reactions of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one Introduction: The Versatility of a Privileged Scaffold 4-(Benzyloxy)-3-bromopyridin-2(1H)-one is a highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Mechanistic and Comparative Guide to the Reactions of 4-(Benzyloxy)-3-bromopyridin-2(1H)-one

Introduction: The Versatility of a Privileged Scaffold

4-(Benzyloxy)-3-bromopyridin-2(1H)-one is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates several key features that allow for diverse and selective chemical transformations. The bromine atom at the C3 position serves as a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridinone ring, influenced by the carbonyl group and ring nitrogen, activates the C-Br bond for various transformations, including nucleophilic substitution. Furthermore, the benzyloxy group at the C4 position can be a stable protecting group or a point for further modification.

This guide provides a comparative analysis of the primary reaction classes involving 4-(benzyloxy)-3-bromopyridin-2(1H)-one, with a focus on the underlying mechanisms. We will delve into palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, offering experimental data, detailed protocols, and mechanistic insights to assist researchers in selecting and optimizing synthetic strategies.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridinone ring is ideally positioned for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, creating C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[1] For 4-(benzyloxy)-3-bromopyridin-2(1H)-one, this reaction is instrumental in introducing new aryl or vinyl substituents.

Mechanism: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridinone, forming a Pd(II) complex. This is often the rate-determining step.[1]

  • Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex.[3] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[2]

Suzuki_Miyaura_Coupling pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate L₂Pd(II)(Ar)(R') transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product arbr Ar-Br arbr->oxidative_addition Pyridinone Substrate r_boronic R'-B(OH)₂ + Base r_boronic->transmetalation Buchwald_Hartwig_Amination pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido L₂Pd(II)(Ar)(NR¹R²) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product arbr Ar-Br arbr->oxidative_addition Pyridinone Substrate amine HNR¹R² + Base amine->amine_coordination SNAr_Mechanism start Start: Pyridinone-Br + Nu⁻ step1 Step 1: Nucleophilic Attack start->step1 meisenheimer Meisenheimer Complex (Resonance Stabilized) step1->meisenheimer step2 Step 2: Leaving Group Departure meisenheimer->step2 product Product: Pyridinone-Nu + Br⁻ step2->product

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-(benzyloxy)-3-bromopyridin-2(1H)-one

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(benzyloxy)-3-bromopyridin-2(1H)-one, a halogenated pyridinone derivative. The procedures outlined here are synthesized from established safety protocols for similar chemical structures and general hazardous waste management principles, ensuring a trustworthy and authoritative resource.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is essential. Based on the toxicological data of analogous compounds, 4-(benzyloxy)-3-bromopyridin-2(1H)-one is presumed to be hazardous.

Assumed Hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]

  • Environmental Hazards: Should not be released into the environment.[2]

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationsRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and absorption.[1][4]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.[2]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or vapors.[1][5]
II. Step-by-Step Disposal Protocol

The disposal of 4-(benzyloxy)-3-bromopyridin-2(1H)-one must comply with local, state, and federal regulations.[6][7][8] It is classified as a halogenated organic waste and must be segregated accordingly.[9]

Step 1: Waste Segregation

  • Do not mix with non-halogenated organic waste, aqueous waste, or solid waste.[9][10]

  • Collect waste containing 4-(benzyloxy)-3-bromopyridin-2(1H)-one in a designated container for halogenated organic waste .[9] This is crucial as halogenated and non-halogenated waste streams undergo different treatment processes, and mixing them can increase disposal costs and environmental impact.[10]

Step 2: Container Selection and Labeling

  • Use a chemically compatible container with a secure, tight-fitting lid. Plastic bottles are often preferred over glass to minimize the risk of breakage.[6]

  • The container must be clearly labeled with the words "Hazardous Waste" .[6]

  • The label must also include:

    • The full chemical name: "4-(benzyloxy)-3-bromopyridin-2(1H)-one" (no abbreviations).[6]

    • The approximate quantity of the waste.

    • The date of waste generation.[6]

    • The laboratory of origin (building and room number).

    • The Principal Investigator's name and contact information.[6]

    • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).[6]

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated and secure satellite accumulation area within the laboratory.

  • The container must be kept closed at all times , except when adding waste.[10]

  • Store in a cool, dry, and well-ventilated location , away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[6]

  • Do not dispose of this chemical down the drain or in the regular trash.[6][11] Sewer disposal is generally not permitted for hazardous chemicals, and solid waste disposal is prohibited for this type of compound.[6][11]

  • All movements of chemical waste should be documented, often using a "trip-ticket" system, and handled by licensed waste collectors.

III. Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][12]

  • Spill: Evacuate the area. If the spill is small, and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, contact your EHS office immediately.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(benzyloxy)-3-bromopyridin-2(1H)-one.

DisposalWorkflow Disposal Workflow for 4-(benzyloxy)-3-bromopyridin-2(1H)-one cluster_lab In the Laboratory cluster_ehs EHS & Waste Management A Waste Generation (4-(benzyloxy)-3-bromopyridin-2(1H)-one) B Identify as Halogenated Organic Waste A->B C Select & Label Approved Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Container Full or Project Complete? D->E E->D No F Contact EHS for Pickup E->F Yes G EHS Collects Waste F->G H Transport by Licensed Waste Collector G->H I Final Disposal at a TSDF Facility (e.g., Incineration) H->I

Caption: Disposal workflow from generation to final disposal.

By adhering to these procedures, you contribute to a safer research environment and ensure that chemical waste is managed in a responsible and compliant manner.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. Iowa State University. [Link]

  • WASTE DISPOSAL (CHEMICAL WASTE) (GENERAL) REGULATION. Food and Agriculture Organization of the United Nations. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Chemical Waste Control. Environmental Protection Department, The Government of the Hong Kong Special Administrative Region. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]

  • 4-(benzyloxy)-3-bromoaniline hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • SAFETY DATA SHEET: Bromine. Breckland Scientific Supplies. [Link]

  • Liquid waste. Chimactiv - AgroParisTech. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • 7.2 Organic Solvents. University of Tennessee Knoxville Environmental Health and Safety. [Link]

  • Hazardous Waste Segregation. University of California, Santa Cruz. [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. [Link]

Sources

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